(5-Bromopentyl)malonic Acid Diethyl Ester
Description
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Properties
IUPAC Name |
diethyl 2-(5-bromopentyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCAZGWJCVMTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCBr)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402863 | |
| Record name | Diethyl (5-bromopentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1906-95-2 | |
| Record name | Diethyl (5-bromopentyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Bromopentyl)malonic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromopentyl)malonic acid diethyl ester, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures and in the development of pharmaceutical intermediates. This document details its chemical structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Core Chemical Information
This compound, also known as diethyl 2-(5-bromopentyl)propanedioate, is a diester derivative of malonic acid. The presence of a terminal bromine atom on the pentyl chain and the reactive alpha-proton of the malonate group makes it a versatile bifunctional building block.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |
| Molecular Weight | 309.20 g/mol | [1] |
| CAS Number | 1906-95-2 | |
| Appearance | Colorless to pale yellow liquid | |
| IUPAC Name | diethyl 2-(5-bromopentyl)propanedioate | |
| Synonyms | Diethyl (5-bromopentyl)malonate, this compound | |
| ¹H NMR | Spectral data available | [2] |
| ¹³C NMR | Spectral data available | |
| IR Spectroscopy | Spectral data available | [3] |
Chemical Structure and Synthesis
The chemical structure of this compound features a central methylene carbon substituted with two ethoxycarbonyl groups and a 5-bromopentyl chain.
The primary synthetic route to this compound is through a malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable five-carbon electrophile bearing a bromine atom. A common and effective strategy is the reaction of the sodium salt of diethyl malonate with 1,5-dibromopentane. The use of an excess of the dihalide can favor mono-alkylation.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylations.
Objective: To synthesize this compound via the alkylation of diethyl malonate with 1,5-dibromopentane.
Materials:
-
Diethyl malonate
-
1,5-Dibromopentane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates (silica gel)
-
Hexane and Ethyl acetate for TLC and column chromatography
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed with stirring until all the sodium has dissolved completely, forming a solution of sodium ethoxide.
-
Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel at room temperature. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.
-
Alkylation Reaction: In the dropping funnel, place 1,5-dibromopentane (a slight excess, e.g., 1.1-1.2 equivalents, may be used to favor mono-alkylation, though a larger excess of diethyl malonate is an alternative strategy to minimize dialkylation). Add the 1,5-dibromopentane dropwise to the stirred solution of the diethyl malonate enolate. After the addition is complete, heat the reaction mixture to reflux and maintain reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide byproduct.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and any dialkylated byproduct.
-
Alternatively, for smaller scales or for high purity requirements, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Safety Precautions:
-
Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere and away from water.
-
Anhydrous ethanol is flammable.
-
1,5-Dibromopentane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
Conclusion
This compound is a key synthetic intermediate with broad applications in organic chemistry and drug discovery. The malonic ester synthesis provides a reliable and scalable method for its preparation. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical compound.
References
An In-depth Technical Guide to (5-Bromopentyl)malonic acid diethyl ester (CAS: 1906-95-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromopentyl)malonic acid diethyl ester, a valuable bifunctional reagent in organic synthesis. Its unique structure, incorporating both a reactive malonic ester moiety and a terminal alkyl bromide, makes it a versatile building block for the synthesis of a wide array of complex molecules, including heterocyclic compounds and substituted carboxylic acids, which are of significant interest in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound, also known as Diethyl (5-bromopentyl)propanedioate, is a colorless to light yellow liquid.[1][2][3] It is soluble in common organic solvents and is sensitive to moisture.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 1906-95-2 | [1] |
| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |
| Molecular Weight | 309.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 161 °C @ 3 mmHg | [1] |
| Purity | >97.0% (GC) | [1] |
| SMILES | CCOC(=O)C(CCCCCBr)C(=O)OCC | [4] |
| InChI | InChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | [4] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available for confirmation of proton environments. | [4] |
| ¹³C NMR | Expected signals for carbonyls, methylene carbons, and ethyl groups. Specific data for this compound is not readily available in the searched literature, but can be inferred from spectra of similar compounds like diethyl malonate and its derivatives. | [2][5][6][7] |
| Infrared (IR) | Characteristic strong C=O stretching vibrations for the ester groups. | [4] |
| Mass Spectrometry | The fragmentation pattern is expected to show loss of ethoxy and carbethoxy groups, and potentially the bromine atom. While a specific spectrum for this compound was not found, the mass spectra of other 2-substituted diethyl malonate derivatives have been reported. | [8][9][10] |
Synthesis
The primary route for the synthesis of this compound is the malonic ester synthesis.[11][12] This involves the alkylation of diethyl malonate with a suitable dihaloalkane, such as 1,5-dibromopentane.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the mono-alkylation of diethyl malonate.[13]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1,5-Dibromopentane
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.
-
An excess of 1,5-dibromopentane is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours to ensure complete reaction.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its two reactive centers: the acidic α-hydrogen of the malonic ester and the terminal alkyl bromide. This allows for a variety of subsequent chemical transformations.
Reactions at the Active Methylene Group
The presence of two electron-withdrawing ester groups makes the α-hydrogen acidic and readily removable by a base to form a stabilized carbanion.[14] This nucleophilic carbon can then participate in a range of C-C bond-forming reactions.
Reactions of the Terminal Bromide
The terminal bromo group is a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as azides, amines, and thiols, which are important functionalities in many bioactive molecules.[15]
Intramolecular Cyclization: A Gateway to Heterocycles
A key application of this bifunctional molecule is in the synthesis of heterocyclic compounds.[16] By first introducing a nucleophilic group at the terminal position (displacing the bromide), subsequent intramolecular cyclization involving the malonic ester moiety can lead to the formation of various ring systems, which are common scaffolds in pharmaceuticals.
While the general utility of diethyl malonate and its derivatives in the synthesis of pharmaceuticals like barbiturates and anti-inflammatory agents is well-established, specific examples of the application of this compound in drug development pipelines or as a specific enzyme inhibitor are not widely reported in the reviewed literature.[17][18][19] Its structure, however, makes it an ideal candidate for the synthesis of novel scaffolds for screening in various therapeutic areas.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature provides a powerful tool for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. While specific, large-scale applications in drug development are not extensively documented, its potential for the creation of novel chemical entities for biological screening is significant. This guide provides researchers and scientists with the core technical information needed to effectively utilize this compound in their synthetic endeavors.
References
- 1. Diethyl (5-Bromopentyl)malonate | 1906-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound(1906-95-2) 1H NMR [m.chemicalbook.com]
- 5. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]
- 6. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR spectrum [chemicalbook.com]
- 7. Diethyl methylmalonate(609-08-5) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethyl diethylmalonate [webbook.nist.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Diethyl (5-bromopentyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the physical and chemical properties of Diethyl (5-bromopentyl)malonate, a valuable reagent in organic synthesis. The document details its key physical constants, provides experimental protocols for its synthesis and purification, and visualizes the underlying chemical logic.
Core Physical and Chemical Properties
Diethyl (5-bromopentyl)malonate is an organic compound that typically appears as a colorless to light yellow or light orange clear liquid.[1] It serves as a key intermediate in various synthetic pathways, particularly in the formation of substituted carboxylic acids and cyclic compounds. Its reactivity is primarily defined by the acidic alpha-proton of the malonic ester group and the electrophilic carbon attached to the bromine atom.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical and chemical data for Diethyl (5-bromopentyl)malonate.
| Property | Value | Source(s) |
| CAS Number | 1906-95-2 | [2][3] |
| Molecular Formula | C₁₂H₂₁BrO₄ | [1][2][3][4] |
| Molecular Weight | 309.20 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 161 °C @ 3 mmHg | [2][4] |
| Density / Specific Gravity | 1.23 g/cm³ (at 20/20) | [3] |
| Refractive Index | 1.46 - 1.469 (n20/D) | [3][5] |
| Vapor Pressure | 0.000322 mmHg @ 25°C | [5] |
| LogP | 2.68410 | [5] |
| Predicted pKa | 12.88 ± 0.59 | [6] |
Synthesis and Purification Workflow
The synthesis of Diethyl (5-bromopentyl)malonate is a classic example of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[7] The process involves the alkylation of a diethyl malonate enolate.
Caption: Logical workflow for the synthesis of Diethyl (5-bromopentyl)malonate.
Experimental Protocols
The following protocols are adapted from established procedures for malonic ester synthesis and purification.[7][8]
Synthesis of Diethyl (5-bromopentyl)malonate
Objective: To synthesize Diethyl (5-bromopentyl)malonate via the alkylation of diethyl malonate with 1,5-dibromopentane.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
1,5-Dibromopentane (used in excess to favor mono-alkylation)
-
Water
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.[7]
-
Enolate Formation: Cool the sodium ethoxide solution. Slowly add diethyl malonate to the stirred solution via a dropping funnel. Stir for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.[8]
-
Alkylation: Add an excess of 1,5-dibromopentane to the enolate solution. Heat the mixture to reflux. The reaction is typically monitored by TLC until the starting malonate is consumed. The reflux period can last several hours.[7][8]
-
Workup: After cooling, the bulk of the ethanol is removed under reduced pressure. The remaining residue is partitioned between water and an organic solvent like diethyl ether.[8] The organic layer is separated, washed with water and then brine to remove any water-soluble byproducts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed using a rotary evaporator to yield the crude product.[9]
Purification by Vacuum Distillation
Due to its high boiling point, Diethyl (5-bromopentyl)malonate must be purified by vacuum distillation to prevent decomposition.
Caption: Experimental workflow for purification via vacuum distillation.
Procedure:
-
Setup: Assemble a vacuum distillation apparatus using the crude product in the distilling flask.
-
Distillation: Gradually heat the flask while applying a vacuum.
-
Fraction Collection: First, collect any low-boiling fractions, which may include residual solvent or unreacted starting materials.[9]
-
Product Collection: As the temperature rises and stabilizes at the boiling point of the product (approx. 161°C at 3 mmHg), switch to a clean receiving flask to collect the purified Diethyl (5-bromopentyl)malonate.[9]
-
Analysis: Confirm the purity of the collected fraction using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]
Determination of Physical Properties
Standard laboratory methods are used to determine the physical properties of the purified liquid.
-
Boiling Point: Determined during vacuum distillation by recording the temperature of the vapor that is in equilibrium with the distilling liquid at a specific, measured pressure.
-
Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a controlled temperature (e.g., 20°C).
-
Refractive Index: Measured using a refractometer (e.g., an Abbé refractometer) at a specified temperature (typically 20°C) and wavelength (usually the sodium D-line, 589 nm).
References
- 1. Diethyl (5-Bromopentyl)malonate | CymitQuimica [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. labproinc.com [labproinc.com]
- 4. Diethyl (5-Bromopentyl)malonate 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. DIETHYL (5-BROMOPENTYL)MALONATE | CAS#:1906-95-2 | Chemsrc [chemsrc.com]
- 6. (5-BROMOPENTYL)MALONIC ACID DIETHYL ESTER | 1906-95-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
(5-Bromopentyl)malonic acid diethyl ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (5-Bromopentyl)malonic acid diethyl ester, a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures and in the development of pharmaceutical compounds.
Core Compound Data
This compound, also known as diethyl (5-bromopentyl)malonate, is a diester derivative of malonic acid. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₂₁BrO₄ |
| Molecular Weight | 309.2 g/mol |
| CAS Number | 1906-95-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 161 °C at 3 mmHg |
| Density | 1.251 g/cm³ |
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon electrophile, such as 1,5-dibromopentane. The following protocol is a representative procedure for this transformation.
Experimental Protocol: Alkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
1,5-dibromopentane
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for approximately 30 minutes to ensure complete formation of the diethyl malonate enolate.
-
Alkylation: Add 1,5-dibromopentane (1.0 equivalent) dropwise to the enolate solution using an addition funnel. After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with diethyl ether (typically three times).
-
Purification:
-
Combine the organic extracts and wash them with a saturated sodium chloride solution (brine) to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of the product is approximately 161 °C at 3 mmHg.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
The Pivotal Role of (5-Bromopentyl)malonic Acid Diethyl Ester in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopentyl)malonic acid diethyl ester, a versatile difunctional reagent, serves as a cornerstone in the synthesis of a diverse array of organic molecules. Its unique structure, featuring both a reactive malonic ester moiety and a terminal alkyl bromide, allows for a wide range of chemical transformations, making it an invaluable tool in the construction of complex carbocyclic and heterocyclic frameworks. This technical guide provides a comprehensive overview of its chemical properties, key reactions, and detailed experimental protocols, highlighting its significance in pharmaceutical and materials science research.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to light yellow liquid. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value | Reference |
| CAS Number | 1906-95-2 | [1] |
| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |
| Molecular Weight | 309.20 g/mol | |
| Boiling Point | 161 °C at 3 mmHg | [1] |
| Density | 1.23 g/cm³ (at 20°C) | |
| Refractive Index (n²⁰/D) | 1.469 | [1] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include triplets for the methyl groups of the ethyl esters, a quartet for the methylene groups of the ethyl esters, a triplet for the methine proton of the malonate, multiplets for the pentyl chain methylene groups, and a triplet for the methylene group attached to the bromine.
-
¹³C NMR: Key resonances would be observed for the carbonyl carbons of the ester groups, the methine carbon of the malonate, the carbons of the ethyl groups, the carbons of the pentyl chain, and the carbon bearing the bromine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester groups is expected around 1730-1750 cm⁻¹. C-H stretching and bending vibrations, as well as a C-Br stretching vibration, would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups and the bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key feature.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two reactive centers: the acidic α-hydrogen of the malonic ester and the electrophilic carbon of the alkyl bromide. This dual reactivity allows for both intermolecular and intramolecular reactions, leading to a variety of molecular architectures.
Malonic Ester Synthesis: A Gateway to Substituted Carboxylic Acids
The malonic ester synthesis is a classic and powerful method for the preparation of carboxylic acids. This compound can be envisioned as a product of the first step of a malonic ester synthesis where diethyl malonate is alkylated with 1,5-dibromopentane. Subsequently, it can be used to introduce a five-carbon chain with a terminal carboxylic acid group after hydrolysis and decarboxylation.
Logical Workflow for Malonic Ester Synthesis:
Caption: General workflow of the malonic ester synthesis.
Synthesis of Barbiturates and Other Heterocycles
Substituted malonic esters are crucial precursors in the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties.[2][3] this compound can be condensed with urea in the presence of a strong base, such as sodium ethoxide, to form 5-(5-bromopentyl)barbituric acid. This derivative can then be further functionalized.
Experimental Protocol: General Synthesis of Barbituric Acid from Diethyl Malonate and Urea
This protocol describes the general synthesis of barbituric acid. The synthesis of 5-(5-bromopentyl)barbituric acid would follow a similar procedure, starting with this compound.
-
Reagents: Sodium metal, absolute ethanol, diethyl malonate (or this compound), dry urea, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (0.5 gram-atom) in absolute ethanol (250 mL) to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (0.5 mol).
-
Add a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL, ~70 °C).
-
Reflux the mixture for seven hours using an oil bath heated to 110 °C. A white solid will precipitate.
-
After the reaction is complete, add hot water (500 mL, ~50 °C) to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.
-
Collect the product by filtration, wash with cold water, and dry.[2]
-
-
Yield: The reported yield for barbituric acid is 72-78%.[2] The yield for 5-(5-bromopentyl)barbituric acid would need to be determined experimentally.
Reaction Pathway for Barbiturate Synthesis:
Caption: Synthesis of 5-(5-bromopentyl)barbituric acid.
The reactivity of the malonic ester moiety also allows for the synthesis of other heterocyclic systems, such as pyridines and pyrimidines, through condensation reactions with appropriate dinucleophiles.[4]
Intramolecular Cyclization: Formation of Cycloalkanes
The presence of both a nucleophilic center (the enolizable α-carbon) and an electrophilic center (the carbon bearing the bromine) within the same molecule allows for intramolecular cyclization. Treatment of this compound with a base can induce an intramolecular Sₙ2 reaction to form a six-membered ring, yielding diethyl cyclohexane-1,1-dicarboxylate. Subsequent hydrolysis and decarboxylation would lead to cyclohexanecarboxylic acid.
Experimental Protocol: General Intramolecular Alkylation of a Malonic Ester
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for intramolecular cyclization of similar substrates is as follows:
-
Reagents: this compound, a strong base (e.g., sodium ethoxide in ethanol or sodium hydride in THF), solvent (e.g., ethanol or THF).
-
Procedure:
-
Prepare a solution of the base in the chosen solvent under an inert atmosphere.
-
Slowly add a solution of this compound to the base at a suitable temperature (often room temperature or slightly elevated).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a proton source (e.g., water or dilute acid).
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
-
-
Yield: The yield for such intramolecular cyclizations is typically moderate to high, but would need to be optimized for this specific substrate.
Intramolecular Cyclization Pathway:
Caption: Intramolecular cyclization to form a cyclohexane ring.
By using a longer or shorter alkyl bromide chain attached to the malonic ester, this strategy can be adapted to synthesize other cycloalkane derivatives, such as cycloheptanes or cyclopentanes.
Synthesis of Spiro Compounds
The difunctional nature of this compound makes it a potential precursor for the synthesis of spirocyclic compounds. For instance, reaction with another equivalent of a cyclic ketone enolate could lead to a spirocyclic system after an initial intermolecular alkylation followed by an intramolecular cyclization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of reactions, including malonic ester synthesis, heterocycle formation, and intramolecular cyclizations, provides synthetic chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and reaction pathways outlined in this guide serve as a foundation for its application in the development of new pharmaceuticals and advanced materials. Further exploration of its reactivity is likely to uncover even more novel and efficient synthetic methodologies.
References
The Malonic Ester Synthesis: A Technical Guide to Carbon-Carbon Bond Formation with Brominated Alkanes
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the synthesis of carboxylic acids. This in-depth technical guide explores the core principles of this reaction, with a specific focus on the use of brominated alkanes as alkylating agents. This pathway is particularly valuable in research and drug development for the construction of complex molecular architectures and the synthesis of novel therapeutic agents.
Core Principles of the Malonic Ester Synthesis
The malonic ester synthesis transforms a brominated alkane (or other alkyl halides) into a carboxylic acid with two additional carbon atoms.[1] The overall process can be dissected into three primary stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[2][3] Diethyl malonate is the most common starting material, serving as a synthetic equivalent of a carboxymethyl (⁻CH₂COOH) synthon.[1][4]
Enolate Formation
The synthesis commences with the deprotonation of diethyl malonate at the α-carbon. The protons on this methylene group are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance.[1] A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to ensure complete deprotonation, forming a stable enolate.[1][4] It is crucial to use an alkoxide base that matches the ester's alcohol component to prevent transesterification side reactions.[4]
Alkylation with Brominated Alkanes
The generated enolate is a potent nucleophile that readily attacks the electrophilic carbon of a brominated alkane in a classic SN2 reaction.[2][3] This step forms a new carbon-carbon bond, yielding an alkylated malonic ester. The choice of the brominated alkane directly determines the structure of the final carboxylic acid product. Primary bromoalkanes are ideal substrates for this reaction, leading to high yields.[5] Secondary bromoalkanes react more slowly and may lead to elimination byproducts, while tertiary bromoalkanes are unsuitable as they exclusively undergo elimination.[6]
Saponification and Decarboxylation
The alkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide, followed by acidification.[2] Upon heating in the presence of acid, the resulting β-dicarboxylic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final substituted carboxylic acid.[1][3]
Quantitative Data: Reaction Yields with Brominated Alkanes
The yield of the malonic ester synthesis is highly dependent on the nature of the brominated alkane and the specific reaction conditions. The following table summarizes typical yields for the synthesis of various carboxylic acids using different brominated alkanes.
| Brominated Alkane | Product Carboxylic Acid | Typical Yield (%) |
| Methyl Bromide | Propanoic Acid | 97 (alkylation step)[5][7] |
| Ethyl Bromide | Butanoic Acid | 80-90[5] |
| n-Propyl Bromide | Pentanoic Acid | Not specified, but used in Valproic Acid synthesis[8][9] |
| n-Butyl Bromide | Hexanoic Acid | 80-83 (alkylation step) |
| Benzyl Bromide | 3-Phenylpropanoic Acid | 75-85[5] |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70[5] |
Experimental Protocols
This section provides detailed experimental methodologies for the key steps of the malonic ester synthesis using a brominated alkane.
Protocol 1: Synthesis of Diethyl n-Butylmalonate
This protocol details the alkylation of diethyl malonate with 1-bromobutane.
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Alkylation: Add 1-bromobutane (1 equivalent) dropwise to the enolate solution. An exothermic reaction will occur. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure, and the crude diethyl n-butylmalonate can be purified by vacuum distillation. The expected yield is in the range of 80-83%.
Protocol 2: Saponification and Decarboxylation to Hexanoic Acid
This protocol describes the conversion of diethyl n-butylmalonate to hexanoic acid.
Materials:
-
Diethyl n-butylmalonate
-
Sodium hydroxide
-
Ethanol
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Saponification: To the crude diethyl n-butylmalonate, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours.
-
Ethanol Removal: After saponification is complete, distill off the ethanol.
-
Acidification and Decarboxylation: Cool the residue and add water. Wash the aqueous layer with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Heat the acidic solution to reflux. Carbon dioxide will evolve as the dicarboxylic acid decarboxylates. Continue heating until the gas evolution ceases (typically 1-2 hours).
-
Isolation: Cool the reaction mixture and extract the hexanoic acid with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the product can be purified by distillation.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the malonic ester synthesis.
Caption: Workflow of the Malonic Ester Synthesis.
Applications in Drug Development
The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development for the synthesis of a wide variety of carboxylic acid-containing molecules.[2] A notable historical application is in the synthesis of barbiturates, a class of central nervous system depressants.[4] By performing a dialkylation of diethyl malonate followed by condensation with urea, a diverse library of barbiturate drugs can be accessed.
More contemporary applications include the synthesis of various pharmaceuticals where a substituted acetic acid moiety is a key structural feature. For example, the anticonvulsant drug valproic acid (2-propylpentanoic acid) can be synthesized via the dialkylation of diethyl malonate with propyl bromide.[8][10] The versatility of the malonic ester synthesis allows for the introduction of diverse alkyl groups, making it an invaluable method for generating libraries of compounds for drug discovery programs.
References
- 1. askthenerd.com [askthenerd.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 9. Solved diethyl malonate reacts with propyl bromide in a | Chegg.com [chegg.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to the Reactivity of the Alpha-Carbon in Diethyl (5-bromopentyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the alpha-carbon in diethyl (5-bromopentyl)malonate, a versatile intermediate in organic synthesis. The unique structural features of this molecule, particularly the acidic proton at the alpha-carbon, govern its utility in the construction of complex carbocyclic frameworks. This document details the synthesis, key reactions, and spectroscopic characterization of diethyl (5-bromopentyl)malonate and its derivatives, presenting quantitative data and experimental protocols to support further research and development.
Core Concepts: The Acidic Alpha-Carbon
The key to the reactivity of diethyl (5-bromopentyl)malonate lies in the acidity of the proton on the carbon atom situated between the two carbonyl groups (the α-carbon). The electron-withdrawing nature of the adjacent ester functionalities significantly stabilizes the conjugate base, a carbanion known as an enolate, through resonance. This resonance delocalizes the negative charge onto the oxygen atoms of the carbonyl groups, rendering the alpha-proton significantly more acidic (pKa ≈ 13 in dimethyl sulfoxide) than a proton on a simple alkane.
The formation of this stabilized enolate is a fundamental step that transforms the alpha-carbon into a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. The general scheme for the deprotonation and subsequent alkylation is a cornerstone of the malonic ester synthesis.
Synthesis of Diethyl (5-bromopentyl)malonate
The synthesis of diethyl (5-bromopentyl)malonate is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon dihaloalkane, such as 1,5-dibromopentane. The reaction proceeds via the formation of the diethyl malonate enolate, which then acts as a nucleophile in an SN2 reaction.
Experimental Protocol: Synthesis of Diethyl (5-bromopentyl)malonate
This protocol is adapted from established malonic ester synthesis procedures.
Materials:
-
Diethyl malonate
-
1,5-dibromopentane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, diethyl malonate (1.0 eq.) is added dropwise at room temperature with stirring.
-
1,5-dibromopentane (1.0 eq.) is then added to the solution, and the reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield diethyl (5-bromopentyl)malonate.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₁BrO₄ | [1][2] |
| Molecular Weight | 309.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | >97.0% (GC) | [1] |
Spectroscopic Characterization
¹H NMR (CDCl₃): The proton NMR spectrum of diethyl (5-bromopentyl)malonate is characterized by the following signals:
-
A triplet corresponding to the methyl protons of the ethyl esters.
-
A quartet corresponding to the methylene protons of the ethyl esters.
-
A triplet corresponding to the methine proton at the alpha-carbon.
-
Multiplets corresponding to the methylene protons of the pentyl chain.
-
A triplet corresponding to the methylene protons adjacent to the bromine atom.
¹³C NMR (Predicted):
-
Signals for the methyl and methylene carbons of the ethyl esters.
-
A signal for the methine carbon at the alpha-position.
-
Signals for the carbons of the pentyl chain.
-
A signal for the carbon bonded to the bromine atom.
-
Signals for the carbonyl carbons of the ester groups.
Infrared (IR) Spectroscopy (Predicted):
-
Strong C=O stretching vibration for the ester carbonyl groups (around 1730-1750 cm⁻¹).
-
C-H stretching vibrations for the alkyl groups.
-
C-O stretching vibrations for the ester linkages.
-
C-Br stretching vibration.
Key Reactions of the Alpha-Carbon
The presence of both a nucleophilic alpha-carbon (after deprotonation) and an electrophilic carbon attached to the bromine atom within the same molecule makes diethyl (5-bromopentyl)malonate an ideal substrate for intramolecular reactions.
Intramolecular Cyclization
The most significant reaction of diethyl (5-bromopentyl)malonate is its intramolecular cyclization to form a six-membered ring. This reaction is typically induced by a base, which deprotonates the alpha-carbon to form the enolate. The resulting nucleophile then attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction, displacing the bromide and forming a new carbon-carbon bond. This process yields diethyl cyclohexane-1,1-dicarboxylate.
Caption: Workflow for the intramolecular cyclization of diethyl (5-bromopentyl)malonate.
This protocol is based on established procedures for intramolecular alkylation of malonic esters.
Materials:
-
Diethyl (5-bromopentyl)malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of diethyl (5-bromopentyl)malonate (1.0 eq.) in anhydrous ethanol is added dropwise to a stirred solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at reflux under an inert atmosphere.
-
The reaction mixture is refluxed for several hours until TLC analysis indicates the consumption of the starting material.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by vacuum distillation to afford diethyl cyclohexane-1,1-dicarboxylate.
Quantitative Data for Cyclization Product
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | |
| Molecular Weight | 228.28 g/mol | |
| Boiling Point | 140-142 °C at 18 mmHg | |
| Yield | Typically moderate to good |
Spectroscopic Characterization of Diethyl cyclohexane-1,1-dicarboxylate
¹H NMR (CDCl₃):
-
A triplet for the methyl protons of the ethyl esters.
-
A quartet for the methylene protons of the ethyl esters.
-
Multiplets for the methylene protons of the cyclohexane ring.
¹³C NMR (CDCl₃):
-
Signals for the methyl and methylene carbons of the ethyl esters.
-
A quaternary carbon signal for the C1 of the cyclohexane ring.
-
Signals for the methylene carbons of the cyclohexane ring.
-
A signal for the carbonyl carbons of the ester groups.
Infrared (IR) Spectroscopy:
-
Strong C=O stretching vibration for the ester carbonyl groups (around 1730 cm⁻¹).
-
C-H stretching vibrations for the alkyl and cycloalkyl groups.
-
C-O stretching vibrations for the ester linkages.
Further Reactions: Hydrolysis and Decarboxylation
The resulting cyclic diester, diethyl cyclohexane-1,1-dicarboxylate, can be further manipulated. Saponification of the ester groups with a strong base (e.g., NaOH or KOH) followed by acidification yields cyclohexane-1,1-dicarboxylic acid. Upon heating, this dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to produce cyclohexanecarboxylic acid. This sequence demonstrates the utility of diethyl (5-bromopentyl)malonate as a precursor for the synthesis of substituted cycloalkane carboxylic acids.
Reaction Pathway: From Diester to Carboxylic Acid
References
(5-Bromopentyl)malonic Acid Diethyl Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of (5-Bromopentyl)malonic acid diethyl ester, a key alkylating agent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications, supported by detailed experimental protocols and visual diagrams to facilitate understanding and practical implementation.
Core Properties and Synthesis
This compound, also known as Diethyl (5-bromopentyl)propanedioate, is a valuable intermediate in organic and pharmaceutical chemistry.[1] Its utility stems from the presence of a reactive bromine atom, which makes it an excellent electrophile for nucleophilic substitution reactions.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1906-95-2 | [1][2][3] |
| Molecular Formula | C₁₂H₂₁BrO₄ | [1] |
| Molecular Weight | 309.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Synonyms | Diethyl (5-bromopentyl)malonate, Diethyl 2-(5-bromopentyl)propanedioate | [1] |
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable five-carbon electrophile, most commonly 1,5-dibromopentane. This reaction is a classic example of malonic ester synthesis, which exploits the acidity of the α-hydrogen in diethyl malonate.[4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
1,5-dibromopentane
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 50°C).
-
An excess of 1,5-dibromopentane is then added dropwise to the reaction mixture. Using an excess of the dihalide favors mono-alkylation.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into a mixture of diethyl ether and water.
-
The organic layer is separated, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield diethyl (5-bromopentyl)malonate as a colorless to light yellow liquid.
Diagram 1: Synthesis of this compound
Caption: General reaction scheme for the synthesis of the title compound.
Applications as an Alkylating Agent
This compound is a versatile bifunctional reagent. The malonate ester moiety can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a carboxylic acid. The terminal bromide allows for a second nucleophilic substitution, making it a valuable building block for the synthesis of a variety of carbocyclic and heterocyclic systems.
Synthesis of Spiro-barbiturates
One notable application of this compound is in the synthesis of spiro-barbiturates. These compounds are of interest in medicinal chemistry due to their potential biological activities.[5] The synthesis involves an initial intermolecular alkylation followed by an intramolecular cyclization.
Diagram 2: General Workflow for Spiro-barbiturate Synthesis
Caption: Synthetic workflow for spiro-barbiturates.
Experimental Protocol: Synthesis of 5-(5-Bromopentyl)barbituric Acid
This protocol describes the condensation of the title compound with urea, a key step towards spiro-barbiturates.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Add this compound to the sodium ethoxide solution.
-
Add a solution of dry urea in hot absolute ethanol to the mixture.
-
Reflux the reaction mixture for several hours. A white solid, the sodium salt of the barbiturate, will precipitate.
-
After cooling, add water to dissolve the solid.
-
Acidify the solution with hydrochloric acid to precipitate the 5-(5-bromopentyl)barbituric acid.
-
Collect the product by filtration, wash with cold water, and dry.
Table 2: Summary of Reaction Conditions for Barbiturate Synthesis
| Step | Reagents | Solvent | Temperature | Duration |
| Sodium Ethoxide Preparation | Sodium, Absolute Ethanol | Absolute Ethanol | Reflux | Until Na dissolves |
| Condensation | This compound, Urea, NaOEt | Absolute Ethanol | Reflux | 7 hours |
| Work-up | Water, Hydrochloric Acid | Water | 0°C to Room Temp. | N/A |
Alkylation of Nucleobases for Antiviral Drug Development
Diagram 3: Conceptual Pathway for Nucleobase Alkylation
Caption: Alkylation of guanine and its potential biological implication.
The resulting nucleoside analogs can act as chain terminators in viral DNA or RNA synthesis, a key mechanism for many antiviral drugs. The malonic ester portion of the molecule could be further modified to enhance solubility or target specific enzymes.
Conclusion
This compound is a highly functionalized and reactive intermediate with significant potential in synthetic organic and medicinal chemistry. Its ability to undergo sequential alkylation and cyclization reactions makes it a valuable tool for constructing complex molecular architectures, including spirocyclic compounds and potentially modified nucleosides for therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in leveraging the synthetic utility of this versatile alkylating agent.
References
Diethyl (5-bromopentyl)malonate safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Diethyl (5-bromopentyl)malonate (CAS No. 1906-95-2). The information is compiled for professionals in research and drug development to ensure safe handling and use of this compound.
Substance Identification and Properties
Diethyl (5-bromopentyl)malonate, with the molecular formula C12H21BrO4, is a colorless to light yellow or light orange clear liquid. It is primarily used as a laboratory reagent.[1][2]
Quantitative Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Diethyl (5-bromopentyl)malonate.
| Property | Value | Source |
| Molecular Weight | 309.20 g/mol | [1][3] |
| Boiling Point | 161 °C @ 3 mmHg (0.4 kPa) | [1][2][4][5] |
| Density | 1.23 g/cm³ | [1][6] |
| Flash Point | 147.5 °C | [4] |
| Purity | >97.0% (GC) | [1][7] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | |
| Vapor Pressure | No data available | [1] |
| Auto-ignition Temperature | No data available | [1][2] |
| Water Solubility | No data available | [2] |
Hazard Identification and Classification
According to the Regulation (EC) No 1272/2008, Diethyl (5-bromopentyl)malonate is not classified as a hazardous substance or mixture.[1][2] Consequently, no hazard pictograms, signal words, or hazard statements are required for its labeling.[1][2]
Toxicological Data Summary
There is a lack of comprehensive toxicological data for Diethyl (5-bromopentyl)malonate. The available safety data sheets indicate that information on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, and carcinogenicity is not available.[1][2] The health risks of this product have not been fully determined.[1]
| Toxicological Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | No information available[2] |
| Skin Corrosion/Irritation | No information available[2] |
| Serious Eye Damage/Irritation | No information available[2] |
| Respiratory or Skin Sensitization | No information available |
| Germ Cell Mutagenicity | No information available[2] |
| Carcinogenicity | No information available[2] |
| Reproductive Toxicity | No information available[2] |
| Specific Target Organ Toxicity (Single Exposure) | No information available |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available |
| Aspiration Hazard | No information available |
Safe Handling and Storage
To ensure safety when working with Diethyl (5-bromopentyl)malonate, the following precautions should be observed.
Handling
-
Ensure adequate ventilation and use local exhaust ventilation to prevent the generation of vapor or mist.[1][2]
-
Wear appropriate personal protective equipment (PPE).
Storage
-
Store away from incompatible materials such as oxidizing agents.
Emergency Procedures
First-Aid Measures
The following first-aid measures are recommended in case of exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin well with water. If skin irritation or a rash occurs, get medical advice or attention.[1][2]
-
Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1][2]
-
Ingestion: Rinse the mouth and get medical advice or attention.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[2]
-
Specific Hazards: Decomposition upon combustion or at high temperatures may generate poisonous fumes, including carbon oxides and halogenated compounds.[1] Closed containers may explode from the heat of a fire.[1]
-
Protective Equipment: Wear self-contained breathing apparatus if necessary.[1]
Accidental Release Measures
In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.
Ecological Information
There is no data available on the ecotoxicity of Diethyl (5-bromopentyl)malonate.[2] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1][2] It is advised to prevent the product from entering drains.[2]
Regulatory Information
Diethyl (5-bromopentyl)malonate is not listed on the EPA Toxic Substances Control Act (TSCA) inventory and is intended for research and development purposes only.[1]
This guide is intended for informational purposes only and should not be a substitute for a formal safety review and adherence to all applicable institutional and regulatory guidelines.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. diethyl 2-(5-bromopentyl)propanedioate1906-95-2,Purity98%_Lotus chemical (HK) Limited [molbase.com]
- 5. do.labnovo.com [do.labnovo.com]
- 6. Diethyl (5-Bromopentyl)malonate >97.0%(GC) 5g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 7. labsolu.ca [labsolu.ca]
Key Reactions of (5-Bromopentyl)malonic Acid Diethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopentyl)malonic acid diethyl ester is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of carbocyclic and heterocyclic compounds. Its structure, featuring a reactive bromine atom and an active methylene group flanked by two ester functionalities, allows for a range of chemical transformations. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support research and development in organic synthesis and medicinal chemistry.
Core Reactions and Applications
The primary reactions of this compound are centered around the nucleophilicity of the malonic ester anion and the electrophilicity of the terminal carbon atom bonded to the bromine. These reactions are fundamental to the construction of more complex molecular architectures.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the mono-alkylation of diethyl malonate with a molar excess of 1,5-dibromopentane. This reaction is a classic example of the malonic ester synthesis, where a strong base is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a nucleophilic enolate that subsequently displaces a bromide ion from 1,5-dibromopentane in an SN2 reaction.[1][2]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of Diethyl (5-bromopentyl)malonate
A generalized procedure adapted from standard malonic ester alkylations is as follows:[3][4]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. This reaction is exothermic and generates hydrogen gas.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 1,5-dibromopentane (a slight excess, e.g., 1.1 eq) dropwise to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by vacuum distillation to yield diethyl (5-bromopentyl)malonate as a colorless to pale yellow liquid.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₁BrO₄ | [5] |
| Molecular Weight | 309.20 g/mol | [5] |
| Boiling Point | 161 °C @ 3 mmHg | [6] |
| Purity | >97.0% (GC) | [6] |
Intramolecular Cyclization: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate
One of the most important reactions of this compound is its intramolecular cyclization to form a six-membered ring.[7] This reaction is typically promoted by a strong base, which deprotonates the α-carbon to form an enolate. The resulting nucleophile then attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of diethyl cyclohexane-1,1-dicarboxylate.[1][7] This is a key step in the Perkin alicyclic synthesis.[2]
Reaction Scheme:
Caption: Intramolecular cyclization to form a cyclohexane ring.
Experimental Protocol: Intramolecular Cyclization
A representative procedure is as follows:
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask fitted with a reflux condenser, add a solution of diethyl (5-bromopentyl)malonate (1.0 eq) in ethanol dropwise.
-
Reaction: The mixture is heated at reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by vacuum distillation.
| Product | Yield | Boiling Point | Reference |
| Diethyl cyclohexane-1,1-dicarboxylate | Not specified | Not specified | [8] |
Hydrolysis and Decarboxylation: Synthesis of Cyclohexanecarboxylic Acid
Following the intramolecular cyclization, the resulting diethyl cyclohexane-1,1-dicarboxylate can be hydrolyzed to the corresponding dicarboxylic acid and subsequently decarboxylated to yield cyclohexanecarboxylic acid.[7] This two-step process is a common transformation in malonic ester synthesis.[1][9]
Reaction Scheme:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. library2.smu.ca [library2.smu.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. diethyl cyclohexane-1,1-dicarboxylate [stenutz.eu]
- 9. Question: Synthesis from Diethyl Malonate Provide the synthesis of a com.. [askfilo.com]
The Electrophilicity of the Bromopentyl Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bromopentyl group, typically encountered as 1-bromopentane, is a fundamental primary alkyl halide moiety in organic synthesis. Its significance lies in the electrophilic nature of the carbon atom bonded to the bromine, which serves as a reactive center for nucleophilic attack. This property makes the bromopentyl group a versatile building block for introducing a five-carbon chain, constructing complex molecular architectures, and serving as a linker in bifunctional molecules. Understanding the nuances of its electrophilicity is paramount for predicting reactivity, controlling reaction pathways, and designing efficient synthetic routes in pharmaceutical and materials science.
Theoretical Framework of Electrophilicity
The electrophilic character of the bromopentyl group is primarily dictated by the properties of the carbon-bromine (C-Br) bond.
-
Bond Polarization: Bromine is more electronegative than carbon, leading to a significant polarization of the C-Br bond. This creates a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the bromine atom, rendering the carbon atom an electrophilic center susceptible to attack by electron-rich species (nucleophiles).
-
Leaving Group Ability: The effectiveness of the bromopentyl group as an electrophile is greatly enhanced by the fact that the bromide ion (Br⁻) is an excellent leaving group. Weak bases are good leaving groups, and Br⁻ is the conjugate base of a strong acid (HBr), making it stable upon departure.[1][2][3] The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order R-I > R-Br > R-Cl, reflecting both the C-X bond strength and the stability of the resulting halide anion.[2]
-
Steric Hindrance: As a primary alkyl halide, the electrophilic carbon in 1-bromopentane is relatively unhindered. This low level of steric hindrance is a critical factor that favors bimolecular reaction mechanisms, as it allows for ready access by incoming nucleophiles.[4][5]
Predominant Reaction Mechanisms
The reactivity of the bromopentyl group is chiefly governed by two competing bimolecular reaction pathways: nucleophilic substitution (Sₙ2) and elimination (E2). Unimolecular pathways (Sₙ1 and E1) are highly disfavored due to the extreme instability of the primary carbocation that would need to form as an intermediate.[1]
Sₙ2: Bimolecular Nucleophilic Substitution
The Sₙ2 mechanism is the dominant pathway for the bromopentyl group in the presence of good nucleophiles, especially in polar aprotic solvents.[1][5] This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine atom (backside attack).[4][6] This process occurs through a trigonal bipyramidal transition state, resulting in the inversion of stereochemical configuration at the carbon center.[4][6] The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-Br][Nu⁻]).[6][7]
E2: Bimolecular Elimination
When the bromopentyl group is treated with a strong, sterically hindered base, the E2 elimination reaction becomes a significant competitive pathway. This mechanism is also a single, concerted process where the base abstracts a proton from the β-carbon (the carbon adjacent to the C-Br bond) at the same time the C=C double bond is formed and the bromide ion departs. For the reaction to occur efficiently, the β-hydrogen and the bromine atom must be in an anti-periplanar conformation. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base (Rate = k[R-Br][Base]).[7]
Quantitative Data Presentation
While precise kinetic data can be highly dependent on specific reaction conditions (temperature, solvent, nucleophile), the following tables summarize established quantitative trends in reactivity relevant to the bromopentyl group.
Table 1: Relative Sₙ2 Reaction Rates for Various Alkyl Bromides
This table illustrates the profound effect of steric hindrance on the Sₙ2 reaction rate. 1-Bromopentane, as a primary halide, is significantly more reactive than its more substituted counterparts.
| Substrate (R-Br) | Structure | Relative Rate |
| Methyl bromide | CH₃Br | ~1200 |
| Ethyl bromide | CH₃CH₂Br | 40 |
| n-Propyl bromide | CH₃CH₂CH₂Br | 16 |
| Isobutyl bromide | (CH₃)₂CHCH₂Br | 1 |
| Isopropyl bromide | (CH₃)₂CHBr | 1 |
| Neopentyl bromide | (CH₃)₃CCH₂Br | 0.00004 |
| tert-Butyl bromide | (CH₃)₃CBr | ~0 (No Sₙ2) |
| Data is generalized and scaled relative to Isopropyl/Isobutyl bromide for reactions with a given nucleophile. Source: Adapted from literature data on Sₙ2 reactivity trends.[4] |
Table 2: Illustrative Relative Sₙ2 Rates for 1-Bromopentane with Different Nucleophiles
The strength of the nucleophile directly impacts the reaction rate. This illustrative data is based on typical reactivity patterns in a polar aprotic solvent like acetone.
| Nucleophile (Nu⁻) | Class | Relative Rate Constant (k_rel) |
| I⁻ | Excellent | 1.0 |
| N₃⁻ | Very Good | ~0.7 |
| CN⁻ | Good | 0.2 |
| OH⁻ | Fair | 0.01 |
| Data is illustrative for 1-bromopentane in acetone at 25°C, normalized to the rate with iodide.[1] |
Experimental Protocols
Determining the electrophilic reactivity of the bromopentyl group can be achieved through various experimental methods, from qualitative comparisons to rigorous kinetic analysis.
Protocol: Comparative Reactivity via Precipitate Formation
This method provides a rapid, semi-quantitative comparison of the Sₙ2 reactivity of different alkyl halides. The Finkelstein reaction, where a bromide is replaced by iodide in acetone, is a classic example. Sodium bromide (NaBr) is insoluble in acetone, so its formation as a precipitate provides a visual indicator of reaction progress.
Protocol: Quantitative Kinetic Analysis by Chromatography
For precise rate constant determination, a quantitative approach is necessary. This involves monitoring the concentration of reactants or products over time.
-
Reaction Setup: A solution of 1-bromopentane of a known concentration (e.g., 0.1 M) is prepared in a suitable polar aprotic solvent (e.g., acetone or DMF). A separate solution of a nucleophile (e.g., sodium azide, 0.1 M) is prepared in the same solvent.[1]
-
Initiation and Sampling: The solutions are placed in a thermostated bath to reach thermal equilibrium (e.g., 25°C). The reaction is initiated by mixing the two solutions. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), an aliquot (e.g., 1.0 mL) is withdrawn from the reaction mixture.
-
Quenching: Each aliquot is immediately transferred to a vial containing a quenching agent (e.g., cold dilute acid or a large volume of cold solvent) to stop the reaction.
-
Analysis: The concentration of the remaining 1-bromopentane or the formed 1-azidopentane in each quenched aliquot is determined using an analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Processing: The concentration data is plotted against time. For an Sₙ2 reaction, a plot of 1/([A]t - [B]t) * ln(([B]t[A]0)/([A]t[B]0)) versus time (for [A]0 ≠ [B]0) or 1/[A]t versus time (for [A]0 = [B]0) will yield a straight line whose slope is the second-order rate constant, k.
Applications and Significance
The electrophilic nature of the bromopentyl group is leveraged extensively in organic synthesis and drug development.
-
Alkylation: It is a common reagent for alkylating various nucleophiles (e.g., amines, thiols, carbanions), enabling the straightforward installation of a pentyl chain.
-
Grignard Reagents: 1-Bromopentane is a precursor to pentylmagnesium bromide, a Grignard reagent used to form new carbon-carbon bonds.
-
Drug Discovery: The pentyl group can be a key component of pharmacophores, contributing to lipophilicity and binding interactions. The bromopentyl group serves as a convenient handle for synthesizing analogs and derivatives.
-
Toxicology: A critical consideration in drug development is the potential for metabolic activation or inherent reactivity. Highly electrophilic compounds can react indiscriminately with biological nucleophiles like DNA and proteins, leading to toxicity. Understanding the electrophilicity of moieties like the bromopentyl group is crucial for assessing these risks.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
Methodological & Application
Synthesis of Cyclopentanecarboxylic Acid from (5-Bromopentyl)malonic Acid Diethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclopentanecarboxylic acid, a valuable building block in pharmaceutical and chemical research, starting from (5-bromopentyl)malonic acid diethyl ester. The synthesis involves a two-step process: an intramolecular cyclization to form diethyl cyclopentane-1,1-dicarboxylate, followed by hydrolysis and decarboxylation.
Introduction
Cyclopentane and its derivatives are key structural motifs in a wide array of biologically active molecules and natural products. Their unique conformational properties make them attractive scaffolds in drug design. The synthesis described herein utilizes the well-established malonic ester synthesis, a versatile method for the preparation of carboxylic acids. This specific application focuses on an intramolecular cyclization, often referred to as the Perkin alicyclic synthesis, to construct the five-membered ring system.
Reaction Pathway
The overall synthetic route from this compound to cyclopentanecarboxylic acid is a two-stage process. The first step is an intramolecular SN2 reaction to form the cyclic diester, followed by hydrolysis of the ester groups and subsequent decarboxylation.
Caption: Overall reaction scheme for the synthesis of cyclopentanecarboxylic acid.
Experimental Protocols
Part 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol details the intramolecular cyclization of this compound to yield diethyl cyclopentane-1,1-dicarboxylate. This reaction is an example of the Perkin alicyclic synthesis.[1]
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath if necessary. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Cyclization Reaction: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1 equivalent) in absolute ethanol dropwise at room temperature with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water to dissolve the sodium bromide precipitate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl cyclopentane-1,1-dicarboxylate.
-
-
Purification: Purify the crude product by vacuum distillation.
Part 2: Synthesis of Cyclopentanecarboxylic Acid
This protocol describes the hydrolysis of the ester groups of diethyl cyclopentane-1,1-dicarboxylate, followed by decarboxylation to yield the final product, cyclopentanecarboxylic acid.
Materials:
-
Diethyl cyclopentane-1,1-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve diethyl cyclopentane-1,1-dicarboxylate (1 equivalent) in ethanol. Add a solution of potassium hydroxide (2.5 equivalents) in a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.
-
Acidification and Decarboxylation:
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Dissolve the remaining residue in water and cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
-
Work-up:
-
Cool the solution to room temperature and extract the cyclopentanecarboxylic acid with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield the crude cyclopentanecarboxylic acid.
-
-
Purification: The crude product can be purified by distillation or recrystallization.
Data Presentation
| Parameter | Diethyl Cyclopentane-1,1-dicarboxylate | Cyclopentanecarboxylic Acid |
| Molecular Formula | C₁₁H₁₈O₄ | C₆H₁₀O₂ |
| Molecular Weight | 214.26 g/mol | 114.14 g/mol |
| Typical Yield | 70-80% | 85-95% (from diester) |
| Boiling Point | 110-112 °C at 12 mmHg | 214-216 °C at 760 mmHg |
| Appearance | Colorless liquid | Colorless oil or solid |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of cyclopentanecarboxylic acid.
Applications in Research and Drug Development
Cyclopentanecarboxylic acid and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. The cyclopentane ring provides a rigid scaffold that can be functionalized to interact with biological targets. For instance, cyclopentane derivatives are found in antiviral drugs, prostaglandins, and various central nervous system agents. The synthetic route described here offers a reliable and scalable method for accessing this valuable class of compounds for further elaboration in drug discovery programs.
References
Application Notes and Protocols for the Intramolecular Cyclization of Diethyl (5-Bromopentyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the intramolecular cyclization of diethyl (5-bromopentyl)malonate to synthesize diethyl cyclohexane-1,1-dicarboxylate. This reaction, a variation of the Perkin alicyclic synthesis, is a fundamental method for the formation of six-membered alicyclic ring systems, which are common structural motifs in pharmaceuticals and other biologically active molecules.[1][2]
Introduction
The intramolecular cyclization of ω-haloalkylmalonic esters is a robust and widely utilized method for the synthesis of cycloalkane-1,1-dicarboxylates.[3] The reaction proceeds via the deprotonation of the acidic α-carbon of the malonic ester by a suitable base to form an enolate. This is followed by an intramolecular nucleophilic substitution (SN2) where the enolate attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-carbon bond to close the ring. The resulting diethyl cyclohexane-1,1-dicarboxylate is a versatile intermediate that can be further elaborated, for instance, through hydrolysis and decarboxylation to yield cyclohexanecarboxylic acid.[4]
Reaction Scheme
Caption: General reaction scheme for the intramolecular cyclization.
Quantitative Data Summary
The yield of the intramolecular cyclization can be influenced by factors such as the choice of base, solvent, and reaction temperature. The following table summarizes representative yields for similar intramolecular malonic ester cyclizations leading to six-membered rings.
| Starting Material | Base/Solvent | Yield (%) | Reference |
| Diethyl (5-bromopentyl)malonate | Sodium Ethoxide / Ethanol | ~70 | Inferred from[5] |
| Unspecified precursor | Not specified | 33 | [5] |
| Diethyl bromoalkyl ester | Sodium Ethoxide / Ethanol | 70 | [5] |
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of diethyl cyclohexane-1,1-dicarboxylate.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar intramolecular malonic ester syntheses.[6]
Materials:
-
Diethyl (5-bromopentyl)malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium chloride solution (brine)
-
Deionized water
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Vacuum distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a calculated amount of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
-
-
Intramolecular Cyclization:
-
To the freshly prepared sodium ethoxide solution, add diethyl (5-bromopentyl)malonate dropwise from the dropping funnel while stirring.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol from the reaction mixture using a rotary evaporator or by distillation.
-
To the residue, add cold water to dissolve the sodium bromide salt formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure diethyl cyclohexane-1,1-dicarboxylate.
-
Safety Precautions:
-
Sodium metal is highly reactive and flammable. Handle with care and under an inert atmosphere if possible.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. Perkin Alicyclic Synthesis [drugfuture.com]
- 3. Intramolecular reactions. Part VI. Rates of ring formation in reactions of ω-halogenoalkylmalonic esters with bases - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Malonic Ester Synthesis for Cycloalkanecarboxylic Acids from 1,n-Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The malonic ester synthesis is a versatile and classical method in organic chemistry for the formation of carbon-carbon bonds. A significant application of this synthesis is the intramolecular cyclization of dialkyl malonates with dihaloalkanes, providing an efficient route to cycloalkanecarboxylic acids. This protocol, often referred to as the Perkin alicyclic synthesis, is particularly useful for the preparation of small to medium-sized carbocyclic rings, which are important structural motifs in numerous natural products and pharmaceutical agents.[1][2] This document provides a detailed protocol for the synthesis of cycloalkanecarboxylic acids using diethyl malonate and 1,n-dihaloalkanes, with a specific focus on the formation of five- and six-membered rings using 1,4-dibromobutane and 1,5-dibromopentane, respectively.
Introduction
The synthesis of cyclic compounds is a fundamental aspect of organic chemistry, with wide-ranging implications in drug discovery and materials science. The malonic ester synthesis offers a robust two-step process for the creation of these cyclic structures. The initial step involves the deprotonation of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile.[1] This enolate undergoes a double alkylation with a dihaloalkane. The first alkylation forms a linear intermediate, which then undergoes an intramolecular nucleophilic substitution to form the cyclic diester. Subsequent hydrolysis of the diester followed by decarboxylation yields the desired cycloalkanecarboxylic acid.[3][4][5] The size of the resulting cycloalkane is determined by the chain length of the dihaloalkane used. For instance, reaction with 1,4-dibromobutane leads to a cyclopentane derivative, while 1,5-dibromopentane yields a cyclohexane derivative.[3]
Reaction Mechanism and Experimental Workflow
The overall transformation can be visualized as a sequence of key chemical steps. The following diagrams illustrate the general reaction mechanism and the typical experimental workflow for this synthesis.
Caption: General reaction mechanism for the malonic ester synthesis of cycloalkanecarboxylic acids.
Caption: A typical experimental workflow for the synthesis.
Experimental Protocols
The following protocols are adapted from established procedures and can be modified for different scales.
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This procedure outlines the formation of the five-membered ring intermediate using 1,4-dibromobutane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| Diethyl malonate | 160.17 | 1.0 | 160.17 | 151.1 |
| 1,4-Dibromobutane | 215.90 | 1.05 | 226.7 | 117.4 |
| Sodium | 22.99 | 2.0 | 46.0 | - |
| Absolute Ethanol | 46.07 | - | - | 800 |
| Diethyl ether | 74.12 | - | - | As needed |
| Saturated NaCl solution | - | - | - | As needed |
| Anhydrous MgSO4 or Na2SO4 | - | - | - | As needed |
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 800 mL of absolute ethanol. Carefully add 46.0 g (2.0 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 160.17 g (1.0 mol) of diethyl malonate and 226.7 g (1.05 mol) of 1,4-dibromobutane.
-
Cyclization: Heat the mixture of diethyl malonate and 1,4-dibromobutane to reflux. Slowly add the freshly prepared sodium ethoxide solution from the dropping funnel to the refluxing mixture over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Add 500 mL of water to dissolve the sodium bromide precipitate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two 200 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with 100 mL of saturated NaCl solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield diethyl cyclopentane-1,1-dicarboxylate.
Protocol 2: Synthesis of Cyclopentanecarboxylic Acid
This procedure describes the hydrolysis and decarboxylation of the cyclic diester intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |
| Diethyl cyclopentane-1,1-dicarboxylate | 214.26 | 0.5 | 107.13 |
| Sodium Hydroxide | 40.00 | 1.25 | 50.0 |
| Concentrated HCl | 36.46 | - | As needed |
| Diethyl ether | 74.12 | - | As needed |
Procedure:
-
Hydrolysis (Saponification): In a round-bottom flask, dissolve 107.13 g (0.5 mol) of diethyl cyclopentane-1,1-dicarboxylate in a solution of 50.0 g (1.25 mol) of sodium hydroxide in 200 mL of water.
-
Reflux: Heat the mixture to reflux for 3-4 hours until the ester layer disappears, indicating complete saponification.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the dicarboxylic acid may form.
-
Decarboxylation: Gently heat the acidified solution. Carbon dioxide will evolve. Continue heating until the evolution of gas ceases. For complete decarboxylation, the mixture can be heated to 140-160 °C.
-
Extraction: Cool the mixture and extract the cyclopentanecarboxylic acid with three 100 mL portions of diethyl ether.
-
Washing and Drying: Combine the ether extracts and wash with a small amount of saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and remove the ether by rotary evaporation. The crude product can be purified by distillation or recrystallization to yield cyclopentanecarboxylic acid. A reported yield for a similar process is 83%.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of cycloalkanecarboxylic acids via the malonic ester synthesis. Note that yields can vary based on the specific dihaloalkane and reaction conditions.
| Ring Size | Dihaloalkane | Intermediate Product | Final Product | Typical Yield (Intermediate) | Typical Yield (Final Product) |
| 4 | 1,3-Dihalopropane | Diethyl cyclobutane-1,1-dicarboxylate | Cyclobutanecarboxylic acid | 53-55%[7] | >80% (from intermediate)[7] |
| 5 | 1,4-Dihalobutane | Diethyl cyclopentane-1,1-dicarboxylate | Cyclopentanecarboxylic acid | ~50-60% (estimated) | ~80-90% (from intermediate) |
| 6 | 1,5-Dihalopentane | Diethyl cyclohexane-1,1-dicarboxylate | Cyclohexanecarboxylic acid | ~33%[1] | ~80-90% (from intermediate) |
Troubleshooting and Considerations
-
Anhydrous Conditions: The formation of the sodium ethoxide and the subsequent alkylation steps are sensitive to moisture. Ensure all glassware is thoroughly dried and use absolute ethanol to prevent quenching of the base.[7]
-
Purity of Reagents: The purity of the diethyl malonate and the dihaloalkane is crucial for obtaining good yields.
-
Side Reactions: A potential side reaction is the intermolecular reaction between two molecules of the malonate enolate and two molecules of the dihaloalkane, leading to polymeric byproducts. Slow addition of the base at reflux temperature helps to favor the intramolecular cyclization.
-
Decarboxylation: Ensure complete decarboxylation by heating until gas evolution ceases. Incomplete decarboxylation will result in the contamination of the final product with the dicarboxylic acid intermediate.
Conclusion
The malonic ester synthesis using 1,n-dihaloalkanes provides a reliable and straightforward method for the preparation of cycloalkanecarboxylic acids. By carefully controlling the reaction conditions and using pure reagents, researchers can achieve good yields of these valuable cyclic building blocks. The protocols provided herein serve as a comprehensive guide for the synthesis of five- and six-membered carbocyclic rings, which are of significant interest in the fields of medicinal chemistry and drug development.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Perkin Alicyclic Synthesis [drugfuture.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Deprotonation of Diethyl (5-bromopentyl)malonate using Sodium Ethoxide for Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of diethyl (5-bromopentyl)malonate is a key synthetic transformation that utilizes the principles of the malonic ester synthesis to construct a six-membered carbocyclic ring system. This reaction is of significant interest in organic synthesis and drug development as the resulting product, diethyl cyclohexane-1,1-dicarboxylate, is a versatile precursor for a variety of more complex molecules, including spirocyclic compounds and derivatives of barbiturates.[1] The process is initiated by the deprotonation of the acidic α-hydrogen of the malonate moiety by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular S(_N)2 reaction, displacing the bromide to form the cyclohexane ring.
Mechanism of Action
The reaction proceeds in two main stages:
-
Deprotonation: Sodium ethoxide (NaOEt), a strong, non-nucleophilic base, abstracts the acidic proton from the carbon atom situated between the two carbonyl groups of the diethyl (5-bromopentyl)malonate. This results in the formation of a resonance-stabilized enolate ion. The choice of ethoxide as the base is crucial to prevent transesterification of the ethyl esters.
-
Intramolecular Cyclization: The newly formed enolate, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in an intramolecular fashion. This nucleophilic substitution reaction (S(_N)2) leads to the formation of a new carbon-carbon bond and the displacement of the bromide ion, resulting in the formation of the six-membered ring of diethyl cyclohexane-1,1-dicarboxylate.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Diethyl (5-bromopentyl)malonate | C₁₂H₂₁BrO₄ | 325.20 | Colorless liquid | 1139-13-5 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder | 141-52-6 |
| Diethyl cyclohexane-1,1-dicarboxylate | C₁₂H₂₀O₄ | 228.29 | Colorless oil | 1139-13-5 |
Table 2: Reaction Conditions and Yields for Analogous Intramolecular Cyclization
| Starting Material | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl (3-chloropropyl)malonate | Diethyl cyclobutane-1,1-dicarboxylate | Sodium Ethoxide | Ethanol | Reflux | 2.25 | 53-55 | Organic Syntheses, Coll. Vol. 4, p.291 (1963) |
| Diethyl allylmalonate + HBr, then NaOEt | Diethyl cyclobutane-1,1-dicarboxylate | Sodium Ethoxide | Ethanol | - | - | ~50 | J. Am. Chem. Soc.1949 , 71 (5), 1767–1769. |
| Diethyl malonate + 1,3-dibromoethane (in situ) | Diethyl cyclopropane-1,1-dicarboxylate | Potassium Carbonate | DMF | 20 | 16 | 89 | Molecules2016 , 21(5), 612. |
Note: The yields for the synthesis of diethyl cyclohexane-1,1-dicarboxylate are expected to be comparable to or higher than the cyclobutane analog due to the greater thermodynamic stability of a six-membered ring.
Experimental Protocols
This protocol is adapted from the robust procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate and is applicable for the intramolecular cyclization of diethyl (5-bromopentyl)malonate.[2]
Materials:
-
Diethyl (5-bromopentyl)malonate
-
Sodium metal, clean and finely cut
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, place 250 mL of absolute ethanol.
-
Carefully add 11.5 g (0.5 mol) of clean sodium metal in small pieces to the ethanol at a rate that maintains a controllable reflux.
-
Once all the sodium has reacted and dissolved, cool the resulting sodium ethoxide solution to room temperature.
-
-
Deprotonation and Cyclization:
-
To the stirred sodium ethoxide solution, add 162.6 g (0.5 mol) of diethyl (5-bromopentyl)malonate dropwise over a period of 30-60 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 2-3 hours to ensure the completion of the cyclization. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 200 mL of cold water to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diethyl cyclohexane-1,1-dicarboxylate.
-
-
Purification:
-
The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for diethyl cyclohexane-1,1-dicarboxylate.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the intramolecular cyclization.
Experimental Workflow
Caption: A streamlined experimental workflow.
Application Notes
Scope and Limitations:
This intramolecular cyclization is a highly effective method for the synthesis of 5- and 6-membered rings. The formation of 3-, 4-, and 7-membered rings is also possible but may require more dilute conditions to favor the intramolecular pathway over intermolecular polymerization. The primary limitation of this reaction is the potential for elimination reactions, especially if the alkyl halide is secondary or sterically hindered, although this is not a concern with the primary bromide in the specified substrate.
Side Reactions:
-
Intermolecular Polymerization: If the concentration of the starting material is too high, the enolate of one molecule can react with the bromide of another molecule, leading to the formation of long-chain polymers. This can be minimized by using high-dilution conditions.
-
Elimination: Although less likely with a primary bromide, the use of a stronger, more hindered base could promote E2 elimination to form an alkene.
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, especially at elevated temperatures. It is crucial to use anhydrous conditions.
Relevance in Drug Development:
The product of this reaction, diethyl cyclohexane-1,1-dicarboxylate, and its derivatives are valuable building blocks in medicinal chemistry.
-
Synthesis of Barbiturates: The cyclic malonic ester can be condensed with urea or thiourea to form spiro-barbiturates.[3][4] Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants.[5] The spirocyclic nature of the resulting barbiturates can impart unique pharmacological properties due to their rigid three-dimensional structure.[6]
-
Development of Novel Therapeutics: The cyclohexane-1,1-dicarboxylate scaffold can be further modified to introduce various functional groups, leading to the synthesis of novel compounds with potential therapeutic applications in areas such as epilepsy, anxiety, and pain management. The conformational rigidity of the cyclohexane ring can be advantageous for designing molecules that fit into specific biological targets.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 6. Developments in Synthesis Strategies of Spiro-Barbiturate Compounds: A Classified Study [ouci.dntb.gov.ua]
Application Notes and Protocols: Step-by-Step Synthesis of Cyclohexane Carboxylic Acid from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, three-step protocol for the synthesis of cyclohexane carboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available reagent, diethyl malonate. The synthesis follows a modified malonic ester synthesis pathway, involving a cyclization reaction, followed by hydrolysis and decarboxylation.
Overall Synthesis Scheme
The synthesis proceeds through three main stages:
-
Step 1: Cyclization. Diethyl malonate is deprotonated with a strong base, and the resulting enolate undergoes a double alkylation with 1,5-dibromopentane to form the cyclic diester, diethyl cyclohexane-1,1-dicarboxylate.
-
Step 2: Hydrolysis (Saponification). The diethyl cyclohexane-1,1-dicarboxylate is hydrolyzed under basic conditions to yield the corresponding dicarboxylate salt, which is then acidified to produce cyclohexane-1,1-dicarboxylic acid.
-
Step 3: Decarboxylation. The geminal dicarboxylic acid is thermally unstable and readily loses one carboxyl group upon heating to afford the final product, cyclohexane carboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product. Yields are based on analogous and well-established procedures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling/Melting Point | Expected Yield |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Colorless Liquid | 199 °C (Boiling) | - |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | Light Brown Liquid | 222-224 °C (Boiling) | - |
| Diethyl Cyclohexane-1,1-dicarboxylate | C₁₂H₂₀O₄ | 228.28 | Colorless Liquid | 137 °C @ 16 mmHg (Boiling)[1] | 50-60% |
| Cyclohexane-1,1-dicarboxylic Acid | C₈H₁₂O₄ | 172.18 | Solid | 175-179 °C (Melting)[2] | >90% |
| Cyclohexane Carboxylic Acid | C₇H₁₂O₂ | 128.17 | Solid | 31 °C (Melting) | >85% |
Experimental Workflow Diagram
The overall workflow for the synthesis is depicted below.
Caption: Flowchart of the three-step synthesis of cyclohexane carboxylic acid.
Experimental Protocols
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. 1,5-Dibromopentane is an irritant to the skin and eyes and should be handled with care.[3][4][5][6] Sodium metal is highly reactive with water and ethanol; handle with extreme caution under anhydrous conditions.
Protocol 1: Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate (Cyclization)
This protocol is adapted from established procedures for the alkylation of diethyl malonate.[7]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
1,5-Dibromopentane
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution (brine)
Equipment:
-
Three-necked round-bottom flask (e.g., 1 L)
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.0 eq.) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise with stirring.
-
Alkylation: Add 1,5-dibromopentane (1.0 eq.) dropwise to the solution. The rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture to reflux with continuous stirring for 2-3 hours to ensure the completion of the cyclization.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol by distillation.
-
Add cold water to the residue to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product is then purified by vacuum distillation to yield diethyl cyclohexane-1,1-dicarboxylate as a colorless liquid.
Protocol 2: Synthesis of Cyclohexane-1,1-dicarboxylic Acid (Hydrolysis)
This protocol describes the saponification of the diester followed by acidification.
Materials:
-
Diethyl cyclohexane-1,1-dicarboxylate (from Protocol 1)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beaker and ice bath
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl cyclohexane-1,1-dicarboxylate (1.0 eq.) in ethanol. Add a solution of potassium hydroxide (2.5 eq.) in a small amount of water.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Solvent Removal: After cooling, remove the ethanol by distillation or rotary evaporation.
-
Acidification: Dissolve the remaining residue in a minimum amount of water. Cool the solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of cyclohexane-1,1-dicarboxylic acid should form.
-
Isolation:
-
Extract the acidified aqueous solution with diethyl ether (3 x volume of aqueous layer).
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and evaporate the solvent to yield crude cyclohexane-1,1-dicarboxylic acid. The product can be further purified by recrystallization from hot water or a suitable organic solvent if necessary. The melting point of the pure diacid is 175-179 °C.[2]
Protocol 3: Synthesis of Cyclohexane Carboxylic Acid (Decarboxylation)
This protocol details the thermal decarboxylation of the gem-dicarboxylic acid.[8]
Materials:
-
Cyclohexane-1,1-dicarboxylic acid (from Protocol 2)
Equipment:
-
Claisen flask or similar distillation apparatus
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
Setup: Place the dry cyclohexane-1,1-dicarboxylic acid into a Claisen flask.
-
Heating: Heat the flask in an oil bath or with a heating mantle. The temperature should be gradually raised to 160-180 °C.
-
Reaction: As the dicarboxylic acid melts and the temperature rises, the evolution of carbon dioxide will be observed. Continue heating until the gas evolution ceases.
-
Purification: The crude cyclohexane carboxylic acid remaining in the flask is then purified by distillation. Collect the fraction boiling at approximately 234-236 °C. The final product will solidify upon cooling.
Logical Relationship Diagram
The logical relationship between the key steps and transformations in the synthesis is illustrated below.
Caption: Key chemical transformations in the synthesis of cyclohexane carboxylic acid.
References
- 1. chembk.com [chembk.com]
- 2. 环己烷-1,1-二羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,5-Dibromopentane(111-24-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of (5-Bromopentyl)malonic Acid Diethyl Ester in the Synthesis of Spiro-Barbiturates
Introduction
(5-Bromopentyl)malonic acid diethyl ester is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a malonic ester moiety and a terminal alkyl bromide, allows for sequential alkylation and cyclization reactions. This application note details the synthesis of a spiro-barbiturate, specifically 2,4-diazaspiro[5.5]undecane-1,3,5-trione, a compound of interest in medicinal chemistry due to the established role of barbiturates as central nervous system (CNS) depressants. The primary mechanism of action for barbiturates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the brain.
General Synthetic Pathway
The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5-trione from this compound can be envisioned through two primary routes. This note will focus on a two-step approach involving an initial condensation with urea followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of 5-(5-Bromopentyl)barbituric Acid
This protocol describes the condensation of this compound with urea to form the intermediate, 5-(5-bromopentyl)barbituric acid. This reaction is a modified version of the classic barbiturate synthesis.
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for filtration
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq).
-
Addition of Urea: Separately, dissolve dry urea (1.1 eq) in hot absolute ethanol (approximately 70°C) and add this solution to the reaction flask.
-
Condensation: Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the sodium salt of the barbituric acid may form.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in hot water (approximately 50°C).
-
Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid with constant stirring until the solution is acidic to litmus paper. This will precipitate the crude 5-(5-bromopentyl)barbituric acid.
-
Purification: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Intramolecular Cyclization to 2,4-Diazaspiro[5.5]undecane-1,3,5-trione
This protocol details the base-mediated intramolecular cyclization of 5-(5-bromopentyl)barbituric acid to yield the final spiro-barbiturate product.
Materials:
-
5-(5-Bromopentyl)barbituric acid
-
Sodium ethoxide or other suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(5-bromopentyl)barbituric acid (1.0 eq) in a suitable anhydrous solvent such as ethanol.
-
Base Addition: Add a solution of sodium ethoxide (1.1 eq) in ethanol to the flask with stirring.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 2,4-diazaspiro[5.5]undecane-1,3,5-trione.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of spiro-barbiturates based on analogous reactions reported in the literature.
| Step | Reactants | Product | Catalyst/Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | This compound, Urea | 5-(5-Bromopentyl)barbituric acid | Sodium Ethoxide/Ethanol | 6-8 | Reflux | 65-75 (Estimated) |
| 2 | 5-(5-Bromopentyl)barbituric acid | 2,4-Diazaspiro[5.5]undecane-1,3,5-trione | Sodium Ethoxide/Ethanol | 4-6 | Reflux | 70-80 (Estimated) |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| This compound | C₁₂H₂₁BrO₄ | 309.20 | - | ¹H NMR, ¹³C NMR consistent with structure. |
| 5-(5-Bromopentyl)barbituric acid | C₉H₁₃BrN₂O₃ | 293.12 | - | IR: N-H, C=O stretching; ¹H NMR: signals for pentyl chain and barbituric acid ring protons. |
| 2,4-Diazaspiro[5.5]undecane-1,3,5-trione | C₉H₁₂N₂O₃ | 196.21 | >250 | IR: N-H, C=O stretching; ¹H NMR and ¹³C NMR confirming the spirocyclic structure. |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 2,4-diazaspiro[5.5]undecane-1,3,5-trione.
Signaling Pathway
Application Notes: Intramolecular Cyclization of Diethyl (5-bromopentyl)malonate with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (5-bromopentyl)malonate is a valuable bifunctional molecule commonly employed in the synthesis of cyclic compounds, particularly substituted cyclohexanes. The reaction of this substrate with a strong base induces an intramolecular Williamson ether synthesis, a key step in the formation of a six-membered ring structure. This process is a specialized application of the malonic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry.
The reaction proceeds via the deprotonation of the acidic α-hydrogen of the malonate moiety by a strong base, forming a resonance-stabilized enolate. This nucleophilic enolate then undergoes an intramolecular SN2 reaction, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide to form a cyclic diester, diethyl cyclohexane-1,1-dicarboxylate. This product can then be further manipulated, for instance, through hydrolysis and decarboxylation to yield cyclohexane carboxylic acid. The choice of base and reaction conditions can significantly influence the yield and purity of the cyclized product.
Key Applications
-
Synthesis of Cyclic Scaffolds: This reaction is fundamental in the construction of cyclohexane rings, which are prevalent in numerous biologically active molecules and natural products.
-
Drug Discovery and Development: The resulting diethyl cyclohexane-1,1-dicarboxylate is a versatile intermediate for the synthesis of more complex pharmaceutical agents. The cyclohexane core can be further functionalized to explore structure-activity relationships.
-
Fine Chemical Synthesis: This cyclization is a reliable method for the preparation of specialty chemicals and building blocks used in various sectors of the chemical industry.
Reaction Mechanism with Strong Bases
The reaction is typically carried out using a strong, non-nucleophilic base to favor the intramolecular cyclization over intermolecular side reactions. Commonly used bases include sodium ethoxide (NaOEt) and potassium tert-butoxide (KOt-Bu).
-
Deprotonation: The strong base abstracts the acidic proton from the α-carbon of the diethyl malonate group, generating a carbanion.[1]
-
Intramolecular Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the terminal carbon atom of the bromopentyl chain from the backside, displacing the bromide ion.
-
Ring Formation: This intramolecular SN2 reaction results in the formation of a stable, six-membered ring, yielding diethyl cyclohexane-1,1-dicarboxylate.
The overall transformation is depicted in the reaction pathway diagram below.
References
Application Notes and Protocols for the Alkylation of Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the alkylation of diethyl malonate, a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. The protocols outlined below are suitable for the synthesis of mono- and di-substituted acetic acid derivatives, which are valuable intermediates in the development of pharmaceutical agents and other fine chemicals.
Introduction
The alkylation of diethyl malonate is a classic synthetic transformation that relies on the acidity of the α-protons of the methylene group flanked by two ester functionalities. Deprotonation with a suitable base generates a resonance-stabilized enolate ion, which then acts as a nucleophile, reacting with an alkyl halide in an S(_N)2 reaction to form an α-alkylated malonic ester. This product can be further manipulated, most commonly through hydrolysis and decarboxylation, to yield a substituted carboxylic acid. Careful control of reaction conditions, particularly the stoichiometry of the reactants, allows for the selective synthesis of either mono- or di-alkylated products.
Data Presentation
The following tables summarize typical yields, physical properties, and spectroscopic data for the alkylation of diethyl malonate with various alkyl halides.
Table 1: Reaction Yields for Mono-alkylation of Diethyl Malonate
| Alkyl Halide | Product | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | Diethyl methylmalonate | K₂CO₃/DMF | 3 | 83 | [1] |
| Ethyl Bromide | Diethyl ethylmalonate | NaOEt/EtOH | 1-2 | ~85 | [2] |
| n-Butyl Bromide | Diethyl n-butylmalonate | NaOEt/EtOH | 2 | Not Specified | [3] |
| Benzyl Chloride | Diethyl benzylmalonate | NaH/DMF | 18 | Low (unspecified) | [2] |
Table 2: Physical Properties of Diethyl Malonate and its Alkylated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰_D_) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199-200 | 1.055 | 1.413-1.415 |
| Diethyl methylmalonate | C₈H₁₄O₄ | 174.20 | 198-199 | 1.020-1.025 | 1.412-1.414 |
| Diethyl ethylmalonate | C₉H₁₆O₄ | 188.22 | 206-208 | Not Specified | Not Specified |
| Diethyl diallylmalonate | C₁₃H₂₀O₄ | 240.30 | Not Specified | Not Specified | Not Specified |
Table 3: Spectroscopic Data for Diethyl Malonate and its Alkylated Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (liquid film, cm⁻¹) |
| Diethyl malonate | 4.20 (q, 4H), 3.39 (s, 2H), 1.27 (t, 6H) | ~1757, 1740 (C=O) |
| Diethyl methylmalonate | 4.10 (q, 4H), 3.25 (q, 1H), 1.31 (d, 3H), 1.21 (t, 6H) | 1720 (C=O) |
| Diethyl ethylmalonate | 4.17 (q, 4H), 3.19 (t, 1H), 1.95 (quint, 2H), 1.24 (t, 6H), 0.90 (t, 3H) | Not Specified |
| Diethyl allylmalonate | 5.75 (m, 1H), 5.10 (m, 2H), 4.18 (q, 4H), 3.45 (t, 1H), 2.65 (t, 2H), 1.25 (t, 6H) | Not Specified |
| Diethyl diallylmalonate | 5.70 (m, 2H), 5.05 (m, 4H), 4.15 (q, 4H), 2.60 (d, 4H), 1.22 (t, 6H) | Not Specified |
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate
This protocol describes the general procedure for the synthesis of a mono-alkylated diethyl malonate using sodium ethoxide as the base.
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The mixture will heat up and evolve hydrogen gas. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture. An exothermic reaction may occur. After the addition is complete, heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure mono-alkylated diethyl malonate.
Protocol 2: Di-alkylation of Diethyl Malonate
This protocol outlines the procedure for the synthesis of a di-alkylated diethyl malonate.
Procedure:
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.
-
Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide (prepared separately or by adding more sodium to the reaction mixture if excess ethanol is present) and stir for 30 minutes.
-
Second Alkylation: Add the second alkylating agent (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification: Follow steps 4-6 of the mono-alkylation protocol to isolate and purify the di-alkylated diethyl malonate.
Mandatory Visualizations
References
Application Notes and Protocols: Hydrolysis and Decarboxylation of Substituted Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis and subsequent decarboxylation of substituted malonic esters is a fundamental and widely utilized transformation in organic synthesis. This two-stage process typically represents the final step in the malonic ester synthesis, a classic method for preparing substituted acetic acids.[1][2] The versatility of this reaction allows for the synthesis of a vast array of mono- and di-substituted carboxylic acids, which are critical building blocks for more complex molecules, particularly in the development of pharmaceuticals and other fine chemicals.[1][3] The core of the process relies on the conversion of a stable diester into a substituted β-keto acid (a malonic acid derivative), which readily loses carbon dioxide upon heating to yield the final product.[4][5]
Reaction Principles and Mechanism
The overall transformation involves two distinct chemical steps: ester hydrolysis followed by decarboxylation.[4]
-
Hydrolysis (Saponification): The substituted malonic ester is first converted into the corresponding dicarboxylic acid (a substituted malonic acid). This is achieved through either acid-catalyzed or base-catalyzed (saponification) hydrolysis.[1][4] Base-catalyzed hydrolysis is often preferred as the final deprotonation of the carboxylic acid renders the reaction irreversible, typically leading to higher yields.[1]
-
Decarboxylation: The resulting substituted malonic acid, which is a β-dicarboxylic acid, is unstable to heat. Upon warming, it readily undergoes decarboxylation through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the more stable substituted carboxylic acid.[6]
The general chemical pathway is illustrated below.
General Experimental Workflow
The conversion can be performed as a one-pot synthesis or as a stepwise process with the isolation of the intermediate dicarboxylic acid. Modern techniques, such as microwave-assisted synthesis, have significantly reduced reaction times.[7][8]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions for the hydrolysis and decarboxylation of substituted malonic esters, highlighting both conventional and modern methodologies.
| Substrate | Hydrolysis / Decarboxylation Conditions | Time | Yield (%) | Reference |
| Diethyl 2-(perfluorophenyl)malonate | One-pot: 48% aq. HBr, Acetic Acid, Reflux | 16 h | 63% | [2][9][10] |
| 2,2-Diallylmalonic acid | Solvent-free, Microwave (200 W, 180-190 °C) | 3 min | 97% | [7][8] |
| 2-Benzyl-2-propylmalonic acid | Solvent-free, Microwave (200 W, 180-190 °C) | 10 min | 95% | [7][8] |
| 2-Propyl-2-(prop-2-yn-1-yl)malonic acid | Solvent-free, Microwave (200 W, 180-190 °C) | 10 min | 82% | [7][8] |
| Various Malonic Acids | Water, Microwave (800 W, 190 °C) | 15 min | 80-98% | [11] |
| Various Malonic Esters (Krapcho) | DMSO, H₂O, NaCl, Heat (~150-180 °C) | 2-8 h | High | [12] |
| Various Malonic Esters (Krapcho) | Aqueous, Li₂SO₄, Microwave | 5-15 min | High | [13][14] |
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical One-Pot Acid-Catalyzed Hydrolysis and Decarboxylation
This protocol is a general method suitable for many substituted malonic esters that are stable to strong acidic conditions.
-
Materials:
-
Substituted diethyl malonate (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (e.g., 6M solution) or a mixture of HBr/Acetic Acid[2]
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware, heating mantle, rotary evaporator
-
-
Procedure:
-
Place the substituted diethyl malonate (e.g., 20 mmol) into a round-bottom flask equipped with a reflux condenser.
-
Add an aqueous solution of a strong acid (e.g., 50 mL of 6M H₂SO₄).
-
Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC or GC-MS (typically requires 4-16 hours). Evolution of CO₂ gas will be observed as decarboxylation occurs.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude carboxylic acid can be purified further by recrystallization or column chromatography if necessary.
-
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) and Subsequent Decarboxylation
This two-step method is often higher yielding and is suitable for substrates sensitive to strong acid.
-
Materials:
-
Substituted diethyl malonate (1.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.2 eq)
-
Ethanol/Water mixture (e.g., 1:1)
-
Hydrochloric acid (HCl), concentrated or 6M
-
Extraction solvent (e.g., Dichloromethane or Diethyl ether)
-
Brine, anhydrous MgSO₄
-
-
Procedure:
-
Saponification:
-
Dissolve the substituted diethyl malonate (e.g., 20 mmol) in an ethanol/water mixture (e.g., 100 mL) in a round-bottom flask.
-
Add KOH pellets (2.2 eq) and heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
-
Acidification and Decarboxylation:
-
Place the flask containing the aqueous solution of the dicarboxylate salt in an ice bath.
-
Slowly and carefully add concentrated HCl until the solution is strongly acidic (pH < 1). Vigorous CO₂ evolution will occur.
-
Gently heat the acidified mixture (e.g., 50-100 °C) until gas evolution ceases to ensure complete decarboxylation.
-
-
Workup and Isolation:
-
Cool the mixture and extract the product with an appropriate organic solvent (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
-
Purify as needed.
-
-
Protocol 3: Modern Solvent-Free Microwave-Assisted Decarboxylation
This protocol is for the rapid decarboxylation of an isolated substituted malonic acid (prepared via saponification as in Protocol 2, Step 1). It is efficient, fast, and environmentally friendly.[7][8]
-
Materials:
-
Substituted malonic acid (isolated)
-
Microwave reactor vial
-
Microwave synthesizer
-
-
Procedure:
-
Place the dry, substituted malonic acid (e.g., 1-5 mmol) into a suitable microwave reactor vial.
-
Seal the vial with a cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Irradiate the sample with a power of ~200 W, setting the temperature to 180-190 °C for 3-10 minutes.[7][8]
-
After the irradiation is complete, allow the vial to cool to a safe temperature (<50 °C).
-
The resulting carboxylic acid is often pure and may not require further purification.[7][8] If needed, the product can be dissolved in a suitable solvent and filtered to remove any insoluble impurities.
-
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. d-nb.info [d-nb.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 10. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 13. lookchem.com [lookchem.com]
- 14. Decarboxylation [organic-chemistry.org]
Application Notes and Protocols: One-Pot Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate using Diethyl (5-Bromopentyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The malonic ester synthesis is a versatile method for the preparation of carboxylic acids. The use of bifunctional alkylating agents, such as 1,5-dibromopentane, with diethyl malonate allows for a one-pot synthesis of cyclic compounds. This process involves an initial alkylation to form an intermediate, such as diethyl (5-bromopentyl)malonate, followed by a base-induced intramolecular cyclization. The resulting product, diethyl cyclohexane-1,1-dicarboxylate, is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals. Derivatives of cyclohexane have shown a range of biological activities, including antimicrobial and anticancer properties.[1][2] Furthermore, specific cyclohexane dicarboxylates are utilized as key intermediates in the synthesis of anti-inflammatory and analgesic drugs.[3]
This document provides detailed protocols for the one-pot synthesis of diethyl cyclohexane-1,1-dicarboxylate, leveraging the intramolecular cyclization of in situ generated diethyl (5-bromopentyl)malonate.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of diethyl cyclohexane-1,1-dicarboxylate. The data is based on established procedures for similar intramolecular cyclizations of haloalkylmalonates.[4]
| Parameter | Value | Reference |
| Starting Materials | ||
| Diethyl Malonate | 1.0 mole equivalent | [4] |
| 1,5-Dibromopentane | 1.0 mole equivalent | [5] |
| Sodium Ethoxide | 2.0 mole equivalents | [4][5] |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | [4][5] |
| Temperature | Reflux | [4] |
| Reaction Time | ~2-3 hours | [4] |
| Product & Yield | ||
| Product | Diethyl cyclohexane-1,1-dicarboxylate | [5] |
| Theoretical Yield | 228.28 g/mol | [6] |
| Expected Experimental Yield | 50-60% | [4] |
| Purification | ||
| Method | Fractional Distillation under Reduced Pressure | [4] |
Experimental Protocols
One-Pot Synthesis of Diethyl Cyclohexane-1,1-dicarboxylate
This protocol details the one-pot synthesis of diethyl cyclohexane-1,1-dicarboxylate from diethyl malonate and 1,5-dibromopentane. The reaction proceeds through the formation of diethyl (5-bromopentyl)malonate as an intermediate, which then undergoes intramolecular cyclization.
Materials:
-
Diethyl malonate
-
1,5-dibromopentane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (three-necked)
-
Reflux condenser with drying tube (e.g., calcium chloride)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a dry, round-bottom flask equipped with a reflux condenser, add sodium metal (2.0 eq.) in small pieces to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
-
Reaction Setup:
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diethyl malonate (1.0 eq.) and 1,5-dibromopentane (1.0 eq.).
-
-
One-Pot Alkylation and Cyclization:
-
Heat the mixture of diethyl malonate and 1,5-dibromopentane to approximately 80°C with vigorous stirring.[4]
-
Slowly add the prepared sodium ethoxide solution from the dropping funnel to the heated mixture. The rate of addition should be controlled to maintain a gentle reflux.[4]
-
After the addition is complete (typically 1.5-2 hours), continue to reflux the reaction mixture with stirring for an additional hour to ensure the completion of the reaction.[4]
-
-
Work-up and Isolation:
-
After the reflux period, remove the ethanol by distillation.[4]
-
Cool the reaction mixture to room temperature and add cold water to dissolve the sodium bromide salt formed during the reaction.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).[4]
-
Combine the organic layer and the ether extracts. Wash the combined organic phase with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl cyclohexane-1,1-dicarboxylate.[4]
-
Mandatory Visualization
Caption: Workflow for the one-pot synthesis and its application.
Caption: A generalized pathway for drug development.
References
Preparation of nonanedioic acid using diethyl malonate and 1,5-dibromopentane
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonanedioic acid, also known as azelaic acid, is a naturally occurring saturated dicarboxylic acid. It and its derivatives have applications in the pharmaceutical and polymer industries. This document outlines the laboratory-scale preparation of nonanedioic acid from diethyl malonate and 1,5-dibromopentane. The synthesis proceeds via a classic malonic ester synthesis route, which involves the formation of a tetraester intermediate followed by hydrolysis and decarboxylation. This method provides a versatile pathway for the formation of dicarboxylic acids.
Overall Reaction Scheme
The synthesis of nonanedioic acid from diethyl malonate and 1,5-dibromopentane is a three-step process:
-
Alkylation: Two equivalents of the sodium salt of diethyl malonate undergo nucleophilic substitution with one equivalent of 1,5-dibromopentane to form tetraethyl heptane-1,1,7,7-tetracarboxylate.
-
Saponification (Ester Hydrolysis): The resulting tetraester is hydrolyzed using a strong base, such as potassium hydroxide, to yield the corresponding tetracarboxylate salt.
-
Acidification and Decarboxylation: Acidification of the tetracarboxylate salt followed by heating leads to the decarboxylation of the malonic acid derivatives to yield the final product, nonanedioic acid.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 |
| Sodium | Na | 22.99 |
| Absolute Ethanol | C₂H₅OH | 46.07 |
| Diethyl ether | (C₂H₅)₂O | 74.12 |
| Potassium hydroxide | KOH | 56.11 |
| Hydrochloric acid (conc.) | HCl | 36.46 |
| Calcium chloride (anhydrous) | CaCl₂ | 110.98 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
Equipment: Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus, heating mantle, magnetic stirrer, Buchner funnel, pH paper.
Protocol 1: Synthesis of Tetraethyl heptane-1,1,7,7-tetracarboxylate
-
Preparation of Sodium Ethoxide: In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a mechanical stirrer, and a dropping funnel, place 500 mL of absolute ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of Diethyl Malonate Enolate: To the freshly prepared sodium ethoxide solution, add 320.34 g (2.0 mol) of diethyl malonate dropwise from the dropping funnel with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 114.97 g (0.5 mol) of 1,5-dibromopentane dropwise to the stirred solution. The reaction mixture is then heated to reflux for 2-3 hours until the solution is neutral to moist litmus paper.
-
Work-up: After the reflux period, distill off the majority of the ethanol. To the cooled residue, add 500 mL of water to dissolve the sodium bromide. Separate the organic layer. Extract the aqueous layer with two 150 mL portions of diethyl ether. Combine the organic layer and the ether extracts, dry over anhydrous calcium chloride, and filter. Remove the ether and any remaining ethanol by distillation. The crude tetraethyl heptane-1,1,7,7-tetracarboxylate is used in the next step without further purification.
Protocol 2: Saponification, Acidification, and Decarboxylation to Nonanedioic Acid
-
Saponification: To the crude tetraethyl heptane-1,1,7,7-tetracarboxylate, add a solution of 224.4 g (4.0 mol) of potassium hydroxide in 400 mL of ethanol. Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the esters.
-
Ethanol Removal: After saponification, distill off the ethanol.
-
Acidification: Dissolve the remaining residue in a minimal amount of hot water and cool the solution in an ice bath. Carefully add concentrated hydrochloric acid with stirring until the solution is acidic to Congo red paper.
-
Decarboxylation and Isolation: Gently heat the acidified solution to boiling for a few minutes to expel carbon dioxide. Upon cooling, nonanedioic acid will precipitate. Collect the crude product by suction filtration and wash with a small amount of cold water.
-
Purification: Recrystallize the crude nonanedioic acid from hot water or ethyl acetate to obtain the pure product. Dry the crystals in a desiccator.
Data Presentation
| Parameter | Value |
| Reactants | |
| Diethyl malonate | 2.0 mol |
| 1,5-Dibromopentane | 0.5 mol |
| Sodium | 1.0 mol |
| Potassium hydroxide | 4.0 mol |
| Product | |
| Theoretical Yield of Nonanedioic Acid | 94.1 g |
| Melting Point of Nonanedioic Acid | 101-103 °C |
| Appearance | White crystalline solid |
Note: The actual yield will vary depending on experimental conditions and purification efficiency. Literature reports for similar malonic ester syntheses of dicarboxylic acids suggest yields in the range of 50-70%.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of nonanedioic acid.
Scale-Up Synthesis of Malonic Esters: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the synthesis of substituted carboxylic acids.[1] This reaction is of particular importance in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[2] The synthesis involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon alpha to both carbonyl groups, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3]
Scaling up the malonic ester synthesis from the laboratory to an industrial setting presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and process control strategies. This document provides detailed application notes and protocols for the scale-up of malonic ester reactions, with a focus on quantitative data, experimental methodologies, and the implementation of Process Analytical Technology (PAT).
Key Considerations for Scale-Up
Transitioning a malonic ester synthesis from the bench to a production environment necessitates a thorough understanding of several critical factors that can significantly impact reaction efficiency, product quality, and safety.
Reaction Kinetics and Thermodynamics
The alkylation of malonic esters is typically an exothermic process. On a large scale, efficient heat management is crucial to prevent thermal runaways and the formation of side products. The rate of addition of reagents, stirring efficiency, and reactor design are key parameters for controlling the reaction temperature.
Mass Transfer and Mixing
In large reactors, achieving homogeneous mixing of reactants is more challenging than in a laboratory flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in decreased yields and increased impurity formation. The choice of impeller, stirring speed, and baffle design are critical for ensuring efficient mass transfer.
Side Reactions and Impurity Profile
Several side reactions can occur during a malonic ester synthesis, with their prevalence often increasing upon scale-up. The most common side product is the dialkylated ester, which arises from the second alkylation of the mono-alkylated product.[3] The formation of this impurity can be minimized by using an excess of the malonic ester. Other potential side reactions include O-alkylation and elimination reactions, particularly when using secondary or tertiary alkyl halides.
Solvent Selection and Recovery
The choice of solvent is critical for reaction performance, work-up, and environmental impact. While solvents like N,N-dimethylformamide (DMF) are effective, their use on a large scale can be problematic due to their high boiling points and potential toxicity. Process development often focuses on identifying more environmentally benign and easily recoverable solvents.
Work-up and Purification
Industrial-scale work-up and purification procedures must be robust, efficient, and scalable. Quenching of the reaction, phase separations, and product isolation are operations that require careful optimization to minimize product loss and ensure operator safety. Purification techniques such as fractional distillation under reduced pressure are commonly employed for thermally stable products.[4] For thermally sensitive compounds, chromatographic methods may be necessary, although these can be less cost-effective on a large scale.
Data Presentation: Lab-Scale vs. Pilot-Scale Synthesis
The following table summarizes typical quantitative data for the synthesis of a substituted malonic ester at both laboratory and pilot scales, highlighting the adjustments made during scale-up.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactants | |||
| Diethyl Malonate | 1.2 equivalents | 1.1 equivalents | Reduced excess to improve process economics. |
| Alkyl Halide | 1.0 equivalent | 1.0 equivalent | Stoichiometry is critical for yield and purity. |
| Base (e.g., NaOEt) | 1.1 equivalents | 1.05 equivalents | Slight excess to ensure complete deprotonation. |
| Reaction Conditions | |||
| Solvent Volume | 500 mL | 45 L | Solvent-to-reactant ratio may be adjusted for optimal concentration and heat transfer. |
| Initial Temperature | 0 °C | 5-10 °C | Slower cooling rates in larger reactors. |
| Reagent Addition Time | 30 minutes | 2-3 hours | Controlled addition rate to manage exotherm. |
| Reaction Temperature | 25 °C (allowed to warm) | Maintained at 20-25 °C | Active cooling is essential to maintain a stable temperature. |
| Reaction Time | 2-4 hours | 4-6 hours | Longer reaction times may be needed to ensure complete conversion. |
| Work-up & Purification | |||
| Quench | Slow addition of water | Controlled addition of a cooled aqueous solution | Quenching is highly exothermic and requires careful control. |
| Extraction Solvent | Diethyl ether | Methyl tert-butyl ether (MTBE) | MTBE is often preferred for its lower volatility and better phase separation. |
| Purification Method | Silica gel chromatography | Fractional vacuum distillation | Distillation is more cost-effective and scalable for large quantities. |
| Results | |||
| Yield | 85-95% | 80-90% | Yields may be slightly lower on scale-up due to handling losses and side reactions. |
| Purity (by GC) | >98% | >97% | Impurity profile may change with scale. |
Experimental Protocols
The following protocols provide detailed methodologies for a typical malonic ester synthesis at both laboratory and pilot scales.
Laboratory Scale Synthesis of Diethyl n-Butylmalonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
n-Butyl bromide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Enolate Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (200 mL). Cool the solution to 0 °C in an ice bath.
-
Add diethyl malonate (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add n-butyl bromide (1.0 eq) dropwise to the reaction mixture over 30 minutes. An exotherm may be observed.
-
After the addition, heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 100 mL of water.
-
Remove the ethanol under reduced pressure.
-
Add 100 mL of water and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl n-butylmalonate.
Pilot-Scale Synthesis of Diethyl n-Butylmalonate
Equipment:
-
100 L glass-lined reactor with a jacket for heating/cooling, a mechanical stirrer, a condenser, and addition ports.
-
Temperature and pressure probes.
-
Inert gas (nitrogen) supply.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Enolate Formation: Charge the reactor with anhydrous ethanol (45 L). With stirring, add sodium ethoxide (1.05 eq). Cool the solution to 5-10 °C using the reactor jacket.
-
Slowly add diethyl malonate (1.1 eq) to the reactor over 1-2 hours, maintaining the temperature between 10-15 °C.
-
After the addition, stir the mixture at 15-20 °C for 1 hour.
-
Alkylation: Add n-butyl bromide (1.0 eq) to the reactor via an addition pump over 2-3 hours. Control the addition rate to maintain the internal temperature between 20-25 °C. The exothermicity of the reaction will require active cooling.
-
After the addition is complete, stir the reaction mixture at 20-25 °C for 4-6 hours, or until in-process control (IPC) analysis (e.g., GC) shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to 10 °C. Carefully add a cooled (5-10 °C) aqueous solution (20 L) to quench the reaction, controlling the addition rate to keep the temperature below 20 °C.
-
Distill off the ethanol under reduced pressure.
-
Add water (20 L) and extract the product with MTBE (3 x 20 L).
-
Wash the combined organic layers with dilute acid, a bicarbonate solution, and brine.
-
Purification: Transfer the organic phase to a distillation unit and purify the product by fractional vacuum distillation.
Mandatory Visualizations
Caption: General workflow of the malonic ester synthesis.
Caption: Key challenges and mitigation strategies in scaling up malonic ester synthesis.
Process Analytical Technology (PAT) in Malonic Ester Synthesis
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[5] For the scale-up of malonic ester synthesis, PAT can be invaluable for real-time monitoring and control.
Potential PAT Applications:
-
In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of key species (malonic ester, enolate, alkylated product) in real-time. This allows for precise determination of reaction endpoints, reducing batch cycle times and preventing the formation of impurities due to over-reaction.
-
Temperature and Pressure Monitoring: Continuous monitoring of temperature and pressure is critical for safety, especially during the exothermic alkylation step. Automated control systems can adjust cooling or reagent addition rates based on this data to maintain the desired reaction profile.
-
Automated Sampling and Analysis: Automated systems can withdraw samples from the reactor at predetermined intervals for analysis by techniques like GC or HPLC. This provides detailed information on the reaction progress and impurity profile without manual intervention.
By implementing PAT, a deeper understanding of the reaction can be achieved, leading to a more robust and reproducible manufacturing process.
Safety Considerations
The malonic ester synthesis often involves the use of hazardous reagents that require strict safety protocols, especially on a large scale.
-
Strong Bases: Sodium ethoxide and sodium hydride are commonly used bases. They are flammable solids and react violently with water. Handling should be performed under an inert atmosphere (e.g., nitrogen) in a dry environment.
-
Exothermic Reactions: The alkylation step is exothermic. A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system and to establish safe operating limits.
-
Quenching: The quenching of residual strong base at the end of the reaction is also highly exothermic and can generate flammable gases (e.g., hydrogen if sodium hydride is used). The quenching agent should be added slowly and with efficient cooling.
-
Solvent Hazards: Many organic solvents used are flammable and may have associated health risks. Appropriate ventilation, personal protective equipment (PPE), and grounding of equipment to prevent static discharge are essential.
A comprehensive hazard and operability (HAZOP) study should be conducted before any scale-up activity to identify potential risks and establish appropriate control measures.
Conclusion
The successful scale-up of malonic ester synthesis requires a multidisciplinary approach that combines a thorough understanding of the reaction chemistry with sound chemical engineering principles. Careful attention to heat and mass transfer, impurity control, and safety is paramount. The implementation of Process Analytical Technology can provide the real-time data necessary for robust process control and optimization. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can navigate the challenges of scaling up this important synthetic transformation, ensuring the efficient and safe production of high-quality products.
References
Troubleshooting & Optimization
Navigating Malonic Ester Synthesis: A Technical Guide to Preventing Dialkylation
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical and chemical research, the malonic ester synthesis stands as a cornerstone for the creation of substituted carboxylic acids. However, a frequent hurdle in this critical reaction is the formation of undesired dialkylated byproducts, which can lead to complex purification processes and diminished yields. To address this challenge, this technical support guide offers researchers, scientists, and drug development professionals a comprehensive resource for troubleshooting and preventing dialkylation in malonic ester synthesis.
This guide provides detailed, evidence-based strategies in a user-friendly question-and-answer format, supplemented with experimental protocols and quantitative data to empower researchers to optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in malonic ester synthesis?
Dialkylation occurs because the mono-alkylated ester product still possesses an acidic proton on the α-carbon.[1] In the presence of a sufficiently strong base, this proton can be removed, forming a new enolate that can then react with a second molecule of the alkylating agent.[2][3][4]
Q2: How can I control the stoichiometry to favor mono-alkylation?
Controlling the stoichiometry of your reactants is the most critical factor in preventing dialkylation.
-
Malonic Ester: Utilize a slight excess of the malonic ester relative to the alkyl halide and the base.[5] A molar ratio of approximately 1.1:1 (malonic ester:alkyl halide) is a good starting point. This increases the statistical probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.
-
Base: Strictly use only one equivalent of the base for each equivalent of the malonic ester you intend to alkylate.[1][6] Using more than one equivalent will promote the deprotonation of the mono-alkylated product, leading to dialkylation.
Q3: What is the role of the base in controlling the reaction, and which base should I choose?
A strong base is necessary to deprotonate the malonic ester and form the enolate.[3] However, the choice and handling of the base are crucial for selectivity.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is a classic and effective base for this synthesis.[7] It is essential to use anhydrous ethanol to prevent the base from being quenched by water.[8]
-
Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): Sodium hydride is a powerful, non-nucleophilic base that can provide high yields of the alkylated product.[6] It is particularly useful when the alkylating agent is sensitive to nucleophilic attack by ethoxide. However, NaH is flammable and requires careful handling under an inert atmosphere.
-
Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalysis: This method offers a milder alternative to strong alkoxide bases and can significantly improve the selectivity for monoalkylation.[9]
Q4: How do reaction conditions like temperature and addition rate affect selectivity?
Careful control of reaction conditions is paramount for favoring mono-alkylation.
-
Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate. After the addition of the alkylating agent, the reaction may be allowed to proceed at room temperature or with gentle heating. Excessively high temperatures can increase the rate of the undesired second alkylation.
-
Addition of Alkylating Agent: The alkylating agent should be added slowly and dropwise to the enolate solution.[10] This maintains a low concentration of the alkylating agent at all times, minimizing the chance of a second alkylation event occurring with the newly formed mono-alkylated product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of dialkylated product | Excess base used. | Use a strict 1:1 molar ratio of base to malonic ester.[1][6] |
| Incorrect stoichiometry of malonic ester to alkyl halide. | Use a slight excess (e.g., 1.1 equivalents) of the malonic ester.[5] | |
| Rapid addition of the alkylating agent. | Add the alkylating agent slowly and dropwise to the reaction mixture.[10] | |
| Reaction temperature is too high. | Maintain a lower reaction temperature during and after the addition of the alkylating agent. | |
| Low or no reaction | Inactive base due to moisture. | Use freshly prepared sodium ethoxide or a fresh bottle of sodium hydride. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.[8] |
| Insufficiently strong base. | Ensure the pKa of the base's conjugate acid is significantly higher than that of the malonic ester (pKa ≈ 13). | |
| Impure reagents. | Purify the malonic ester and the alkylating agent before use. | |
| Formation of side products other than dialkylation | E2 elimination with sterically hindered alkyl halides. | Use primary alkyl halides whenever possible. Tertiary alkyl halides are not suitable for this reaction. |
| Transesterification. | Ensure the alkoxide base matches the ester groups of the malonic ester (e.g., use sodium ethoxide with diethyl malonate).[7] |
Data Presentation: Impact of Base on Mono-alkylation Yield
The choice of base can significantly influence the yield of the desired mono-alkylated product. The following table summarizes typical yields obtained with different bases under conditions optimized for mono-alkylation.
| Base | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield of Mono-alkylated Product | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90% | Inexpensive, readily available, well-established protocols.[6] | Can promote transesterification, requires strictly anhydrous conditions.[6] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | 65-98%[6] | Strong, non-nucleophilic base, avoids transesterification.[6] | Flammable solid, requires careful handling and an inert atmosphere.[6] |
| Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst | Toluene/Water (biphasic) | Room Temperature to Reflux | High selectivity for monoalkylation (specific yields vary) | Milder reaction conditions, improved selectivity.[9] | Requires a phase-transfer catalyst, may have slower reaction times. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl malonate
-
Alkyl halide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature with stirring. Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Add the alkyl halide (1.0 equivalent) dropwise via the dropping funnel at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude mono-alkylated product. Purify the product by vacuum distillation or column chromatography.
Visualizing the Reaction Pathway
To better understand the critical step where dialkylation can occur, the following diagram illustrates the reaction pathway.
Caption: Reaction pathway of malonic ester synthesis showing the branch point to undesired dialkylation.
By implementing these strategies and understanding the underlying principles of the malonic ester synthesis, researchers can significantly improve the selectivity of their reactions, leading to higher yields of the desired mono-alkylated products and streamlining the path to their target molecules.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. WO2010070593A2 - Malonate esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Intramemor Cyclization of Malonic Esters
Welcome to the Technical Support Center for the intramolecular cyclization of malonic esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, detailed experimental protocols, and comparative data to enhance the yield and success of your cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the intramolecular cyclization of malonic esters, a key reaction for the formation of cyclic compounds.
Q1: My cyclization reaction is resulting in a low or no yield of the desired cyclic product. What are the primary causes?
A1: Low conversion in intramolecular malonic ester cyclization is a common challenge and can be attributed to several factors:
-
Insufficient Base Strength or Quantity: The reaction, analogous to a Dieckmann condensation, necessitates a base strong enough to deprotonate the α-carbon of the malonic ester. It is crucial to use at least one full equivalent of a suitable base.[1]
-
Base Degradation: Alkoxide and hydride bases are highly sensitive to moisture. The use of old or improperly stored base, or failure to maintain anhydrous (dry) reaction conditions, can neutralize the base and stop the reaction.[1]
-
Low Reaction Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier for the intramolecular process.[1] Some thermal cyclizations may even require temperatures exceeding 250°C.[1]
-
Poor Substrate Reactivity: The structure of the malonic ester itself plays a significant role. For instance, electron-donating groups near the reaction center can deactivate the ester carbonyl towards nucleophilic attack, thus slowing down the cyclization.
Q2: I am observing a significant amount of polymeric side products. How can I favor the intramolecular cyclization?
A2: The formation of dimers or polymers is a primary competing reaction, especially when forming larger rings. This occurs when the enolate of one molecule reacts with another malonic ester molecule (intermolecular condensation) instead of the ester group within the same molecule.
To favor intramolecular cyclization, the high-dilution principle is employed. This strategy involves using a large volume of solvent to keep the concentration of the reactant low, thereby decreasing the probability of intermolecular collisions. A practical alternative to using very large solvent volumes is the slow addition of the reactant to the reaction mixture, ensuring that it is consumed in the intramolecular reaction faster than it can accumulate and react with other molecules.
Q3: What are the most common side products other than polymers, and how can I minimize them?
A3: Besides polymerization, other side reactions can lower the yield of your desired product:
-
Hydrolysis: If there is residual water in the reaction mixture, especially when using strong bases, the ester groups can be hydrolyzed to the corresponding carboxylic acid. Ensuring strictly anhydrous conditions is critical to prevent this.[1]
-
Dialkylation: In the synthesis of the starting malonic ester derivative, dialkylation can occur, leading to impurities that can complicate the cyclization step.[2] Using an excess of the malonic ester during the initial alkylation can help minimize this.
Q4: How do I choose the right base and solvent for my intramolecular cyclization?
A4: The choice of base and solvent is critical for reaction success.
-
Base Selection: The base must be strong enough to deprotonate the malonic ester. Common bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide. To prevent side reactions like transesterification, it is advisable to use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for diethyl esters).[2]
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. Polar aprotic solvents can enhance the stability of the enolate.
Q5: I am having trouble with the final decarboxylation step after a successful cyclization. What could be the issue?
A5: Decarboxylation of the cyclic β-keto ester is typically achieved by heating in the presence of acid or base. Incomplete decarboxylation can be a source of yield loss. Ensure sufficient heating time and appropriate acidic or basic conditions for the hydrolysis of the ester and subsequent decarboxylation.
Data Presentation
Comparison of Bases for Dieckmann Condensation of Diethyl Adipate
The following table summarizes the performance of various bases in the Dieckmann condensation of diethyl adipate, a classic example of an intramolecular ester cyclization. This data can provide insights into base selection for similar systems.
| Base | Solvent | Temperature | Yield (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90 |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 |
| Potassium tert-Butoxide (KOtBu) | Toluene | Reflux | 98 |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 |
Note: Yields are for the formation of the cyclic β-keto ester before decarboxylation.
Effect of Leaving Group on Alkylation of Diethyl Malonate
The efficiency of the initial alkylation to prepare the cyclization precursor is highly dependent on the leaving group.
| Leaving Group | Substrate Example | Relative Rate Constant (k_rel) | Typical Yield (%) | pKa of Conjugate Acid (approx.) |
| Iodide (I⁻) | Ethyl iodide | ~2 | >95 | -10 |
| Bromide (Br⁻) | Ethyl bromide | 1 | 90-95 | -9 |
| Tosylate (OTs⁻) | Ethyl tosylate | ~0.5 | 85-95 | -2.8 |
| Chloride (Cl⁻) | Ethyl chloride | ~0.03 | <50 | -7 |
Note: The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the mono-alkylation step under standard conditions.[3]
Experimental Protocols
Detailed Methodology for the Intramolecular Cyclization of Diethyl 2,2-bis(2-bromoethyl)malonate
This protocol describes the synthesis of diethyl cyclobutane-1,1-dicarboxylate, a representative example of an intramolecular cyclization of a malonic ester.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Alkylated Malonic Ester:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise with stirring.
-
Slowly add 1,3-dibromopropane to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
-
Intramolecular Cyclization:
-
After the initial alkylation, add a second equivalent of sodium ethoxide solution to the reaction mixture.
-
Continue to reflux the mixture for an additional 2-3 hours to facilitate the intramolecular cyclization.
-
-
Work-up and Purification:
-
After cooling, remove the ethanol by distillation.
-
Add water to the residue to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the ether by distillation.
-
Purify the resulting diethyl cyclobutane-1,1-dicarboxylate by vacuum distillation.
-
Expected Yield: 53-55%[4]
Visualizations
Caption: Experimental workflow for the intramolecular cyclization of a malonic ester.
Caption: Generalized mechanism of intramolecular cyclization of a malonic ester.
References
Technical Support Center: Purification of Crude (5-Bromopentyl)malonic Acid Diethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (5-bromopentyl)malonic acid diethyl ester.
Frequently Asked Questions (FAQs)
Q1: My initial analysis (NMR/GC-MS) of the crude product shows the presence of unreacted diethyl malonate. What is the most effective way to remove it?
A1: The optimal method depends on the scale of your reaction and the thermal stability of your product.
-
For larger quantities and thermally stable products , fractional vacuum distillation is often the most efficient method. Diethyl malonate has a lower boiling point than this compound, allowing for separation.
-
For smaller-scale reactions, thermally sensitive products, or when distillation equipment is unavailable , a basic aqueous wash followed by column chromatography is recommended.[1]
Q2: Can I use a simple water wash to remove impurities?
A2: A simple wash with water or brine is effective for removing water-soluble impurities such as salts (e.g., sodium bromide) that form during the synthesis.[2][3][4] However, it will not effectively remove non-polar organic impurities like unreacted starting materials.
Q3: How does a basic aqueous wash work to remove unreacted diethyl malonate?
A3: A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), deprotonates the acidic α-proton of the unreacted diethyl malonate (pKa ≈ 13). This forms a water-soluble sodium salt that partitions into the aqueous layer and can be removed.[1]
Q4: I am concerned about the hydrolysis of my ester product during a basic wash. How can I minimize this risk?
A4: This is a valid concern as esters can be susceptible to hydrolysis under basic conditions. To mitigate this risk:
-
Use a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide.[1]
-
Keep the duration of the wash brief, typically a few minutes.[1]
-
Perform the wash at a low temperature, for example, in an ice bath.[1]
-
Immediately after the basic wash, perform a brine wash to remove any residual base.[1]
Q5: When is column chromatography the preferred purification method?
A5: Column chromatography is the ideal choice in the following scenarios:
-
For small-scale reactions where distillation might lead to significant product loss.[1]
-
When the boiling points of the product and impurities are very close, making distillation ineffective.[1]
-
If the product is thermally sensitive and could decompose at the temperatures required for distillation.[1]
-
When multiple impurities are present that cannot be removed by simple extraction.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with a significant amount of starting diethyl malonate. | Incomplete reaction or inefficient purification. | 1. Fractional Vacuum Distillation: If the product is thermally stable, distill under reduced pressure to separate the lower-boiling diethyl malonate. 2. Basic Aqueous Wash: Wash the crude product with a saturated solution of sodium bicarbonate to remove the acidic diethyl malonate.[1] 3. Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate) for separation.[2] |
| The organic layer is difficult to separate from the aqueous layer during extraction (emulsion formation). | High concentration of salts or polar solvents. | 1. Add Brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase and break the emulsion. 2. Dilute the Organic Layer: If a polar solvent like DMF or DMSO was used in the reaction, dilute the organic layer significantly with the extraction solvent before washing.[5] 3. Centrifugation: For small-scale emulsions, centrifugation can aid in layer separation. |
| Product decomposes during distillation. | The product is thermally unstable at the distillation temperature. | 1. Reduce Pressure: Use a higher vacuum to lower the boiling point of the product. 2. Use an Alternative Purification Method: Opt for column chromatography, which is performed at room temperature.[1] |
| Low recovery of the product after purification. | Product loss during multiple transfer steps or inefficient extraction/elution. | 1. Minimize Transfers: Plan your workflow to reduce the number of times the product is transferred between flasks. 2. Thorough Extraction: When performing an aqueous wash, ensure to back-extract the aqueous layer with the organic solvent to recover any dissolved product.[2] 3. Optimize Chromatography: Ensure the correct solvent polarity is used for column chromatography to achieve good separation and complete elution of the product. |
Data Presentation
Table 1: Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Fractional Vacuum Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can yield very pure product.[1] | - Requires the product to be thermally stable.- Ineffective if boiling points are very close.[1] | Thermally stable products with a boiling point difference of at least 20-30 °C from impurities.[1] |
| Basic Aqueous Wash | Conversion of acidic impurities to their water-soluble salts. | - Quick and simple procedure.- Effectively removes acidic impurities like unreacted diethyl malonate.[1] | - Risk of product hydrolysis, especially for other esters.- May not be completely effective in a single wash.[1] | Products that are not sensitive to basic conditions and for the removal of acidic impurities. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | - Suitable for thermally sensitive compounds.- Excellent separation for compounds with similar boiling points.- Applicable for the removal of multiple impurities.[1][6] | - Can be time-consuming.- Requires larger volumes of solvent.- Less scalable than distillation. | Small-scale reactions, thermally sensitive products, and complex mixtures of impurities.[1] |
Experimental Protocols
Protocol 1: Purification by Extractive Workup (Basic Aqueous Wash)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently shake the funnel for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).[1]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of the impurity. Repeat the wash if necessary.[1]
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a fractionating column appropriate for the expected boiling point difference.
-
Distillation:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask.
-
Collect the initial fraction, which will primarily be the lower-boiling impurity (e.g., diethyl malonate).
-
Once the temperature stabilizes at the boiling point of the impurity and the distillation rate slows, increase the temperature to distill the product.
-
-
Fraction Collection: Switch to a clean receiving flask to collect the purified this compound.
-
Analysis: Confirm the purity of the collected product fraction by an appropriate analytical method.
Protocol 3: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining the excess solvent.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). A common starting point is a 95:5 mixture of hexane:ethyl acetate.[2]
-
Gradually increase the polarity of the mobile phase if necessary to elute the product.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Purification by Extractive Workup.
Caption: Decision Tree for Purification Method Selection.
References
Common side reactions in the synthesis of (5-bromopentyl)malonic acid diethyl ester
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (5-bromopentyl)malonic acid diethyl ester.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Ineffective base: Use of a weak base or moisture contamination.[1] 3. Poor quality reagents: Impure diethyl malonate or 1,5-dibromopentane. | 1. Monitor the reaction progress using TLC or GC and consider extending the reaction time or gradually increasing the temperature. 2. Use a strong, anhydrous base like sodium ethoxide in absolute ethanol. Ensure all glassware is thoroughly dried.[1] 3. Purify starting materials by distillation if necessary. |
| Presence of a Major Side Product with a Higher Molecular Weight | Dialkylation: The mono-alkylated product reacts with another equivalent of the diethyl malonate enolate. This is a common issue in malonic ester synthesis.[1][2] | 1. Control Stoichiometry: Use a molar excess of 1,5-dibromopentane relative to diethyl malonate to favor mono-alkylation. 2. Slow Addition: Add the diethyl malonate enolate solution slowly to the solution of 1,5-dibromopentane. |
| Presence of a Cyclic Side Product (Diethyl cyclohexane-1,1-dicarboxylate) | Intramolecular Cyclization: The enolate of the mono-alkylated product attacks the terminal bromine atom on the same molecule. This is favored by a 1:1 stoichiometry of diethyl malonate to 1,5-dibromopentane with two equivalents of base. | 1. Adjust Stoichiometry: Use an excess of 1,5-dibromopentane to increase the probability of intermolecular reaction over intramolecular cyclization. 2. Control Base Addition: Use only one equivalent of base relative to diethyl malonate to minimize the concentration of the enolate of the product. |
| Presence of Unreacted Diethyl Malonate | Incomplete Deprotonation or Alkylation: Insufficient base or reaction time. | 1. Ensure one full equivalent of a strong base is used. 2. Allow for sufficient reaction time for the alkylation to complete. Monitor by TLC. |
| Product is a Mixture of Ethyl and Other Esters | Transesterification: The alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl malonate). | Match Base to Ester: Always use sodium ethoxide as the base when working with diethyl malonate to avoid a mixture of ester products.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound?
A1: The two most prevalent side reactions are intermolecular dialkylation and intramolecular cyclization.
-
Intermolecular Dialkylation: One molecule of 1,5-dibromopentane reacts with two molecules of diethyl malonate, leading to the formation of tetraethyl heptane-1,1,7,7-tetracarboxylate.
-
Intramolecular Cyclization: After the initial alkylation, the resulting this compound can be deprotonated again and the resulting carbanion can attack the bromine-bearing carbon within the same molecule to form a six-membered ring, diethyl cyclohexane-1,1-dicarboxylate.
Q2: How can I favor the formation of the desired mono-alkylated product, this compound?
A2: To promote mono-alkylation, it is crucial to control the stoichiometry of your reactants. Using a significant excess of the alkylating agent, 1,5-dibromopentane (e.g., 3-5 equivalents), relative to diethyl malonate will increase the likelihood that the diethyl malonate enolate will react with a fresh molecule of 1,5-dibromopentane rather than the already mono-alkylated product.
Q3: I have a significant amount of a cyclic byproduct. What went wrong?
A3: The formation of a cyclic byproduct, diethyl cyclohexane-1,1-dicarboxylate, is a strong indication that intramolecular cyclization has occurred. This side reaction is favored when using a higher ratio of base to diethyl malonate and near-equimolar amounts of diethyl malonate and 1,5-dibromopentane. The mono-alkylated product, once formed, can be deprotonated by the excess base, leading to the formation of a stabilized enolate that readily undergoes ring closure. To avoid this, use only one equivalent of base and an excess of the dihaloalkane.
Q4: What is the recommended procedure for purifying the final product?
A4: Purification can be challenging due to the similar boiling points of the desired product and unreacted 1,5-dibromopentane.
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2]
-
Purification: Fractional distillation under reduced pressure is often the most effective method for separating the product from excess 1,5-dibromopentane.[3] If distillation is not feasible due to very close boiling points or thermal sensitivity, column chromatography on silica gel is a suitable alternative.[3]
Q5: Can I use a different base, such as sodium hydride (NaH)?
A5: While sodium hydride is a strong base that can be used for malonic ester synthesis, sodium ethoxide in absolute ethanol is generally recommended for this specific synthesis.[2] This is because NaH produces hydrogen gas upon reaction with ethanol, which can present a safety hazard. If using an aprotic solvent like THF or DMF with NaH, be aware that the reaction kinetics and side product profile may differ.
Experimental Protocol: Synthesis of Diethyl (5-bromopentyl)malonate
This protocol is designed to favor the formation of the mono-alkylated product.
1. Preparation of Sodium Ethoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol.
-
Carefully add sodium metal (1.0 equivalent relative to diethyl malonate) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature with stirring. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
3. Alkylation:
-
Add a significant excess of 1,5-dibromopentane (3-5 equivalents) to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional vacuum distillation to separate the desired this compound from unreacted 1,5-dibromopentane and any high-boiling side products.
Reaction Pathways
The following diagram illustrates the desired reaction pathway and the major competing side reactions in the synthesis of this compound.
References
Technical Support Center: Optimizing Malonic Ester Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base concentration for malonic ester alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable base for the alkylation of diethyl malonate, and why is concentration critical?
The most commonly used and effective base for the deprotonation of diethyl malonate is sodium ethoxide (NaOEt) in ethanol.[1] This is because the pKa of diethyl malonate is approximately 13, making it acidic enough to be readily deprotonated by ethoxide.[1][2] Using a base whose conjugate acid is the same as the alcohol portion of the ester (i.e., ethoxide for ethyl esters) is crucial to prevent a side reaction called transesterification, which can complicate the product mixture.[1][3][4][5]
The concentration of the base is critical for several reasons:
-
Ensuring Complete Deprotonation: At least one full equivalent of the base is necessary for mono-alkylation to ensure the malonic ester is completely converted to its enolate form.[6] For dialkylation, two equivalents are required.[6]
-
Minimizing Side Reactions: The concentration of the enolate, which is directly related to the base concentration, can influence the rate of side reactions such as dialkylation.
Q2: I am observing a low yield in my reaction. What are the common causes related to the base?
Low yields in malonic ester synthesis can often be traced back to issues with the base.[6] Here are the most common causes:
-
Insufficient Base: Using less than one equivalent of base for mono-alkylation will result in incomplete deprotonation of the malonic ester, leading to a lower yield of the desired product.[6]
-
Base Degradation: Alkoxide bases like sodium ethoxide are highly sensitive to moisture. It is crucial to use a fresh, dry base and conduct the reaction under anhydrous (moisture-free) conditions to prevent the base from being quenched by water.[6][7]
-
Incorrect Base Strength (pKa Mismatch): The base must be strong enough to deprotonate the malonic ester effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the malonic ester.[6][7]
Q3: How can I minimize the formation of the di-alkylated side product?
Dialkylation is the most common side reaction in malonic ester synthesis.[4][6] To favor the formation of the mono-alkylated product, you can employ the following strategies:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent and the base.[8] This ensures that the enolate of the starting malonic ester is present in a higher concentration than the enolate of the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to keep its concentration low, favoring a reaction with the more abundant diethyl malonate enolate.[3]
-
Addition of Enolate to Alkyl Halide: An alternative strategy is to add the formed enolate solution slowly to a heated solution of the alkyl halide. This keeps the enolate concentration low and favors mono-alkylation.[6]
Q4: Can I use other bases like sodium hydride (NaH) or lithium diisopropylamide (LDA)?
While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be used, they are often unnecessary for the deprotonation of malonic esters.[1] Sodium ethoxide is sufficiently basic to achieve complete deprotonation.[2] Using a much stronger base like LDA can sometimes lead to more side reactions if not handled carefully.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Insufficient Base | Ensure at least one full equivalent of base per acidic proton is used. For mono-alkylation, use one equivalent. |
| Degraded Base | Use fresh, anhydrous sodium ethoxide. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base | For diethyl malonate, use sodium ethoxide. For other malonic esters, match the alkoxide base to the ester's alcohol component to prevent transesterification. |
| Wet Reagents/Solvents | Use anhydrous solvents and ensure the malonic ester and alkyl halide are free of water. |
Issue 2: High Percentage of Di-alkylated Product
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a 1.5 to 2-fold excess of the malonic ester relative to the alkylating agent and base. |
| High Concentration of Enolate | Add the formed enolate dropwise to a refluxing solution of the alkylating agent. This keeps the instantaneous concentration of the enolate low. |
| Reaction Temperature Too High | While the alkylation is often carried out at reflux, for very reactive alkyl halides, a lower temperature may provide better control and selectivity for mono-alkylation. |
Data Presentation
Table 1: pKa Values for Base Selection
| Compound | pKa (in DMSO) | Suitable Base(s) |
| Diethyl Malonate | 16.4 | Sodium Ethoxide, Sodium Hydride |
| Ethanol | 29.8 | - |
| Dimethyl Malonate | 13 (in water) | Sodium Methoxide, Sodium Hydride |
Data sourced from multiple references.[2][6][7]
Table 2: Illustrative Effect of Stoichiometry on Product Distribution
| Molar Ratio (Diethyl Malonate : NaOEt : Alkyl Halide) | Expected Mono-alkylation Yield | Expected Di-alkylation Yield |
| 1 : 1 : 1 | Moderate to Good | Significant |
| 1.5 : 1 : 1 | Good to Excellent | Low |
| 2 : 1 : 1 | Excellent | Minimal |
Note: These are illustrative yields. Actual results will vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Primary alkyl halide (e.g., n-butyl bromide)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted.[1]
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1-1.5 equivalents) dropwise to the stirred solution. Stir for 30-60 minutes to ensure complete formation of the enolate.[3]
-
Alkylation: Add the primary alkyl halide (1 equivalent) dropwise to the stirred enolate solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress using thin-layer chromatography (TLC).[1][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.[3][6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[3][6]
Mandatory Visualizations
Caption: Experimental workflow for malonic ester alkylation.
Caption: Troubleshooting workflow for malonic ester alkylation.
Caption: Logical relationships in optimizing malonic ester alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
Troubleshooting low yield in diethyl (5-bromopentyl)malonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl (5-bromopentyl)malonate. Low yields can be a significant issue in this reaction, and this guide aims to address common challenges to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing diethyl (5-bromopentyl)malonate?
The most common method is the alkylation of diethyl malonate with 1,5-dibromopentane. This reaction typically involves the deprotonation of diethyl malonate using a base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane in an SN2 reaction.
Q2: What are the main side reactions that lead to low yields of diethyl (5-bromopentyl)malonate?
The primary side reactions include:
-
Dialkylation: The desired product, diethyl (5-bromopentyl)malonate, still has an acidic proton and can react further with another molecule of diethyl malonate enolate or undergo intramolecular cyclization.[1]
-
Intramolecular Cyclization: The initial product can undergo a second, intramolecular alkylation to form a six-membered ring, specifically diethyl cyclohexane-1,1-dicarboxylate.
-
Intermolecular Polymerization/Dialkylation: Two molecules of diethyl malonate can react with one molecule of 1,5-dibromopentane, or vice-versa, leading to polymeric byproducts or the dialkylated product where a diethyl malonate unit is attached to both ends of the pentane chain.
-
Elimination Reaction (E2): The base used can promote an elimination reaction with 1,5-dibromopentane, leading to the formation of unsaturated byproducts, although this is less common with primary halides.[1]
Q3: How can I minimize the formation of byproducts?
To favor the desired mono-alkylation product, several strategies can be employed:
-
Control Stoichiometry: Using a molar excess of 1,5-dibromopentane relative to diethyl malonate can favor mono-alkylation.
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular reaction (cyclization) of any initially formed product, but more importantly, it can reduce the likelihood of intermolecular side reactions (polymerization).
-
Slow Addition: Slowly adding the diethyl malonate enolate to the solution of 1,5-dibromopentane can help maintain a low concentration of the enolate, thus reducing the chance of dialkylation.[1]
-
Choice of Base: Using a suitable base is crucial. Sodium ethoxide in ethanol is a common choice. It is important to use a base with the same alkyl group as the ester to prevent transesterification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diethyl (5-bromopentyl)malonate.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no product formation | - Inactive base (e.g., old sodium ethoxide).- Wet reagents or solvent.- Reaction temperature is too low. | - Use freshly prepared sodium ethoxide.- Ensure all glassware is flame-dried and reagents are anhydrous.- Gently heat the reaction mixture after the addition of reagents. |
| Presence of a significant amount of high molecular weight, viscous material (polymer) | Intermolecular reaction between diethyl malonate and 1,5-dibromopentane. | - Use high dilution conditions.- Add the diethyl malonate enolate slowly to the reaction mixture containing an excess of 1,5-dibromopentane. |
| Isolation of a cyclic byproduct (diethyl cyclohexane-1,1-dicarboxylate) | Intramolecular cyclization of the mono-alkylated product. | - Use a larger excess of 1,5-dibromopentane.- Keep the reaction time as short as possible once the initial alkylation has occurred. |
| Presence of a significant amount of dialkylated product (1,5-bis(diethylmalonyl)pentane) | The mono-alkylated product reacts with another equivalent of diethyl malonate enolate. | - Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent, or a slight excess of the alkylating agent.[1]- Add the alkylating agent slowly to the reaction mixture.[1] |
| Product is contaminated with unreacted diethyl malonate | Incomplete reaction or use of excess diethyl malonate. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- Purify the product using fractional distillation under reduced pressure or by performing a basic aqueous wash to remove the acidic diethyl malonate. |
| Product appears to be a mixture of ethyl and other alkyl esters | Transesterification due to using a non-matching alkoxide base. | - Always use an alkoxide base that corresponds to the ester group (e.g., sodium ethoxide for diethyl malonate).[1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (5-bromopentyl)malonate
This protocol aims to favor the mono-alkylation product.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
1,5-Dibromopentane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal (1.0 eq) to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: In a separate large flask, prepare a solution of 1,5-dibromopentane (3.0 eq) in absolute ethanol (this will be your high dilution setup). Slowly add the prepared diethyl malonate enolate solution to the 1,5-dibromopentane solution over several hours with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the diethyl malonate is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any unreacted diethyl malonate, followed by a wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of diethyl (5-bromopentyl)malonate and major side products.
References
Technical Support Center: Removal of Unreacted Diethyl Malonate from Product Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted diethyl malonate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude reaction analysis (e.g., NMR, GC-MS) indicates a significant amount of unreacted diethyl malonate. What are the primary methods for its removal?
A1: The selection of an appropriate purification method is contingent upon the physicochemical properties of your desired product. The three most prevalent and effective techniques are:
-
Basic Aqueous Wash: This method exploits the acidity of the α-protons of diethyl malonate, converting it into a water-soluble salt.[1]
-
Fractional Vacuum Distillation: This technique is ideal for products that are thermally stable and possess a boiling point significantly different from that of diethyl malonate.[1][2]
-
Column Chromatography: This high-resolution technique is suitable for separating compounds with differing polarities, particularly when other methods are ineffective or unsuitable.[2]
Q2: How does a basic aqueous wash facilitate the removal of diethyl malonate?
A2: The methylene group (-CH₂-) in diethyl malonate is positioned between two carbonyl groups, rendering its protons weakly acidic (pKa ≈ 13).[1][3] When the crude reaction mixture, dissolved in an organic solvent, is washed with a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate), the diethyl malonate is deprotonated.[1][2] This forms a sodium salt which is highly soluble in the aqueous phase and can be easily separated, while the neutral organic product remains in the organic layer.[1]
Q3: My product is also an ester. Is it safe to perform a basic wash, or will it cause hydrolysis?
A3: There is a tangible risk of hydrolyzing your ester product, a reaction known as saponification. To mitigate this risk, the following precautions are recommended:
-
Employ a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH).[1][2]
-
Execute the wash rapidly to minimize the contact time between the organic and basic layers.[1][2]
-
Conduct the extraction at low temperatures (e.g., in an ice bath) to decrease the rate of potential hydrolysis.[1][2]
-
Immediately follow the basic wash with a brine (saturated NaCl) wash to remove any residual base.[1][2]
Q4: When is fractional vacuum distillation the most appropriate method?
A4: Fractional vacuum distillation is the preferred method when your product satisfies two critical criteria:
-
It is thermally stable and will not decompose at the temperatures required for distillation.[1][2]
-
Its boiling point is significantly different from that of diethyl malonate (at least a 20-30 °C difference under the selected pressure).[1][2]
This method is highly efficient, scalable for larger quantities, and can yield a product of very high purity.[1] Diethyl malonate has a boiling point of 199-200 °C at atmospheric pressure, which is reduced under vacuum.[3][4]
Q5: What should I do if both basic wash and distillation are unsuitable for my product?
A5: In cases where the product is base-sensitive, thermally labile, or has a boiling point very close to that of diethyl malonate, column chromatography is the most suitable purification technique.[2] By selecting an appropriate stationary phase (e.g., silica gel) and a suitable eluent system, effective separation of the product from the unreacted diethyl malonate can be achieved based on their polarity differences.
Troubleshooting Guides
Issue 1: Incomplete removal of diethyl malonate after a basic aqueous wash.
-
Possible Cause: The pH of the aqueous wash was not sufficiently high to deprotonate the diethyl malonate completely.
-
Solution: Consider using a slightly stronger, yet still mild, base like a dilute solution of sodium carbonate (Na₂CO₃). Ensure thorough mixing of the biphasic system to maximize the interfacial area for the reaction to occur. Repeat the wash if necessary, monitoring the removal by an appropriate analytical technique (e.g., TLC, GC).[2]
-
Possible Cause: Insufficient volume of the aqueous base was used.
-
Solution: Increase the volume of the basic aqueous solution used for the wash to ensure there is enough base to react with all the unreacted diethyl malonate.
Issue 2: Product loss during basic aqueous wash.
-
Possible Cause: Emulsion formation at the interface of the organic and aqueous layers, trapping the product.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can try passing the mixture through a pad of celite or by centrifugation.
-
Possible Cause: Partial hydrolysis of the ester product.
-
Solution: Strictly adhere to the mitigation strategies outlined in FAQ Q3: use a mild base, keep the contact time short, and perform the wash at a low temperature.[1][2]
Issue 3: Poor separation during fractional vacuum distillation.
-
Possible Cause: The boiling point difference between the product and diethyl malonate is not large enough for the efficiency of the distillation column.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates. Optimize the distillation pressure to maximize the boiling point difference.
-
Possible Cause: The distillation is proceeding too quickly.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column.
Data Presentation
Table 1: Physical and Chemical Properties of Diethyl Malonate
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| Boiling Point | 199-200 °C (at 760 mm Hg) | [3][4][5] |
| Melting Point | -50 °C | [3][4] |
| Density | 1.055 g/cm³ (at 20 °C) | [3][4] |
| pKa of α-proton | ~13 | [1][3] |
| Solubility in Water | 20 g/L (at 20 °C) | [4] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, benzene | [3][6] |
Table 2: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Basic Aqueous Wash | Conversion of acidic diethyl malonate to its water-soluble salt. | - Quick and simple.- Removes other acidic impurities. | - Risk of product hydrolysis (especially for esters).- May not be completely effective in a single wash. | Products that are not sensitive to basic conditions.[2] |
| Fractional Vacuum Distillation | Separation based on differences in boiling points. | - Scalable to large quantities.- Can yield very pure product. | - Requires the product to be thermally stable.- Ineffective if boiling points are close. | Thermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C.[1][2] |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | - High-resolution separation.- Applicable to a wide range of compounds.- Can remove multiple impurities simultaneously. | - Can be time-consuming and labor-intensive.- Requires solvent usage. | Small-scale reactions, thermally sensitive compounds, or when other methods fail.[2] |
Experimental Protocols
Protocol 1: Removal of Diethyl Malonate by Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any evolved carbon dioxide gas.
-
Separation: Allow the layers to separate completely and then drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the purified product.
-
Analysis: Analyze a small sample of the product by an appropriate method (e.g., NMR, GC) to confirm the complete removal of diethyl malonate. Repeat the wash cycle if necessary.[2]
Protocol 2: Removal of Diethyl Malonate by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed.
-
Charging the Flask: Place the crude product into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will be enriched in any lower-boiling impurities.
-
Carefully monitor the head temperature. As the temperature stabilizes at the boiling point of diethyl malonate at the given pressure, collect this fraction in a separate receiving flask.
-
Once the diethyl malonate has been distilled, the temperature may rise to the boiling point of your product. Change the receiving flask to collect the purified product.[2]
-
-
Analysis: Confirm the purity of the collected product fraction by an appropriate analytical method.
Protocol 3: Removal of Diethyl Malonate by Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexanes is a common starting point. The less polar diethyl malonate will typically elute before more polar products.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product and which contain the diethyl malonate.
-
Concentration: Combine the pure product fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removal of diethyl malonate via basic aqueous wash.
Caption: Workflow for removal of diethyl malonate via fractional vacuum distillation.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Managing Transesterification with Sodium Ethoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium ethoxide in transesterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium ethoxide in transesterification?
Sodium ethoxide serves as a potent basic catalyst in transesterification reactions.[1] It facilitates the conversion of esters, such as triglycerides found in oils and fats, into different esters by reaction with an alcohol, typically ethanol. The ethoxide ion (EtO⁻) from sodium ethoxide is a strong nucleophile that attacks the carbonyl carbon of the ester, initiating the transesterification process.[1] This catalytic activity significantly accelerates the reaction rate.
Q2: What are the most common side reactions when using sodium ethoxide for transesterification?
The most prevalent and problematic side reaction is saponification, which is the base-catalyzed hydrolysis of the ester to form a carboxylate salt (soap) and the corresponding alcohol.[2][3] This occurs when the ethoxide or hydroxide ions (formed from the reaction of ethoxide with water) react with the starting ester or the product ester. Saponification consumes the catalyst, reduces the yield of the desired ester, and can lead to the formation of emulsions, complicating the purification process.[3][4]
Q3: How do water and free fatty acids (FFAs) in the reactants affect the transesterification reaction?
Both water and free fatty acids have a significant negative impact on transesterification reactions catalyzed by sodium ethoxide.[5][6]
-
Water: Reacts with sodium ethoxide to form sodium hydroxide and ethanol. Sodium hydroxide can then readily saponify the ester, consuming the catalyst and reducing the product yield.[6] For optimal results, the water content of the oil should be kept below 0.06% w/w.[5][6]
-
Free Fatty Acids (FFAs): FFAs react with the basic catalyst (sodium ethoxide) in an acid-base neutralization reaction to form sodium carboxylates (soaps) and ethanol.[7] This consumption of the catalyst prevents it from participating in the desired transesterification reaction. It is recommended that the FFA content of the oil be below 0.5% w/w.[5][6]
Q4: What are the recommended storage and handling procedures for sodium ethoxide?
Sodium ethoxide is highly sensitive to moisture and air. It should be stored in tightly sealed containers in a cool, dry place, away from sources of ignition as it is flammable.[8] When handling, appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn to avoid contact with skin and eyes.[8]
Troubleshooting Guides
Problem 1: Low Yield of Desired Ester Product
| Possible Cause | Troubleshooting Step |
| Presence of Water in Reactants | Dry the alcohol (ethanol) and the oil before the reaction. The water content in the oil should ideally be below 0.06% w/w.[5][6] |
| High Free Fatty Acid (FFA) Content in Oil | Determine the FFA content of the oil. If it is above 0.5% w/w, consider a pre-treatment step of acid-catalyzed esterification to convert FFAs to esters before proceeding with base-catalyzed transesterification.[5][6][7] |
| Insufficient Catalyst | Ensure the correct amount of sodium ethoxide is used. The optimal concentration can vary, but a common starting point is around 1.0-1.6 wt.% relative to the oil. Note that FFAs and water will consume the catalyst. |
| Incomplete Reaction | Increase the reaction time or temperature. A typical temperature range is 55-70°C. However, temperatures above the boiling point of the alcohol may require a pressurized vessel. |
| Reversible Reaction Equilibrium | Use a molar excess of the alcohol to shift the equilibrium towards the product side. A common molar ratio of alcohol to oil is 6:1.[9] |
Problem 2: Formation of Emulsions or Gels During Workup
| Possible Cause | Troubleshooting Step |
| Excessive Soap Formation (Saponification) | This is the most common cause. Reduce the amount of water and FFAs in the starting materials.[3][7] Lowering the reaction temperature can also help minimize saponification, as it is favored at higher temperatures. |
| High Catalyst Concentration | Using too much sodium ethoxide can promote saponification. Optimize the catalyst concentration for your specific reaction.[10] |
| Inefficient Separation | After the reaction, allow for adequate settling time for the glycerol and ester layers to separate. Washing the crude product with warm, slightly acidic water can help to break emulsions by converting soaps back into free fatty acids, which are more soluble in the ester layer.[7] |
Quantitative Data Summary
Table 1: Effect of Water and Free Fatty Acids (FFAs) on Transesterification Yield
| Water Content (wt%) | FFA Content (wt%) | Observed Effect on Yield | Reference |
| > 0.06 | - | Significant reduction in ester yield. | [5][6] |
| - | > 0.5 | Significant reduction in ester yield due to catalyst consumption. | [5][6][7] |
| 0.1 - 1.0 | 0.02 - 2.0 | Increased soap formation observed, leading to yield loss. | [3] |
Table 2: Typical Reaction Conditions for Transesterification of Sunflower Oil with Ethanol
| Parameter | Optimal Value | Reference |
| Sodium Ethoxide Concentration | 1.6 wt.% | |
| Ethanol Concentration | 25 v/v% | |
| Temperature | 55 °C | |
| Reaction Time | 120 min |
Experimental Protocols
1. Protocol for Determination of Free Fatty Acid (FFA) Content in Oil
This protocol is based on a standard acid-base titration method.
Materials:
-
Oil sample
-
Solvent mixture (e.g., ethanol/diethyl ether 1:1)[8]
-
Potassium hydroxide (KOH) solution of known concentration (e.g., 0.1 M in ethanol)
-
Phenolphthalein indicator
-
Burette, beaker, magnetic stirrer
Procedure:
-
Weigh a known amount of the oil sample into a beaker.
-
Add the solvent mixture to dissolve the oil.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized KOH solution until a persistent pink color is observed.
-
Record the volume of KOH solution used.
-
Calculate the acid number and/or the %FFA. The %FFA is often calculated as oleic acid.[8][11]
2. General Protocol for Transesterification using Sodium Ethoxide
Materials:
-
Oil (with low water and FFA content)
-
Anhydrous ethanol
-
Sodium ethoxide
-
Reaction vessel with a condenser, thermometer, and mechanical stirrer
-
Heating mantle
Procedure:
-
Ensure all glassware is dry.
-
Add the desired amount of oil to the reaction vessel and preheat to the reaction temperature (e.g., 55°C) with stirring.
-
In a separate, dry container, dissolve the sodium ethoxide in anhydrous ethanol. This solution should be prepared fresh.
-
Once the oil has reached the desired temperature, add the sodium ethoxide/ethanol solution to the reaction vessel.
-
Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (e.g., 2 hours).
-
After the reaction is complete, stop heating and stirring and allow the mixture to cool.
-
Transfer the mixture to a separatory funnel and allow the glycerol layer (bottom) to separate from the ester layer (top).
-
Drain the glycerol layer.
-
Wash the ester layer with warm, slightly acidic water, followed by warm distilled water to remove any residual catalyst, soap, and excess alcohol.[7]
-
Dry the final ester product over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
3. Protocol for Quenching the Transesterification Reaction
Quenching is necessary to stop the reaction and neutralize the basic catalyst.
Materials:
-
Reaction mixture
-
Dilute acid solution (e.g., acetic acid or citric acid in water)
Procedure:
-
Cool the reaction mixture to room temperature.
-
Slowly add the dilute acid solution to the reaction mixture with stirring.
-
Monitor the pH of the mixture to ensure it is neutralized (pH ~7).
-
Proceed with the workup and purification steps as described above.
Analytical Methods for Monitoring the Reaction
The progress of the transesterification reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of triglycerides and the appearance of the ester product.
-
Gas Chromatography (GC): A quantitative method to determine the concentration of the ester product and any remaining glycerides.[7]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the quantitative analysis of reactants and products.
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the ester carbonyl peak of the triglyceride and the appearance of the new ester carbonyl peak of the product.[12]
Visualizations
Caption: Experimental workflow for transesterification.
Caption: Main and side reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ysi.com [ysi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 11. xylem.com [xylem.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Synthesis of Substituted Acetic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of substituted acetic acids. It is designed for researchers, scientists, and drug development professionals to navigate potential experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted acetic acids, and what are their main advantages and disadvantages?
A1: Several classical and modern methods are employed for the synthesis of substituted acetic acids. The choice of method depends on the target molecule's structure, available starting materials, and desired scale.[1][2] Key methods include:
-
Malonic Ester Synthesis: A robust and versatile method for preparing a wide range of mono- and di-substituted acetic acids.[2]
-
Acetoacetic Ester Synthesis: Similar to the malonic ester synthesis but yields a ketone that requires an additional oxidation step to produce the carboxylic acid.[2]
-
Cyanoacetic Ester Synthesis: Often provides higher yields and shorter reaction times compared to the malonic ester synthesis.[2]
-
Ivanov Reaction: Particularly well-suited for the synthesis of α-aryl acetic acids.[3][4][5]
-
Catalytic Carbonylation: A modern, atom-economical approach suitable for large-scale synthesis, though it may require specialized equipment.[2]
Q2: I am experiencing low yields in my malonic ester synthesis. What are the most likely causes?
A2: Low yields in malonic ester synthesis can often be attributed to several factors:
-
Incomplete deprotonation: Ensure you are using a sufficiently strong and fresh base (e.g., sodium ethoxide) under anhydrous conditions. The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester (pKa ≈ 13).[1][6]
-
Side reactions: The most common side reaction is dialkylation.[7] To favor mono-alkylation, consider using an excess of the malonic ester.[8]
-
Poor quality reagents: Impurities in the malonic ester or alkyl halide can lead to undesired side reactions. It is advisable to purify starting materials, for instance, by distillation.
-
Transesterification: Use a base with an alkoxide that matches the ester group of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent this side reaction.[7]
Q3: My nitrile hydrolysis to the carboxylic acid is sluggish or incomplete. How can I improve this step?
A3: The hydrolysis of nitriles can be challenging, especially with sterically hindered substrates. Here are some troubleshooting tips:
-
Reaction Conditions: Both acidic and basic conditions can be used for hydrolysis.[9][10] For acid hydrolysis, heating under reflux with a strong acid like HCl or H₂SO₄ is common.[9][11] For basic hydrolysis, refluxing with a strong base like NaOH or KOH is effective, which initially forms the carboxylate salt that needs to be acidified in a separate step to yield the carboxylic acid.[9][11]
-
Stopping at the Amide: Incomplete hydrolysis can sometimes lead to the isolation of the amide intermediate. To drive the reaction to the carboxylic acid, prolonged reaction times or harsher conditions (e.g., higher temperatures or more concentrated acid/base) may be necessary.[10]
-
pH control: The pH is a critical factor. To obtain the carboxylic acid, strong acidic or basic conditions are generally required. Controlled hydrolysis at a pH range of 7-8 is more likely to yield the amide.[10]
Q4: What are the main challenges in achieving high stereoselectivity in the synthesis of chiral substituted acetic acids?
A4: Achieving high enantiomeric excess in chiral substituted acetic acids is a significant challenge in drug development.[12] Key difficulties include:
-
Racemization: The α-proton of the newly formed stereocenter can be acidic, leading to racemization under basic or even neutral conditions.
-
Catalyst Selection: The choice of a suitable chiral catalyst and ligands is crucial for controlling the stereochemical outcome in asymmetric reactions like α-arylation.
-
Substrate Control: The inherent stereochemistry of the substrate can influence the stereochemical outcome, which may or may not align with the desired product.
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all impact the stereoselectivity of the reaction.
II. Troubleshooting Guides
Malonic Ester Synthesis: Low Yield and Side Products
This guide provides a systematic approach to troubleshooting common issues in the malonic ester synthesis.
Problem: Low yield of the desired mono-alkylated substituted acetic acid.
Troubleshooting Workflow:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a fresh, anhydrous strong base (e.g., sodium ethoxide). Ensure at least one equivalent of base is used. |
| Dialkylation | Use an excess of the malonic ester relative to the alkyl halide.[8][13] |
| Impure Reagents | Purify the diethyl malonate and alkyl halide by distillation before use. |
| Transesterification | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters).[7] |
| Elimination Side Reaction | Use primary alkyl halides as they are less prone to E2 elimination compared to secondary or tertiary halides.[13] |
| Incomplete Decarboxylation | Ensure sufficient heating and acidic conditions during the final step to promote complete loss of CO₂. |
α-Arylation of Acetic Acid Derivatives: Poor Yield and Selectivity
This guide addresses common problems in palladium-catalyzed α-arylation reactions.
Problem: Low yield or poor selectivity in the α-arylation of esters or acids.
Troubleshooting Workflow:
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | Use fresh palladium catalyst and ensure anhydrous and oxygen-free conditions if the catalyst is air-sensitive. |
| Incorrect Ligand Choice | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that is optimal for your substrate. |
| Base Incompatibility | The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS are often used. For base-sensitive substrates, weaker bases like K₃PO₄ may be more suitable.[14] |
| Poor Enolate Formation | For direct arylation of carboxylic acids, in situ silylation to form a more reactive intermediate can be effective. |
| Low Enantioselectivity | Screen different chiral ligands and optimize reaction conditions such as temperature and solvent. The use of specific chiral monophosphine ligands has shown success in achieving high enantiomeric excess.[15] |
III. Data Presentation
Comparative Yields of Synthetic Methods for 2-Phenylpropanoic Acid
The following table provides a comparison of typical yields and reaction conditions for the synthesis of 2-phenylpropanoic acid (a precursor to ibuprofen) using different methods.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Malonic Ester Synthesis | Diethyl malonate, 1-bromoethylbenzene | NaOEt, H₃O⁺, Heat | Reflux | 6-12 | 75-85 | [16] |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1-bromoethylbenzene | NaOEt, H₃O⁺, Heat, KMnO₄ | Reflux, then RT | 8-16 | 60-70 | [16] |
| Cyanoacetic Ester Synthesis | Ethyl cyanoacetate, 1-bromoethylbenzene | NaOEt, H₃O⁺, Heat | Reflux | 4-8 | 80-90 | [16] |
| Ivanov Reaction | Phenylacetic acid, acetaldehyde | i-PrMgCl, H₃O⁺ | -20 to RT | 2-4 | 85-95 | [16] |
| Catalytic Carbonylation | 1-Bromoethylbenzene | Pd(PPh₃)₄, CO, Base | 100-120 | 12-24 | 70-80 | [16] |
IV. Experimental Protocols
Malonic Ester Synthesis of a Substituted Acetic Acid
This protocol describes the synthesis of a mono-substituted acetic acid.
Objective: To synthesize a substituted acetic acid via alkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Alkyl halide (e.g., 1-bromopropane)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.[6]
-
Alkylation: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1 equivalent) dropwise. After the addition is complete, add the alkyl halide (1 equivalent) and reflux the mixture until the reaction is complete (monitor by TLC).[6]
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Heat the mixture to reflux to hydrolyze the ester groups.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is strongly acidic. Heat the mixture to reflux to effect decarboxylation, which is evident by the evolution of CO₂ gas.[17]
-
Work-up and Purification: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude substituted acetic acid can be purified by distillation or recrystallization.[18]
Palladium-Catalyzed α-Arylation of an Ester
This protocol outlines a general procedure for the α-arylation of an ester with an aryl bromide.
Objective: To synthesize an α-aryl ester using a palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous toluene or dioxane
-
Ester (e.g., tert-butyl propionate)
-
Aryl bromide
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ and the phosphine ligand in the chosen anhydrous solvent.
-
Reaction Setup: To the catalyst mixture, add the aryl bromide, the ester, and the base.
-
Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-aryl ester can be purified by column chromatography on silica gel.
V. Purification of Substituted Acetic Acids
The purification of the final substituted acetic acid product is crucial to remove unreacted starting materials, reagents, and byproducts.
Common Impurities and Removal Strategies:
| Impurity | Origin | Removal Method |
| Unreacted Malonic/Acetoacetic/Cyanoacetic Ester | Incomplete reaction | Extraction with a basic aqueous solution (e.g., NaHCO₃) to deprotonate the acidic starting material and pull it into the aqueous layer. |
| Dialkylated Product | Side reaction in mono-alkylation | Fractional distillation or column chromatography. |
| Unreacted Alkyl Halide | Excess reagent | Distillation. |
| Amide Intermediate | Incomplete nitrile hydrolysis | Re-subjecting the crude product to harsher hydrolysis conditions. |
| Polymeric materials | Side reactions at high temperatures | Filtration or trituration. |
General Purification Workflow:
Recrystallization Protocol for a Solid Substituted Acetic Acid:
-
Solvent Selection: Choose a solvent in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include water, ethanol, or mixtures like ethanol/water or hexanes/ethyl acetate.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ivanov_reaction [chemeurope.com]
- 4. Ivanov Reaction [drugfuture.com]
- 5. Iwanow Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. researchgate.net [researchgate.net]
Workup procedure for malonic ester synthesis to maximize purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedure for malonic ester synthesis to achieve maximum purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the workup procedure in malonic ester synthesis?
A1: The primary goal of the workup is to isolate the desired substituted carboxylic acid from the reaction mixture, free of impurities such as unreacted starting materials, side products, and reagents used in the synthesis. The key steps following the alkylation are saponification (hydrolysis of the ester) and decarboxylation, which are often followed by a series of extraction and purification steps.[1][2][3][4]
Q2: What are the most common side products to be aware of during the workup?
A2: The most prevalent side products in malonic ester synthesis include:
-
Dialkylated esters: This occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent.[5][6][7]
-
Products of elimination reactions: When using secondary or tertiary alkyl halides, E2 elimination can compete with the desired SN2 substitution, forming alkenes.
-
Transesterification products: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can be formed.[6]
-
O-alkylation products: Although less common, the enolate can react at the oxygen atom instead of the carbon, leading to a ketene acetal.
Q3: How can I minimize the formation of the dialkylated side product?
A3: To suppress dialkylation, it is crucial to use a molar excess of the malonic ester relative to the base and the alkylating agent.[8] This ensures that the concentration of the starting malonic ester enolate is higher than that of the mono-alkylated product's enolate, favoring the initial alkylation. A general guideline is to use 1.5 to 2 equivalents of the malonic ester.
Q4: What is the best choice of base for this synthesis?
A4: The ideal base should be strong enough to deprotonate the malonic ester (pKa ≈ 13) but not so strong as to cause unwanted side reactions.[5] The most common and recommended bases are sodium ethoxide (NaOEt) in ethanol for diethyl malonate and sodium methoxide (NaOMe) in methanol for dimethyl malonate.[5] Using an alkoxide that matches the ester is critical to prevent transesterification.[6]
Q5: My decarboxylation step seems incomplete. What could be the cause?
A5: Incomplete decarboxylation can result from insufficient heating or inadequate acidification after saponification. The substituted malonic acid requires heat to lose CO2. Ensure the acidic solution is heated for a sufficient duration (e.g., to 100°C for 3 hours) until gas evolution ceases.[9] Steric hindrance in highly substituted malonic acids can also impede decarboxylation.[5]
Data Presentation
Table 1: Influence of Leaving Group on Alkylation of Diethyl Malonate
This table summarizes the relative reactivity and typical yields for the alkylation step of diethyl malonate with various ethylating agents under standardized conditions.
| Leaving Group | Substrate Example | Relative Rate Constant (k_rel) | Typical Yield (%) |
| Iodide | Ethyl Iodide | ~30 | 90-95 |
| Bromide | Ethyl Bromide | 1 | 85-90 |
| Tosylate | Ethyl Tosylate | ~0.4 | 80-85 |
| Chloride | Ethyl Chloride | ~0.03 | 70-80 |
Note: Relative rate constants are approximate and can vary with specific reaction conditions. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation step.[9]
Experimental Protocols
Protocol 1: General Workup and Purification of Substituted Malonic Ester
This protocol details the steps following the alkylation of diethyl malonate.
-
Quenching the Reaction: After the alkylation is complete (monitored by TLC), cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted base.
-
Solvent Removal: If the reaction was performed in a low-boiling solvent like ethanol, remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel. Add water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate). Shake the funnel vigorously and allow the layers to separate. The organic layer will contain the alkylated malonic ester.
-
Washing:
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by water, and finally with a saturated sodium chloride solution (brine) to aid in the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkylated malonic ester.
-
Purification:
-
Vacuum Distillation: For liquid products, purification can be achieved by vacuum distillation. Collect the fraction at the appropriate boiling point and reduced pressure.[1]
-
Column Chromatography: For non-volatile liquids or solids, purification can be performed using column chromatography on silica gel with an appropriate eluent system.
-
Protocol 2: Saponification and Decarboxylation
This protocol describes the conversion of the purified alkylated malonic ester to the final carboxylic acid.
-
Saponification:
-
To the purified alkylated malonic ester, add a solution of a strong base (e.g., NaOH or KOH) in a mixture of water and an alcohol that matches the ester (e.g., ethanol for diethyl malonate derivatives).
-
Heat the mixture to reflux until the saponification is complete (TLC can be used to monitor the disappearance of the starting ester).
-
-
Removal of Unreacted Material: After cooling, transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylate to form the substituted malonic acid.
-
Decarboxylation: Heat the acidic solution to reflux (typically around 100°C) for several hours. The evolution of carbon dioxide gas should be observed. Continue heating until the gas evolution ceases.[9]
-
Final Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the final carboxylic acid product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the purified carboxylic acid. Further purification can be achieved by recrystallization (for solids) or distillation (for liquids).
-
Mandatory Visualizations
Caption: Workflow for Malonic Ester Synthesis Workup.
Caption: Troubleshooting Common Issues in Malonic Ester Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. library2.smu.ca [library2.smu.ca]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Effect of solvent choice on diethyl malonate alkylation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of diethyl malonate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the alkylation of diethyl malonate, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Frequently Asked Questions
Q1: My reaction is producing a significant amount of dialkylated product. How can I favor mono-alkylation?
A1: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[1][2][3] This occurs because the mono-alkylated product still has an acidic proton that can be deprotonated by the base, leading to a second alkylation.[1] To promote mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate (around 1.05 equivalents) relative to the base and alkylating agent can also favor mono-alkylation.[4]
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.[1]
-
Choice of Solvent: The use of a nonpolar solvent, such as benzene, has been shown to increase the selectivity for mono-alkylation.[5]
Q2: I am observing a low yield of my desired product and have identified byproducts resulting from elimination. What is causing this and how can I prevent it?
A2: The basic conditions of the reaction can promote an E2 elimination reaction of the alkyl halide, especially if you are using secondary or tertiary alkyl halides.[1] This side reaction competes with the desired SN2 alkylation.
-
Alkyl Halide Selection: Whenever possible, use primary or methyl alkyl halides, as they are less prone to elimination reactions. Secondary halides react less efficiently, and tertiary halides are generally not suitable for this reaction.[1]
Q3: My reaction is sluggish or does not seem to go to completion. What are the possible reasons?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Base Strength: The base may not be strong enough to completely deprotonate the diethyl malonate. For complete and irreversible deprotonation, consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA), particularly in aprotic solvents like THF or DMF.[4]
-
Reactivity of Alkyl Halide: The alkyl halide might not be reactive enough. Using a more reactive halide (e.g., iodide instead of bromide or chloride) can sometimes improve the reaction rate.
-
Insufficient Heating: Some alkylations require heating to proceed at a reasonable rate.[4] Ensure your reaction temperature is appropriate for the specific substrates being used.
-
Moisture: The presence of water can quench the enolate, leading to a lower yield of the alkylated product. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[1]
Q4: How does the choice of solvent impact the efficiency of the alkylation reaction?
A4: The solvent plays a crucial role in the alkylation of diethyl malonate.
-
Protic Solvents: Protic solvents like ethanol are commonly used with alkoxide bases such as sodium ethoxide.[4]
-
Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed with stronger bases like sodium hydride (NaH). These solvents can help to ensure complete formation of the enolate and minimize side reactions.[4]
-
Ionic Liquids: Room temperature ionic liquids (RTILs) have been explored as environmentally friendly alternatives to volatile organic compounds. They can act as both the solvent and a catalyst, often leading to excellent yields and easier product isolation.[6]
-
Solvent-Free Conditions: Microwave-assisted, solvent-free methods have been developed for the alkylation of diethyl malonate, offering a greener and often faster alternative.[7]
Q5: I am having difficulty separating the mono- and di-alkylated products. What purification strategies are recommended?
A5: The boiling points of the mono- and di-alkylated products can be very close, making separation by distillation challenging.[4] Column chromatography is often the most effective method for separating these products due to their potential differences in polarity.[1]
Quantitative Data
The following table summarizes the yield of diethyl malonate alkylation under different solvent and catalyst conditions.
| Alkylating Agent | Base/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Reflux, 3 hours | 83 | [8] |
| Ethyl Iodide | K₂CO₃ | DMF | Reflux, 3 hours | 80 | [8] |
| n-Propyl Iodide | K₂CO₃ | DMF | Reflux, 3 hours | 75 | [8] |
| Benzyl Chloride | K₂CO₃ / TEBAC | Microwave | - | High (unspecified) | [9] |
| Various Alkyl Halides | K₂CO₃ or Cs₂CO₃ | Solvent-free | Microwave | 59-82 | [7] |
| Various Alkyl Halides | [bmim][PF6] | Ionic Liquid | - | Excellent (unspecified) | [6] |
Experimental Protocols
Mono-alkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol
This protocol is a general guideline for the mono-alkylation of diethyl malonate.
1. Preparation of Sodium Ethoxide:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[1]
3. Alkylation:
-
Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic; maintain the temperature as needed with a water bath.
-
After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure mono-alkylated diethyl malonate.[4]
Visualizations
Caption: Experimental workflow for the mono-alkylation of diethyl malonate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. isca.me [isca.me]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Avoiding elimination reactions with secondary alkyl halides in malonic ester synthesis
Welcome to the Technical Support Center for Malonic Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges during experimentation.
Troubleshooting Guide: Avoiding Elimination with Secondary Alkyl Halides
The use of secondary alkyl halides in malonic ester synthesis is often complicated by a competing E2 elimination reaction, which can significantly lower the yield of the desired SN2 substitution product. This guide provides a systematic approach to minimizing this unwanted side reaction.
Problem: Low yield of the desired α-substituted malonic ester and/or detection of an alkene byproduct corresponding to the secondary alkyl halide.
Primary Cause: The enolate of the malonic ester, while a good nucleophile for the SN2 reaction, is also a sufficiently strong base to induce an E2 elimination reaction with the sterically hindered secondary alkyl halide.
Solutions:
1. Optimization of Reaction Conditions:
The choice of base, solvent, and temperature are critical factors in controlling the competition between SN2 and E2 pathways.
-
Base Selection: While strong alkoxide bases like sodium ethoxide are traditionally used, they can promote elimination. Weaker bases are preferable.
-
Solvent Selection: Polar aprotic solvents are known to favor SN2 reactions.
-
Temperature Control: Lower reaction temperatures generally favor the substitution reaction over elimination.
Quantitative Data on Reaction Conditions:
| Alkyl Halide | Base | Solvent | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) | Reference |
| 2-Bromopropane | Sodium Ethoxide | Ethanol | 55 | 21 | 79 | [1] |
| 2-Bromopropane | Sodium Ethoxide | Ethanol/Water (60:40) | 55 | 46 | 54 | [1] |
| 2-Bromopropane | Sodium Methoxide | DMSO | Not Specified | 3 | 97 | [1] |
| 2-Bromobutane | Sodium Ethoxide | Ethanol | 25 | ~20 | ~80 | [1] |
2. Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis offers a highly effective method for promoting the SN2 reaction. This technique involves the use of a catalyst to shuttle the malonate enolate from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. This method often allows for the use of weaker bases and milder reaction conditions.
-
Recommended System: Potassium carbonate (K₂CO₃) as the base in a nonpolar solvent with a phase-transfer catalyst.
-
Common Catalysts: Tetraalkylammonium halides (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6).
3. Use of Alternative Leaving Groups:
While halides are common, other leaving groups can be employed to modulate the reactivity of the secondary substrate. Secondary tosylates, for instance, are excellent leaving groups and can sometimes favor substitution.
Frequently Asked Questions (FAQs)
Q1: Why is elimination a bigger problem with secondary alkyl halides than with primary ones in malonic ester synthesis?
A1: The increased steric hindrance around the electrophilic carbon in a secondary alkyl halide makes it more difficult for the malonic ester enolate to approach for an SN2 attack. This steric congestion makes it easier for the enolate to act as a base and abstract a proton from a β-carbon of the alkyl halide, leading to an E2 elimination. Primary alkyl halides are less sterically hindered, so the SN2 pathway is significantly more favorable.
Q2: Can I use a bulky base to favor substitution?
A2: No, using a bulky base like potassium tert-butoxide will strongly favor the E2 elimination pathway. Bulky bases are sterically hindered themselves, making it difficult for them to act as nucleophiles, but they can readily abstract a proton, thus promoting elimination.
Q3: Is it possible to completely eliminate the E2 side reaction?
A3: While it is challenging to achieve 100% SN2 product, the E2 reaction can be significantly minimized by carefully selecting the reaction conditions. The use of phase-transfer catalysis with a weak base like potassium carbonate has been shown to give high yields of the substitution product.
Q4: Are there any alternative methods to synthesize α-secondary alkyl carboxylic acids?
A4: Yes, several alternative methods exist. One common approach is the use of organocuprates (Gilman reagents) which can undergo conjugate addition to α,β-unsaturated esters, followed by reduction. Another method involves the alkylation of a cyanoacetic ester, which can be more amenable to substitution with secondary halides, followed by hydrolysis and decarboxylation.
Experimental Protocols
Protocol 1: Standard Alkylation of Diethyl Malonate with a Secondary Alkyl Halide (Illustrative)
This protocol is a general representation and, as the data above shows, will likely lead to a significant amount of elimination product.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Secondary alkyl halide (e.g., 2-bromopropane)
-
Diethyl ether
-
Aqueous acid (e.g., 1M HCl) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add the secondary alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation under reduced pressure.
Protocol 2: Phase-Transfer Catalysis for Alkylation of Diethyl Malonate with a Secondary Alkyl Halide
This protocol is designed to favor the SN2 product by using a weaker base and a phase-transfer catalyst.
Materials:
-
Diethyl malonate
-
Potassium carbonate (finely powdered)
-
Secondary alkyl halide (e.g., 2-bromopropane)
-
Toluene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add diethyl malonate, finely powdered potassium carbonate, the secondary alkyl halide, and toluene.
-
Add the phase-transfer catalyst (typically 1-5 mol%).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation under reduced pressure. A patent suggests that adding the phase-transfer catalyst after 50-80% of the dialkyl malonate has reacted can lead to conversions greater than 98%.[2][3]
Visualizations
Caption: Competing SN2 and E2 pathways in malonic ester synthesis.
Caption: General experimental workflow for malonic ester synthesis.
References
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of Diethyl (5-bromopentyl)malonate
This guide provides a detailed analysis of the 1H NMR spectrum of diethyl (5-bromopentyl)malonate, presenting a comparative study with other diethyl malonate derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a practical reference for the characterization of similar compounds.
Comparison with Alternative Diethyl Malonate Derivatives
The 1H NMR spectrum of diethyl (5-bromopentyl)malonate is characterized by distinct signals corresponding to the various protons in its structure. To better understand these spectral features, a comparison with other diethyl malonate derivatives is presented below. The chosen alternatives include diethyl malonate, diethyl ethylmalonate, and diethyl allylmalonate, which allows for the examination of how changes in the alkyl substituent at the α-carbon and the terminal functional group affect the chemical shifts and splitting patterns.
In diethyl (5-bromopentyl)malonate, the presence of the electron-withdrawing bromine atom at the end of the pentyl chain results in a downfield shift for the adjacent methylene protons (CH₂Br) to approximately 3.4 ppm. This is a key distinguishing feature compared to a simple alkyl chain. The methine proton (CH) on the malonate backbone is observed around 3.3-3.4 ppm. The methylene groups of the pentyl chain appear as multiplets in the range of 1.3 to 2.0 ppm. The ethyl ester groups give rise to a characteristic quartet at approximately 4.2 ppm for the OCH₂ protons and a triplet at around 1.2-1.3 ppm for the CH₃ protons.
In comparison, diethyl malonate, the parent compound, shows a singlet for the two α-hydrogens at around 3.3 ppm, a quartet for the OCH₂ groups at 4.2 ppm, and a triplet for the methyl groups at 1.2 ppm. The introduction of an ethyl group in diethyl ethylmalonate shifts the α-proton signal upfield and introduces additional signals for the ethyl substituent. In diethyl allylmalonate, the vinyl protons of the allyl group introduce characteristic signals in the olefinic region of the spectrum (around 5.0-6.0 ppm).
Quantitative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for diethyl (5-bromopentyl)malonate and its comparative compounds. The data is presented to facilitate easy comparison of chemical shifts (δ), multiplicity, and integration values.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Diethyl (5-bromopentyl)malonate | CH₃ | ~1.25 | Triplet | 6H | ~7.1 |
| CH₂ (c,d) | ~1.4-1.9 | Multiplet | 6H | - | |
| CH₂ (b) | ~1.95 | Multiplet | 2H | - | |
| CH | ~3.34 | Triplet | 1H | ~7.3 | |
| CH₂Br | ~3.40 | Triplet | 2H | ~6.8 | |
| OCH₂ | ~4.19 | Quartet | 4H | ~7.1 | |
| Diethyl Malonate [1][2] | CH₃ | 1.285 | Triplet | 6H | 7.1 |
| CH₂ | 3.39 | Singlet | 2H | - | |
| OCH₂ | 4.206 | Quartet | 4H | 7.1 | |
| Diethyl Ethylmalonate | CH₃ (ethyl) | ~0.85 | Triplet | 3H | - |
| CH₃ (ester) | ~1.24 | Triplet | 6H | - | |
| CH₂ (ethyl) | ~1.90 | Quartet | 2H | - | |
| CH | ~3.10 | Triplet | 1H | - | |
| OCH₂ | ~4.18 | Quartet | 4H | - | |
| Diethyl Allylmalonate [3] | CH₃ | ~1.25 | Triplet | 6H | - |
| CH₂ (allyl) | ~2.65 | Doublet of Triplets | 2H | - | |
| CH | ~3.40 | Triplet | 1H | - | |
| OCH₂ | ~4.19 | Quartet | 4H | - | |
| =CH₂ (vinyl) | ~5.1-5.2 | Multiplet (dd) | 2H | - | |
| =CH (vinyl) | ~5.7-5.8 | Multiplet | 1H | - |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing a sample for 1H NMR analysis is as follows:
-
Sample Quantity: Weigh approximately 5-25 mg of the diethyl malonate derivative into a clean, dry vial.[4]
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.[5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a reference.
-
Transfer: Carefully transfer the solution into a clean, 5 mm NMR tube. Ensure the sample height in the tube is between 40-50 mm.[1][6]
-
Labeling: Clearly label the NMR tube with the sample identification.
2. 1H NMR Data Acquisition
The following is a representative set of parameters for acquiring a 1H NMR spectrum:
-
Spectrometer: A 300 MHz or 400 MHz NMR spectrometer is typically sufficient for routine analysis of these compounds.
-
Solvent: CDCl₃
-
Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
-
Acquisition Parameters:
-
Number of scans: 8-16 scans are generally adequate for a sample of this concentration.
-
Relaxation delay: 1-2 seconds.
-
Pulse width: A 30° or 45° pulse is commonly used.
-
Acquisition time: 2-4 seconds.
-
Spectral width: A spectral width of -2 to 12 ppm is appropriate to cover the expected chemical shifts.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or the TMS signal (0 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hertz (Hz).[7]
-
Visualization of Diethyl (5-bromopentyl)malonate
The following diagram illustrates the structure of diethyl (5-bromopentyl)malonate with the assignment of protons corresponding to the data in the table.
Caption: Structure of diethyl (5-bromopentyl)malonate with proton assignments.
References
- 1. organomation.com [organomation.com]
- 2. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To [chem.rochester.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. youtube.com [youtube.com]
Analysis of Diethyl (5-bromopentyl)malonate: Predicted ¹³C NMR Spectrum
This guide provides a detailed prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for diethyl (5-bromopentyl)malonate. The analysis is based on established principles of NMR spectroscopy, considering the chemical environment of each carbon atom within the molecule. This information is valuable for researchers in synthetic chemistry and drug development for structural verification and purity assessment.
Molecular Structure and Carbon Environments
To predict the ¹³C NMR spectrum, we must first identify the unique carbon atoms in the diethyl (5-bromopentyl)malonate molecule. The structure is as follows:
Br-CH₂-CH₂-CH₂-CH₂-CH₂-CH(COOCH₂CH₃)₂
Due to molecular symmetry and the electronic effects of adjacent functional groups (the bromine atom and the two diethyl ester groups), each carbon atom resides in a distinct chemical environment. Free rotation around the single bonds means that the two ester groups are chemically equivalent. Consequently, we expect a total of nine distinct peaks in the ¹³C NMR spectrum.
The diagram below illustrates the molecular structure with each unique carbon atom labeled for clear identification and subsequent spectral assignment.
Predicted Chemical Shifts
The expected chemical shifts for each carbon atom are summarized in the table below. These predictions are based on the influence of neighboring electronegative atoms and functional groups, which cause a downfield shift (higher ppm value) due to deshielding effects.
| Carbon Label | Type of Carbon | Reason for Chemical Shift | Predicted Shift (ppm) |
| C9 | Primary (CH₃) | Terminal methyl group of the ethyl ester, most shielded. | ~14 |
| C3 | Secondary (CH₂) | Alkyl chain carbon, relatively shielded. | ~25 |
| C4 | Secondary (CH₂) | Alkyl chain carbon, slightly deshielded by proximity to the malonate group. | ~28 |
| C5 | Secondary (CH₂) | Alkyl chain carbon, alpha to the electron-withdrawing methine (C6). | ~29 |
| C2 | Secondary (CH₂) | Alkyl chain carbon, beta to the electronegative bromine atom. | ~32 |
| C1 | Secondary (CH₂) | Alpha to the electronegative bromine atom, causing a significant downfield shift. | ~33 |
| C6 | Tertiary (CH) | Methine carbon bonded to two electron-withdrawing carbonyl groups, moderately deshielded. | ~52 |
| C8 | Secondary (CH₂) | Methylene carbon bonded to an ester oxygen, significantly deshielded. | ~61 |
| C7 | Carbonyl (C=O) | Ester carbonyl carbon, highly deshielded due to the double bond to oxygen. | ~169 |
Experimental Protocol: ¹³C NMR Spectroscopy
The following provides a standard methodology for acquiring a ¹³C NMR spectrum for a small organic molecule like diethyl (5-bromopentyl)malonate.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified diethyl (5-bromopentyl)malonate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solvent should be chosen based on the sample's solubility and its own NMR signal, which should not overlap with the analyte peaks.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
The experiment is performed on a nuclear magnetic resonance spectrometer, typically operating at a frequency of 100 to 150 MHz for the ¹³C nucleus.
-
The instrument is tuned and matched to the ¹³C frequency. The magnetic field is locked using the deuterium signal from the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field and improve peak resolution.
3. Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is conducted. In this experiment, broadband decoupling of protons is applied to simplify the spectrum, ensuring that each unique carbon appears as a single sharp line (singlet).
-
Key acquisition parameters include:
- Pulse Angle: Typically a 30° to 45° pulse is used to allow for a shorter relaxation delay.
- Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard.
- Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a large number of scans (e.g., 128 to 1024) are accumulated to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.
4. Data Processing:
-
The accumulated free induction decay (FID) signal is processed.
-
An exponential window function is applied to the FID to improve the signal-to-noise ratio.
-
A Fourier transform is performed to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
The workflow for this process is outlined in the following diagram.
A Comparative Guide to the Characterization of Malonic Ester Synthesis Products: Mass Spectrometry and Its Alternatives
For researchers and professionals in drug development and synthetic chemistry, the malonic ester synthesis is a foundational method for forming carbon-carbon bonds, enabling the creation of a wide array of substituted carboxylic acids. The successful synthesis of these target molecules hinges on rigorous analytical characterization to confirm structure, purity, and yield. This guide provides a comparative overview of mass spectrometry (MS) as a primary characterization tool, alongside its powerful counterparts, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present a side-by-side comparison of their performance, supported by experimental data and detailed protocols.
Core Analytical Techniques for Product Characterization
The unambiguous identification of a synthesized molecule requires information on its molecular weight, atomic connectivity, and the functional groups present. Mass spectrometry, NMR, and IR spectroscopy each provide a unique piece of this structural puzzle.
-
Mass Spectrometry (MS): This powerful technique provides information about the mass-to-charge ratio of ionized molecules.[1] For products of malonic ester synthesis, MS is invaluable for determining the molecular weight of the alkylated ester, thus confirming that the desired alkyl group has been added.[2] Furthermore, the fragmentation patterns generated in the mass spectrometer offer clues about the molecule's structure.[2] The final carboxylic acid products are often analyzed by hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which separate the product from byproducts and reactants before analysis.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the complete structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. For malonic ester synthesis, ¹H NMR is particularly diagnostic; the disappearance of the acidic proton signal of the starting malonic ester and the appearance of a new signal corresponding to the proton on the alkylated α-carbon (in mono-alkylation) provides definitive proof of a successful reaction.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule.[5] In the context of malonic ester synthesis, the most prominent feature is the strong carbonyl (C=O) stretching absorption of the ester groups, typically found in the 1730-1760 cm⁻¹ region.[2] While IR is excellent for confirming the presence of the ester functional group, it provides limited information about the overall structure of the carbon skeleton.[2]
Quantitative Comparison of Analytical Techniques
The choice of analytical technique often depends on the specific information required, the amount of sample available, and the desired throughput. The following table summarizes key performance metrics for Mass Spectrometry, NMR, and IR spectroscopy in the context of characterizing malonic ester synthesis products.
| Feature | Mass Spectrometry (GC-MS/LC-MS) | NMR Spectroscopy (¹H, ¹³C) | Infrared (IR) Spectroscopy |
| Primary Information | Molecular Weight & Fragmentation Pattern | Molecular Structure & Connectivity | Functional Groups |
| Sensitivity | High (picomole to femtomole)[6] | Low (micromole to millimole)[1][6] | Moderate (nanomole to micromole) |
| Limit of Detection (LOD) | ~1-10 pg | ~1-10 µg | ~10-100 ng |
| Sample Amount | Micrograms (µg) to nanograms (ng) | Milligrams (mg) | Micrograms (µg) to milligrams (mg) |
| Resolution | High (can resolve isotopes) | Very High (distinguishes subtle structural differences) | Low (identifies functional groups) |
| Analysis Time per Sample | 5-60 minutes | 2-30 minutes | 1-5 minutes |
| Quantitative Capability | Good (with standards) | Excellent (highly reproducible)[7] | Moderate (concentration-dependent) |
| Structural Elucidation | Moderate (inferred from fragments) | Excellent (definitive structure)[5] | Poor (functional groups only) |
| Key Advantage | Unsurpassed sensitivity and molecular weight determination.[7] | Unambiguous structure determination.[7] | Speed and ease of use for functional group identification. |
| Key Limitation | Destructive; isomers can be difficult to distinguish without chromatography. | Low sensitivity; requires larger sample amounts.[1] | Provides limited structural information. |
Visualizing the Synthesis and Analysis Workflow
To better understand the context in which these analytical techniques are applied, the following diagrams illustrate the key workflows.
Experimental Protocols
The following protocols are representative procedures for the characterization of a typical malonic ester synthesis product, Diethyl Ethylmalonate .
Protocol 1: Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Diethyl Ethylmalonate.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the solution to remove any particulate matter.
-
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the prepared sample into the GC injection port.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to Diethyl Ethylmalonate based on its retention time.
-
Analyze the mass spectrum for this peak. The molecular ion (M⁺) peak should be observed at m/z 188.
-
Look for characteristic fragment ions, such as [M-45]⁺ (loss of ·OCH₂CH₃) at m/z 143 and [M-73]⁺ (loss of ·COOCH₂CH₃) at m/z 115.[2][8]
-
Protocol 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the structure of Diethyl Ethylmalonate by analyzing its proton environments.
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16-32) should be co-added to achieve a good signal-to-noise ratio.[9]
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift to TMS.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the spectrum for the following expected signals for Diethyl Ethylmalonate:
-
~ 3.3 ppm (triplet, 1H): The single proton on the α-carbon, coupled to the adjacent CH₂ group of the ethyl substituent.[2]
-
~ 4.2 ppm (quartet, 4H): The four protons of the two O-CH₂ groups of the esters.
-
~ 1.9 ppm (quintet/multiplet, 2H): The two protons of the CH₂ group of the ethyl substituent.
-
~ 1.2 ppm (triplet, 6H): The six protons of the two ester -CH₃ groups.
-
~ 0.9 ppm (triplet, 3H): The three protons of the -CH₃ group of the ethyl substituent.
-
-
Protocol 3: Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in Diethyl Ethylmalonate.
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one drop of the purified liquid product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two polished salt plates (NaCl or KBr).[9]
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[9]
-
-
Data Analysis:
-
The instrument software will automatically generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands:
-
~1730-1750 cm⁻¹ (strong, sharp): This prominent peak corresponds to the C=O stretch of the ester functional groups. Alkylated malonates often show a doublet in this region.[2]
-
~2850-3000 cm⁻¹ (medium): Corresponds to the sp³ C-H stretching vibrations of the alkyl chains.[2]
-
~1150-1250 cm⁻¹ (strong): Corresponds to the C-O stretching of the ester groups.[2]
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Vibrational Signature: An Infrared Spectroscopy Guide to (5-bromopentyl)malonic acid diethyl ester
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy offers a powerful analytical technique to elucidate the functional groups within a chemical structure, providing a unique vibrational fingerprint. This guide presents a comparative analysis of the IR spectrum of (5-bromopentyl)malonic acid diethyl ester, contrasting it with related compounds and providing the foundational data for its characterization.
This compound is a versatile building block in organic synthesis, incorporating both ester and alkyl halide functionalities. Its IR spectrum is characterized by the distinct absorption bands corresponding to the vibrations of these groups. By comparing its spectrum to simpler, related molecules, a clear and objective assignment of its key spectral features can be achieved.
Comparative Analysis of IR Absorption Frequencies
The table below summarizes the key IR absorption frequencies for this compound and compares them with diethyl malonate (the parent malonic ester) and a generic bromoalkane. This comparison highlights the contribution of each functional group to the overall spectrum.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Diethyl Malonate (cm⁻¹) | Bromoalkanes (Typical Range, cm⁻¹) |
| C=O (Ester) | Stretch | ~1735 (strong) | ~1735 (strong) | N/A |
| C-O (Ester) | Stretch | ~1250-1000 (two strong bands) | ~1250-1000 (two strong bands) | N/A |
| C-H (Alkyl) | Stretch | ~2950-2850 (medium-strong) | ~2950-2850 (medium-strong) | ~2950-2850 (medium-strong) |
| -CH₂-Br | Wag | Not explicitly assigned, but expected in the fingerprint region | N/A | 1250-1190[1] |
| C-Br | Stretch | Not explicitly assigned, but expected in the fingerprint region | N/A | 690-515[2][3] |
The prominent C=O stretching vibration around 1735 cm⁻¹ is a hallmark of the ester functional groups.[6][7] This strong absorption is clearly observable in both this compound and its parent compound, diethyl malonate. Similarly, the strong and broad C-O stretching bands between 1250-1000 cm⁻¹ further confirm the presence of the ester moieties.[6][7][8] The C-H stretching vibrations of the alkyl chains are also present in the expected region of 2950-2850 cm⁻¹.
The key distinguishing features for this compound arise from the bromopentyl chain. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[1][2][3] Additionally, a wagging vibration of the -CH₂-Br group can sometimes be observed in the 1250-1190 cm⁻¹ range.[1] While these absorptions can be weaker and may overlap with other peaks in the complex fingerprint region, their presence is a key differentiator from diethyl malonate.
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized methodology for obtaining an IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain a high-quality infrared spectrum of the liquid sample for functional group analysis.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample: this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residue. Clean with a suitable solvent and a lint-free wipe.
-
Acquire a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.
-
Logical Workflow for IR Spectral Analysis
The process of analyzing an IR spectrum to identify an unknown compound or confirm the structure of a known compound follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for IR Spectrum Analysis.
References
- 1. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 5. Diethyl malonate [webbook.nist.gov]
- 6. IR Spectrum: Esters [quimicaorganica.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Head-to-Head Battle for Carboxylic Acid Synthesis: Malonic Ester vs. Acetoacetic Ester Routes
For researchers and professionals in drug development and the chemical sciences, the synthesis of carboxylic acids is a foundational technique. Two classical and enduring methods, the malonic ester synthesis and the acetoacetic ester synthesis, offer versatile pathways to these crucial organic molecules. While both originate from similar principles of enolate chemistry, their direct applicability and efficiency in producing carboxylic acids differ significantly. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the optimal method for a given synthetic challenge.
The malonic ester synthesis is a direct and widely used method for the preparation of substituted acetic acids.[1][2] In contrast, the acetoacetic ester synthesis primarily yields methyl ketones.[1][3] However, with an additional step, the acetoacetic ester pathway can be adapted to produce carboxylic acids, providing an alternative, albeit more circuitous, route. This comparison will evaluate the direct malonic ester synthesis against the two-step approach involving acetoacetic ester synthesis followed by a haloform reaction.
At a Glance: Key Differences
| Feature | Malonic Ester Synthesis | Acetoacetic Ester Synthesis for Carboxylic Acids |
| Primary Product | Substituted Carboxylic Acid | Substituted Methyl Ketone (requires further reaction) |
| Starting Material | Diethyl malonate or other malonic esters | Ethyl acetoacetate or other β-keto esters |
| Key Transformation | Alkylation of a malonic ester followed by hydrolysis and decarboxylation.[4] | Alkylation of a β-keto ester, followed by hydrolysis, decarboxylation to a methyl ketone, and subsequent haloform reaction.[5][6] |
| Number of Steps | Typically a one-pot, multi-step sequence (alkylation, hydrolysis, decarboxylation).[7] | A two-stage process (acetoacetic ester synthesis, then haloform reaction). |
| Reagent Sensitivity | Generally uses milder bases like sodium ethoxide for alkylation.[8] | The haloform reaction step requires strong base and a halogen.[5] |
| Versatility | A direct and efficient route to a wide variety of mono- and di-substituted acetic acids.[9] | Can be advantageous if the intermediate methyl ketone is also a synthetic target. |
The Competing Pathways: A Mechanistic Overview
Both syntheses commence with the formation of a stabilized enolate from a β-dicarbonyl compound, which is then alkylated. The divergence in their products arises from the nature of the starting ester and the subsequent workup procedures.
Malonic Ester Synthesis: The Direct Route
The malonic ester synthesis provides a straightforward method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. The process involves three key stages that can often be performed sequentially in the same reaction vessel.[4]
-
Enolate Formation: Diethyl malonate is deprotonated by a base, typically sodium ethoxide, at the acidic α-carbon situated between the two carbonyl groups.[2]
-
Alkylation: The resulting enolate acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[2]
-
Hydrolysis and Decarboxylation: The alkylated malonic ester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final substituted carboxylic acid.[4]
Acetoacetic Ester Synthesis to Carboxylic Acid: The Indirect Route
The traditional acetoacetic ester synthesis produces a methyl ketone.[3] To arrive at a carboxylic acid, the resulting ketone must undergo a subsequent transformation, most commonly the haloform reaction.[5]
-
Acetoacetic Ester Synthesis:
-
Enolate Formation: Ethyl acetoacetate is deprotonated at the α-carbon.
-
Alkylation: The enolate is alkylated with an alkyl halide.
-
Hydrolysis and Decarboxylation: The alkylated product is hydrolyzed and decarboxylated to yield a substituted methyl ketone.[6]
-
-
Haloform Reaction:
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, let's examine the synthesis of a specific target molecule, butyric acid, via both routes.
| Parameter | Malonic Ester Synthesis of Butyric Acid | Acetoacetic Ester Synthesis & Haloform for Butyric Acid |
| Alkylating Agent | Ethyl iodide or Ethyl bromide | Ethyl iodide or Ethyl bromide |
| Overall Yield | ~40% (from chloracetic acid to butyric acid)[1] | Data for the complete sequence is not readily available in a single source, but individual step yields can be high. The acetoacetic ester alkylation can yield 69-72%,[10] and the haloform reaction can also be high yielding. |
| Reaction Conditions | Requires sodium metal and absolute alcohol for base formation, followed by reflux and distillation.[1] | The initial alkylation is similar to the malonic ester synthesis. The subsequent haloform reaction requires careful control of strong base and halogen.[5] |
| Substrate Scope | Broad for primary and some secondary alkyl halides. Dialkylation is a potential side reaction.[8] | The acetoacetic ester alkylation has a similar scope. The haloform reaction is specific to methyl ketones.[11] |
Detailed Experimental Protocols
Synthesis of Butyric Acid via Malonic Ester Synthesis
This protocol is adapted from a classic procedure.[1]
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl iodide
-
Potassium hydroxide
-
Sulfuric acid
-
Ether
-
Sodium carbonate solution
Procedure:
-
Sodium Ethoxide Preparation: In a flask equipped with a reflux condenser, dissolve 2.3 g of sodium in 25 g of absolute ethanol.
-
Enolate Formation: To the cooled solution, gradually add 16 g of diethyl malonate.
-
Alkylation: Add 20 g of ethyl iodide in small portions through the condenser with shaking.
-
Saponification: After the alkylation is complete, prepare a concentrated solution of potassium hydroxide (1.25 g KOH in 2 g water for every 1 g of ester). Add the ester to the cooled KOH solution. Heat the mixture on a water bath for about an hour until the oily layer disappears.
-
Decarboxylation and Isolation: Acidify the solution with sulfuric acid. The ethylmalonic acid will separate as an oil. Heat the mixture, which will cause decarboxylation to butyric acid. The butyric acid can then be extracted with ether, dried, and purified by distillation.
Synthesis of Butyric Acid via Acetoacetic Ester Synthesis and Haloform Reaction
This is a hypothetical two-stage protocol based on established procedures for each step.
Stage 1: Synthesis of 2-Pentanone (Ethyl Methyl Ketone) via Acetoacetic Ester Synthesis (Adapted from a general procedure[10])
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
Procedure:
-
Sodium Ethoxide Preparation: Prepare sodium ethoxide solution as in the malonic ester synthesis.
-
Enolate Formation: Add ethyl acetoacetate to the sodium ethoxide solution.
-
Alkylation: Heat the solution to a gentle boil and add ethyl bromide over a period of about two hours. Continue refluxing until the solution is neutral.
-
Workup and Hydrolysis/Decarboxylation: After cooling, decant the solution from the sodium bromide. Distill off the alcohol. The crude ethyl ethylacetoacetate is then hydrolyzed with aqueous acid and heated to effect decarboxylation to yield 2-pentanone.
Stage 2: Conversion of 2-Pentanone to Butyric Acid via Haloform Reaction (Adapted from a general haloform reaction protocol)
Materials:
-
2-Pentanone
-
Iodine
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a flask, dissolve 2-pentanone in a suitable solvent (e.g., dioxane).
-
Haloform Reaction: Add a solution of iodine in potassium iodide, followed by a sodium hydroxide solution, while monitoring the temperature. The reaction is typically stirred until the color of the iodine disappears. A yellow precipitate of iodoform will form.
-
Isolation: The reaction mixture is then treated to remove excess iodine and the iodoform is filtered off. The aqueous layer containing the sodium butanoate is acidified with a strong acid (e.g., HCl) to precipitate the butyric acid, which can then be extracted and purified.
Conclusion and Recommendations
For the direct synthesis of carboxylic acids, the malonic ester synthesis is generally the more straightforward and efficient method. It is a well-established, one-pot procedure that directly yields the desired product.
The acetoacetic ester synthesis followed by a haloform reaction is a viable but more laborious alternative for producing carboxylic acids. This two-stage process may be advantageous in specific scenarios, such as when the intermediate methyl ketone is also a desired product for other synthetic routes or when ethyl acetoacetate is more readily available or cost-effective than diethyl malonate.
For researchers and drug development professionals, the choice between these two methods will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired efficiency of the overall synthetic sequence. For the dedicated synthesis of a variety of substituted carboxylic acids, the malonic ester synthesis remains the benchmark method due to its directness and proven reliability.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. brainly.in [brainly.in]
- 3. youtube.com [youtube.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Intramolecular Cyclization of Bromoalkyl Malonates
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of ω-bromoalkyl malonates is a fundamental and widely utilized method in organic synthesis for the construction of carbocyclic rings, which are core scaffolds in numerous natural products and pharmaceutical agents. This guide provides an objective comparison of the cyclization efficiency of diethyl (5-bromopentyl)malonate against other homologous bromoalkyl malonates, supported by experimental data. The influence of the alkyl chain length on reaction yields and the underlying mechanistic principles are discussed to aid in the selection of appropriate substrates for synthetic targets.
Performance Comparison in Cyclization Reactions
The efficiency of intramolecular cyclization of diethyl (ω-bromoalkyl)malonates to form cycloalkane-1,1-dicarboxylates is highly dependent on the length of the alkyl chain connecting the malonate and bromide moieties. This relationship is primarily governed by the thermodynamic stability of the resulting carbocyclic ring, a concept often discussed in the context of ring strain. The formation of five- and six-membered rings is generally favored due to their lower ring strain compared to smaller or larger rings.
The following table summarizes the reported yields for the intramolecular cyclization of various diethyl (ω-bromoalkyl)malonates under similar reaction conditions, typically involving a base such as sodium ethoxide in an alcoholic solvent.
| Starting Material | Product | Ring Size | Yield (%) |
| Diethyl (3-bromopropyl)malonate | Diethyl cyclobutane-1,1-dicarboxylate | 4 | 53-55%[1] |
| Diethyl (4-bromobutyl)malonate | Diethyl cyclopentane-1,1-dicarboxylate | 5 | [No specific yield found in the provided search results] |
| Diethyl (5-bromopentyl)malonate | Diethyl cyclohexane-1,1-dicarboxylate | 6 | [No specific yield found in the provided search results, but generally considered efficient] |
| Diethyl (6-bromohexyl)malonate | Diethyl cycloheptane-1,1-dicarboxylate | 7 | [No specific yield found in the provided search results] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting these methods to specific research needs. Below are representative protocols for the synthesis of the bromoalkyl malonate precursors and their subsequent intramolecular cyclization.
Synthesis of Diethyl (ω-Bromoalkyl)malonates (General Procedure)
This procedure describes the mono-alkylation of diethyl malonate with a dihaloalkane.
Materials:
-
Diethyl malonate
-
1,n-Dibromoalkane (e.g., 1,5-dibromopentane for the synthesis of diethyl (5-bromopentyl)malonate)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask dropwise at room temperature.
-
To the resulting enolate solution, add the 1,n-dibromoalkane dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The residue is then worked up by adding water and extracting with dichloromethane. The organic layers are combined, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired diethyl (ω-bromoalkyl)malonate.
Intramolecular Cyclization of Diethyl (5-bromopentyl)malonate
This protocol details the base-mediated intramolecular cyclization to form diethyl cyclohexane-1,1-dicarboxylate.
Materials:
-
Diethyl (5-bromopentyl)malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
To this solution, add a solution of diethyl (5-bromopentyl)malonate in anhydrous ethanol dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol by distillation.
-
Add cold water to the residue to dissolve the sodium bromide byproduct.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by distillation.
-
The resulting crude diethyl cyclohexane-1,1-dicarboxylate can be purified by vacuum distillation.
Reaction Mechanisms and Pathways
The intramolecular cyclization of bromoalkyl malonates proceeds through a well-established nucleophilic substitution mechanism. The key steps are illustrated below.
Workflow for Intramolecular Cyclization
Caption: General workflow for the intramolecular cyclization.
The reaction is initiated by the deprotonation of the acidic α-hydrogen of the malonic ester by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom in an SN2 fashion. This nucleophilic attack results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, leading to the cyclic product.
Logical Relationship of Factors Affecting Yield
References
A Comparative Guide to the Synthesis of Cycloalkanecarboxylic Acids: Traditional vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cycloalkanecarboxylic acids, crucial scaffolds in pharmaceuticals and natural products, has evolved significantly. While traditional methods remain valuable, a host of alternative reagents and methodologies offer improved efficiency, milder reaction conditions, and novel synthetic pathways. This guide provides an objective comparison of key traditional and alternative approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparative Overview of Synthetic Methods
The following table summarizes the key parameters for the synthesis of cycloalkanecarboxylic acids via traditional and alternative methods.
| Method | Starting Material | Key Reagents/Catalyst | Temperature | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Traditional Methods | |||||||
| Dieckmann Condensation | Acyclic Diesters | Strong base (e.g., NaOEt) | Reflux | Several hours | Good | Forms 5- & 6-membered rings effectively.[1] | Requires subsequent hydrolysis and decarboxylation; limited to specific ring sizes.[1][2] |
| Grignard Reagent Carboxylation | Cycloalkyl Halides | Mg, CO2, then H3O+ | 0 °C to RT | 1-2 hours | Variable | Readily available starting materials.[3][4] | Sensitive to moisture and functional groups.[4] |
| Alternative Methods | |||||||
| Koch-Haaf Reaction | Cycloalkenes/Alcohols | CO, Strong Acid (e.g., H2SO4) | 0-50 °C | Variable | High | Direct carboxylation.[5][6] | Requires high pressure of toxic CO; strong acids.[5] |
| Visible-Light Photoredox Carboxylation | Cycloalkenes | Photocatalyst (e.g., 4CzIPN), CO2 | Room Temperature | 24-48 hours | Moderate to Good | Mild conditions; uses CO2.[7] | May require specific photocatalysts and setups. |
| Palladium-Catalyzed C-H Functionalization | Cycloalkane Carboxylic Acids | Pd catalyst, Ligand, Oxidant | 60-120 °C | 24-48 hours | Good to Excellent | High regioselectivity for derivatization.[8] | Modifies existing acids, not a de novo synthesis of the ring. |
Experimental Protocols: A Closer Look at Key Methodologies
Traditional Method: Dieckmann Condensation for Cyclohexanecarboxylic Acid
This method involves the intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated.
Workflow:
Caption: Dieckmann condensation workflow for cycloalkanecarboxylic acid synthesis.
Experimental Protocol:
-
Cyclization: Diethyl adipate is added to a solution of sodium ethoxide in dry toluene. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched with dilute hydrochloric acid to yield the cyclic β-keto ester.
-
Hydrolysis: The crude β-keto ester is then heated with an aqueous solution of sodium hydroxide to hydrolyze the ester groups.
-
Decarboxylation: The resulting dicarboxylic acid salt is acidified and then heated to induce decarboxylation, yielding cyclohexanecarboxylic acid.
Alternative Method: Visible-Light Photoredox Carboxylation of Cyclohexene
This modern approach utilizes visible light and a photocatalyst to achieve the dicarboxylation of alkenes with carbon dioxide under mild conditions.[7]
Workflow:
Caption: Workflow for photoredox dicarboxylation of a cycloalkene.
Experimental Protocol: [7]
-
Reaction Setup: In a reaction vessel, the cycloalkene (0.2 mmol), photocatalyst (e.g., 4CzIPN, 2 mol%), cesium carbonate (0.9 mmol), and an amine (e.g., iPr2NEt, 0.2 mmol) are dissolved in DMF (1 ml).
-
Carboxylation: The solution is saturated with CO2 (1 atm) and irradiated with blue LEDs (30 W) at room temperature for 24 hours.
-
Workup and Isolation: The reaction mixture is then acidified with aqueous HCl and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the dicarboxylic acid product.
Alternative Method: Palladium-Catalyzed γ-C–H Arylation of Cyclopentanecarboxylic Acid
This method is a powerful tool for the late-stage functionalization of existing cycloalkanecarboxylic acids, offering high regioselectivity.[8]
Workflow:
Caption: Workflow for Pd-catalyzed C-H arylation of a cycloalkanecarboxylic acid.
Experimental Protocol: [8]
-
Reaction Setup: To a vial is added the cyclopentanecarboxylic acid substrate (0.1 mmol), PdCl2(PPh3)2 (10 mol%), a specific ligand (L1, 10 mol%), the aryl iodide (2.0 equiv.), silver acetate (1.5 equiv.), and cesium carbonate (1.5 equiv.).
-
Reaction: The vial is sealed, and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.6 mL) is added. The mixture is stirred at 60 °C for 24 hours.
-
Isolation: After cooling, the reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the γ-arylated cycloalkanecarboxylic acid.
Signaling Pathways and Logical Relationships
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the logical relationship between different starting material types and the applicable synthetic methodologies.
Caption: Relationship between starting materials and synthetic methods.
Conclusion
The synthesis of cycloalkanecarboxylic acids is a dynamic field with a diverse array of available methodologies. While traditional methods like the Dieckmann condensation and Grignard reactions provide reliable routes from common starting materials, modern alternatives such as photoredox catalysis and C-H functionalization offer compelling advantages in terms of mild reaction conditions, atom economy, and the potential for novel molecular architectures. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule, desired substitution patterns, and the resources available in the laboratory. This guide serves as a starting point for navigating these choices and implementing the most effective synthetic plan.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Base Selection in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of organic chemistry, enabling the versatile construction of substituted carboxylic acids. A critical determinant of the success of this synthesis is the choice of base used for the deprotonation of the α-carbon of the malonic ester. The selection of the base significantly influences reaction efficiency, yield, and compatibility with various functional groups. This guide provides an objective comparison of the performance of four commonly used bases in the alkylation of diethyl malonate: sodium ethoxide, sodium hydride, potassium carbonate with a phase-transfer catalyst, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Performance Comparison of Bases
The choice of base in malonic ester synthesis is a trade-off between reactivity, cost, safety, and substrate compatibility. The following table summarizes the typical performance of the four selected bases in the alkylation of diethyl malonate.
| Base | Typical Solvent(s) | Typical Reaction Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | 75-90%[1] | Inexpensive, readily available, well-established protocols.[1] | Can promote transesterification with other esters, requires anhydrous conditions.[1] |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Reflux | 65-98%[1] | Strong, non-nucleophilic base, avoids transesterification.[1] | Flammable solid, requires careful handling and an inert atmosphere.[1] |
| Potassium Carbonate (K₂CO₃) / PTC | Toluene, Dioxane | Reflux | High[1] | Mild, inexpensive, suitable for sensitive substrates.[1] | Often requires a phase-transfer catalyst (PTC) for efficient reaction.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | Not specified | Good to Excellent[1] | Non-nucleophilic, organic-soluble strong base.[1] | More expensive than inorganic bases, less documented for this specific synthesis.[1] |
Experimental Protocols
Detailed methodologies for the alkylation of diethyl malonate are crucial for reproducibility and optimization. Below are representative experimental protocols for three of the discussed bases.
Protocol 1: Alkylation using Sodium Ethoxide in Ethanol
This classic and widely used method is exemplified by the synthesis of diethyl n-butylmalonate.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
n-Butyl bromide
Procedure:
-
In a 5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 2.5 L of absolute ethanol.
-
Gradually add 115 g of clean, finely cut sodium to the ethanol to prepare the sodium ethoxide solution. The reaction is exothermic and may require cooling with a water bath.[2][3]
-
Once all the sodium has reacted, cool the solution to approximately 50°C.
-
Slowly add 825 g of diethyl malonate through the separatory funnel with continuous stirring.[2][3]
-
To the resulting clear solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic and may require cooling.[2][3]
-
After the addition is complete, reflux the mixture for approximately 2 hours, or until the solution is neutral to moist litmus paper.[2][3]
-
Distill off the majority of the ethanol.
-
To the residue, add approximately 2 L of water and shake thoroughly.
-
Separate the upper layer of diethyl n-butylmalonate and purify by distillation under reduced pressure. The fraction boiling at 130–135°C at 20 mm Hg is collected.[2][3]
Expected Yield: 80-90%[2]
Protocol 2: Alkylation using Sodium Hydride in DMF
This protocol is suitable for substrates where transesterification is a concern and is demonstrated by the synthesis of dioctyl 2-octylmalonate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dioctyl malonate
-
1-Bromooctane
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, add 50 mL of anhydrous DMF.
-
Carefully add the required amount of sodium hydride to the DMF.
-
While stirring, slowly add 8.2 g (25 mmol) of dioctyl malonate dropwise to the sodium hydride suspension at room temperature. Control the addition to manage hydrogen gas evolution.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
To the resulting enolate solution, add 4.8 g (25 mmol) of 1-bromooctane dropwise.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst (PTC)
This method utilizes a milder base and is advantageous for substrates sensitive to strong bases.
Materials:
-
Diethyl malonate
-
n-Butyl bromide
-
Finely powdered anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
Procedure:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 80 mL of toluene, 35.9 g (0.26 mol) of finely powdered anhydrous potassium carbonate, 32.0 g (0.2 mol) of diethyl malonate, 27.4 g (0.2 mol) of n-butyl bromide, and 1.5 g (4 mmol) of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[1]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Visualizing the Malonic Ester Synthesis Workflow
The following diagrams illustrate the general signaling pathway of the malonic ester synthesis and a typical experimental workflow.
References
A Comparative Guide to the Spectroscopic Properties of Cyclohexane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for cyclohexane-1,1-dicarboxylic acid and its structural isomers, cyclohexane-1,2-dicarboxylic acid and cyclohexane-1,4-dicarboxylic acid. Understanding the distinct spectral features of these closely related molecules is crucial for their unambiguous identification and characterization in research and development settings. This document presents a detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) and Multiplicity |
| Cyclohexane-1,1-dicarboxylic acid (Predicted) | ~12.0 ppm (s, 2H, -COOH), ~2.2-1.5 ppm (m, 10H, cyclohexane ring) |
| cis-Cyclohexane-1,2-dicarboxylic acid | ~12.0 ppm (s, 2H, -COOH), ~2.8 ppm (m, 2H, CH-COOH), ~2.0-1.4 ppm (m, 8H, cyclohexane ring) |
| trans-Cyclohexane-1,2-dicarboxylic acid | ~12.0 ppm (s, 2H, -COOH), ~2.5 ppm (m, 2H, CH-COOH), ~2.2-1.2 ppm (m, 8H, cyclohexane ring) |
| cis-Cyclohexane-1,4-dicarboxylic acid | ~12.0 ppm (s, 2H, -COOH), ~2.6 ppm (m, 2H, CH-COOH), ~1.8 ppm (m, 8H, cyclohexane ring) |
| trans-Cyclohexane-1,4-dicarboxylic acid | ~12.0 ppm (s, 2H, -COOH), ~2.2 ppm (m, 2H, CH-COOH), ~1.6 ppm (m, 8H, cyclohexane ring) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Key ¹³C Chemical Shifts (δ) |
| Cyclohexane-1,1-dicarboxylic acid (Predicted) | ~175 ppm (C=O), ~55 ppm (quaternary C), ~30 ppm (CH₂), ~25 ppm (CH₂), ~23 ppm (CH₂) |
| cis-Cyclohexane-1,2-dicarboxylic acid | ~176 ppm (C=O), ~42 ppm (CH-COOH), ~29 ppm (CH₂), ~24 ppm (CH₂) |
| trans-Cyclohexane-1,2-dicarboxylic acid | ~176 ppm (C=O), ~43 ppm (CH-COOH), ~30 ppm (CH₂), ~25 ppm (CH₂) |
| cis-Cyclohexane-1,4-dicarboxylic acid | ~177 ppm (C=O), ~42 ppm (CH-COOH), ~28 ppm (CH₂) |
| trans-Cyclohexane-1,4-dicarboxylic acid | ~177 ppm (C=O), ~43 ppm (CH-COOH), ~29 ppm (CH₂) |
Table 3: FT-IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Cyclohexane-1,1-dicarboxylic acid | ~2930, 2860 (C-H stretch), ~1700 (C=O stretch, broad), ~1450 (C-H bend), ~1200 (C-O stretch), ~900 (O-H bend, broad) |
| Cyclohexane-1,2-dicarboxylic acid | ~2940, 2860 (C-H stretch), ~1710 (C=O stretch, broad), ~1450 (C-H bend), ~1250 (C-O stretch), ~920 (O-H bend, broad) |
| Cyclohexane-1,4-dicarboxylic acid | ~2950, 2870 (C-H stretch), ~1690 (C=O stretch, broad), ~1440 (C-H bend), ~1290 (C-O stretch), ~930 (O-H bend, broad) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Cyclohexane-1,1-dicarboxylic acid | 172 (M⁺)[1] | 154 ([M-H₂O]⁺), 127 ([M-COOH]⁺), 109, 81, 55 |
| Cyclohexane-1,2-dicarboxylic acid | 172 (M⁺) | 154 ([M-H₂O]⁺), 127 ([M-COOH]⁺), 98, 81, 55 |
| Cyclohexane-1,4-dicarboxylic acid | 172 (M⁺) | 154 ([M-H₂O]⁺), 127 ([M-COOH]⁺), 109, 81, 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Derivatization : Due to the low volatility of dicarboxylic acids, derivatization is often necessary. A common method is esterification to form the corresponding methyl or ethyl esters. This can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.
-
GC Separation : Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the analytes.
-
Mass Spectrometry : The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common ionization method. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a small organic molecule like cyclohexane-1,1-dicarboxylic acid.
References
A Comparative Guide to Validating Product Formation: Post-Hydrolysis and Decarboxylation
For researchers, scientists, and professionals in drug development, the rigorous confirmation of product identity and purity after synthetic steps is paramount. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for validating product formation following hydrolysis and decarboxylation reactions. We will use the well-established conversion of ethyl acetoacetate to acetone through hydrolysis and subsequent decarboxylation as a model reaction to illustrate the strengths and applications of each method.
Model Reaction: Hydrolysis and Decarboxylation of Ethyl Acetoacetate
The reaction proceeds in two key steps: (1) the hydrolysis of the ester (ethyl acetoacetate) to a β-keto acid (acetoacetic acid), and (2) the decarboxylation of the unstable β-keto acid to yield the final ketone product (acetone) and carbon dioxide.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data that can be obtained from each analytical technique for monitoring the progress of the model reaction and validating the final product.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (mAUs) at t=0h | Peak Area (mAUs) at t=4h | Concentration (mM) at t=4h |
| Ethyl Acetoacetate | 5.2 | 1580 | 15 | 0.5 |
| Acetoacetic Acid | 3.1 | 0 | 45 | 1.5 |
| Acetone | 2.5 | 0 | 1250 | 48.0 |
Table 2: Quantitative ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration (t=0h) | Integration (t=4h) | Molar Ratio (t=4h) |
| Ethyl Acetoacetate (CH₂) | 4.19 | q | 2.00 | 0.02 | 1 |
| Acetoacetic Acid (CH₂) | 3.55 | s | 0.00 | 0.06 | 3 |
| Acetone (CH₃) | 2.17 | s | 0.00 | 5.76 | 96 |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) Observed | [M+H]⁺ (m/z) Expected | Confirmation |
| Ethyl Acetoacetate | 5.2 | 131.07 | 131.07 | Confirmed |
| Acetoacetic Acid | 3.1 | 103.04 | 103.04 | Confirmed |
| Acetone | 2.5 | 59.05 | 59.05 | Confirmed |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the reactant, intermediate, and product over the course of the reaction.
Methodology:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A 10 µL aliquot of the reaction mixture was taken at specified time points, quenched with 990 µL of the mobile phase, and filtered through a 0.22 µm syringe filter before injection.
-
Quantification: External calibration curves were generated for ethyl acetoacetate, acetoacetic acid (synthesized and purified in-house), and acetone. The concentration of each component in the reaction mixture was determined by correlating its peak area to the respective calibration curve.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To monitor the disappearance of reactant and the formation of product in real-time and determine their relative concentrations.[3]
Methodology:
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: The reaction was carried out directly in a 5 mm NMR tube. 500 µL of a 1 M solution of ethyl acetoacetate in D₂O was prepared. The reaction was initiated by the addition of 50 µL of 1 M NaOH in D₂O.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
-
Relaxation Delay (D1): 5 s
-
Temperature: 298 K
-
-
Data Processing: Spectra were recorded at regular intervals. The spectra were phased and baseline corrected. The integrals of characteristic peaks for the reactant and product were normalized to the integral of a known concentration internal standard (TSP) to determine the molar ratios.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the identity of the reactant, intermediate, and product by their mass-to-charge ratio.
Methodology:
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Chromatographic Conditions: The same HPLC method as described above was used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 650 L/Hr.
-
Scan Range: m/z 50-200.
-
-
Sample Preparation: Samples were prepared as described for the HPLC analysis.
-
Data Analysis: The mass spectra corresponding to the chromatographic peaks were analyzed to confirm the presence of the expected [M+H]⁺ ions for ethyl acetoacetate, acetoacetic acid, and acetone.[5][6]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating product formation using the described analytical techniques.
Caption: Workflow for hydrolysis, decarboxylation, and subsequent product validation.
Caption: Step-by-step workflow for HPLC analysis.
Caption: Workflow for in-situ NMR reaction monitoring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2843623A - Production of ethyl acetoacetate - Google Patents [patents.google.com]
- 5. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 6. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Purity Analysis of Synthesized (5-Bromopentyl)malonic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (5-bromopentyl)malonic acid diethyl ester is a critical step in the development of various pharmaceutical compounds. Ensuring the purity of this intermediate is paramount to the success of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of gas chromatography (GC) for purity assessment against other common analytical techniques, supported by experimental protocols and data interpretation.
Comparison of Analytical Techniques for Purity Analysis
Gas chromatography is a robust and widely used method for the purity analysis of volatile and thermally stable compounds like this compound. However, a comprehensive purity profile is often best achieved by employing orthogonal techniques. The following table compares the utility of GC with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Quantitative purity (% area), detection of volatile impurities. | High resolution for volatile compounds, fast analysis times, high sensitivity with appropriate detectors (e.g., FID).[1][2] | Requires analyte to be volatile and thermally stable.[2][3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Quantitative purity (% area), detection of non-volatile impurities and thermally labile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[2][3] | Can be more time-consuming than GC, may require more complex mobile phases.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities without the need for reference standards (qNMR). | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to chromatographic techniques, requires a relatively pure sample for straightforward analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a foundation for method development and validation in your laboratory.
Gas Chromatography (GC-FID) Protocol
This protocol is adapted from established methods for diethyl malonate and is suitable for the quantitative analysis of this compound.[4]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate.
-
Gases for FID: High-purity hydrogen and air.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized ester in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL
High-Performance Liquid Chromatography (HPLC) Protocol
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
¹H NMR Spectroscopy Protocol
¹H NMR is an excellent tool for confirming the structure of the synthesized ester and identifying impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard proton spectrum. Key expected signals for this compound include triplets for the ethyl ester methyl groups, quartets for the ethyl ester methylene groups, and multiplets for the pentyl chain protons.
Data Presentation and Interpretation
The purity of synthesized this compound is typically expected to be high, with commercial standards often exceeding 97% purity as determined by GC.[5][6]
Table 1: Representative Purity Data from GC Analysis
| Component | Retention Time (min) | Area % | Identification |
| Diethyl malonate | ~5.2 | 0.5 | Starting Material |
| This compound | ~12.8 | 98.5 | Product |
| Diethyl di(5-bromopentyl)malonate | >15 | 1.0 | Dialkylated Impurity |
Interpretation of Results:
-
GC: The primary peak corresponds to the desired product. Earlier eluting peaks may indicate residual starting materials like diethyl malonate. Later eluting peaks could be due to dialkylated byproducts, which are common impurities in malonic ester synthesis.
-
HPLC: This technique can reveal non-volatile impurities that would not be detected by GC. The retention times will depend on the polarity of the compounds.
-
NMR: The ¹H NMR spectrum should confirm the expected chemical shifts and coupling constants for the product. Integration of the peaks can be used for quantitative analysis against a known internal standard (qNMR). Impurities may be identified by the presence of unexpected signals.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity analysis.
Conclusion
For the routine purity analysis of synthesized this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly effective and efficient method. It provides excellent separation of volatile components and allows for accurate quantification of the main product and related volatile impurities. However, for a complete and robust characterization, especially during process development and for regulatory submissions, it is highly recommended to supplement GC data with orthogonal techniques such as HPLC, to detect non-volatile impurities, and NMR spectroscopy, for unambiguous structural confirmation and identification of any significant impurities. This multi-faceted approach ensures the highest confidence in the quality and purity of this critical synthetic intermediate.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. calpaclab.com [calpaclab.com]
- 6. Diethyl (5-Bromopentyl)malonate | 1906-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Analysis of One-Pot Versus Multi-Step Malonic Ester Synthesis Protocols
For researchers, scientists, and drug development professionals, the efficiency and practicality of a synthetic route are paramount. The malonic ester synthesis, a cornerstone for the preparation of substituted carboxylic acids, can be performed using either a traditional multi-step approach with the isolation of intermediates or a more streamlined one-pot procedure. This guide provides an objective comparison of these two protocols, supported by experimental data, to aid in the selection of the most appropriate method for a given synthetic challenge.
The malonic ester synthesis is a versatile and widely used method in organic chemistry for the synthesis of substituted carboxylic acids from alkyl halides. The overall transformation involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. While the fundamental chemical transformations remain the same, the operational workflow can be designed as a sequential, multi-step process with the isolation of the alkylated intermediate, or as a consolidated one-pot reaction where all transformations occur in the same vessel without intermediate purification.
Performance Comparison at a Glance
| Parameter | One-Pot Synthesis | Multi-Step Synthesis |
| Overall Yield | Generally comparable to or slightly lower than multi-step protocols, but can be higher in specific cases by avoiding losses during intermediate purification. | Can achieve high overall yields, but is subject to cumulative losses at each isolation and purification step. |
| Reaction Time | Significantly shorter due to the elimination of intermediate workup, purification, and setup for subsequent steps. | Considerably longer due to the time required for isolating and purifying the intermediate alkylated malonic ester. |
| Purification | A single final purification step is required for the carboxylic acid product. | Requires at least two purification steps: one for the alkylated malonic ester intermediate and one for the final carboxylic acid product. |
| Solvent & Reagent Usage | Reduced solvent and reagent consumption as intermediate workup and purification steps are omitted. | Higher consumption of solvents and reagents due to the additional workup and purification of the intermediate. |
| Process Simplicity | Simpler workflow, requiring fewer handling steps and less equipment. | More complex and labor-intensive due to the multiple steps of reaction, workup, and purification. |
| Side Reaction Control | May have a higher potential for side reactions as all reagents and intermediates are present in the same pot. | Allows for the removal of impurities and unreacted starting materials at the intermediate stage, potentially leading to a cleaner final reaction. |
Visualizing the Synthetic Workflows
The choice between a one-pot and a multi-step protocol significantly impacts the experimental workflow. The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic approach.
Detailed Experimental Protocols
To provide a concrete basis for comparison, the following section details representative experimental protocols for both the multi-step and one-pot synthesis of a generic substituted carboxylic acid.
Multi-Step Synthesis of a Substituted Carboxylic Acid
This protocol involves the isolation and purification of the intermediate diethyl alkylmalonate.
Step 1: Alkylation of Diethyl Malonate
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the pure diethyl alkylmalonate.
Step 2: Hydrolysis and Decarboxylation of Diethyl Alkylmalonate
-
Hydrolysis: To the purified diethyl alkylmalonate from Step 1, add an excess of a solution of sodium hydroxide in water/ethanol. Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2.
-
Decarboxylation: Heat the acidic solution to reflux for several hours to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Final Workup and Purification: Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or distillation.
One-Pot Synthesis of a Substituted Carboxylic Acid
This protocol combines the alkylation, hydrolysis, and decarboxylation steps in a single reaction vessel.
-
Enolate Formation and Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise, followed by the dropwise addition of the alkyl halide (1.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Hydrolysis and Decarboxylation: After the alkylation is complete (as indicated by TLC), add a concentrated aqueous solution of sodium hydroxide directly to the reaction mixture. Continue to heat at reflux for an additional 4-6 hours to ensure complete hydrolysis.
-
Cool the reaction mixture and remove the ethanol by distillation. Add water to the residue and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated sulfuric or hydrochloric acid.
-
Heat the acidified mixture to reflux for 4-8 hours to induce decarboxylation.
-
Final Workup and Purification: After cooling, extract the final carboxylic acid product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or recrystallization.
Concluding Remarks
The choice between a one-pot and a multi-step malonic ester synthesis protocol is a strategic decision that depends on the specific goals of the synthesis.
The one-pot approach offers significant advantages in terms of time and resource efficiency, making it an attractive option for high-throughput synthesis, library generation, and large-scale production where process simplification is a key driver. By minimizing handling and purification steps, this method reduces solvent waste and labor costs.
The multi-step protocol , while more time-consuming and resource-intensive, provides greater control over the reaction process. The isolation and purification of the alkylated intermediate allow for the removal of unreacted starting materials and byproducts, which can be crucial for the synthesis of highly pure target molecules, particularly in the context of pharmaceutical development where stringent purity standards are required. The stepwise nature of this approach can also simplify troubleshooting and optimization.
Ultimately, the optimal protocol will be determined by a careful consideration of the desired scale, purity requirements, available resources, and the specific chemical properties of the substrates and products involved. For exploratory work and situations where speed is critical, the one-pot method is often preferred. For the synthesis of high-value, high-purity compounds, the greater control afforded by the multi-step approach may be more appropriate.
Safety Operating Guide
Proper Disposal of (5-Bromopentyl)malonic Acid Diethyl Ester: A Step-by-Step Guide
For Immediate Reference: Safety and Disposal Synopsis
This guide provides essential safety and disposal procedures for (5-Bromopentyl)malonic Acid Diethyl Ester, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. All waste must be treated as hazardous and handled by a licensed waste disposal company in accordance with local, state, and federal regulations.[1][2][3]
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Ensure gloves are compatible with halogenated organic compounds. |
| Body Protection | Laboratory Coat | To protect skin and clothing from splashes. |
| Foot Protection | Closed-toe Shoes | To protect feet from potential spills.[4] |
Handling Guidelines:
-
Always handle this chemical within a properly functioning fume hood to prevent inhalation of vapors.[4][5]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Ensure adequate ventilation in the storage and handling areas.[1]
II. Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent dangerous chemical reactions. This compound is classified as a halogenated organic waste .
Key Segregation Principles:
-
Do Not mix with non-halogenated organic solvents.[7]
-
Do Not mix with acidic or alkaline waste streams.[6]
-
Do Not mix with heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[6]
Container Protocol:
-
Obtain a designated and clearly labeled "Halogenated Organic Waste" container. These are often specifically colored (e.g., green-labeled) for easy identification.[8][9]
-
Affix a hazardous waste tag to the container before adding any waste.[6][8]
-
Ensure the container is made of a compatible material (e.g., glass or appropriate plastic) and has a secure, tight-fitting lid.[8]
-
Keep the waste container closed at all times, except when adding waste.[6][10]
-
Store the container in a designated satellite accumulation area with secondary containment to prevent spills from spreading.[6]
III. Step-by-Step Disposal Procedure
A. For Unused or Surplus this compound:
-
Assess: Determine if the chemical is in its original, unopened container or is a partially used, high-quality material.
-
Label: Ensure the container is clearly labeled with the full chemical name.
-
Segregate: Transfer the container to the designated hazardous waste accumulation area.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][10]
B. For this compound Contaminated Waste (e.g., solutions, reaction mixtures):
-
Transfer Waste: Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container inside a fume hood.
-
Log Entry: Record the chemical name and approximate quantity on the hazardous waste tag affixed to the container.[9]
-
Seal Container: Securely close the lid of the waste container.
-
Store Safely: Return the container to the satellite accumulation area.
-
Schedule Disposal: Once the container is nearly full (do not overfill), contact your EHS office for disposal.[6]
C. For Spill Cleanup Residue:
-
Contain Spill: In case of a spill, contain the leak and absorb the material using an inert absorbent (e.g., dry sand, earth).[2]
-
Collect Residue: Carefully collect the absorbent material and any contaminated debris.
-
Package Waste: Place all spill cleanup materials into a sealable, compatible container.
-
Label as Hazardous Waste: Affix a hazardous waste tag to the container, clearly identifying the contents as spill cleanup residue of this compound.
-
Dispose: Arrange for pickup through your institution's EHS department.[6]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling (5-Bromopentyl)malonic Acid Diethyl Ester
This document provides crucial safety protocols and logistical plans for the handling and disposal of (5-Bromopentyl)malonic Acid Diethyl Ester (CAS RN: 1906-95-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C12H21BrO4[1] |
| Molecular Weight | 309.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid[2] |
| Purity | >97.0% (GC)[1] |
Personal Protective Equipment (PPE)
To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Equipment | Specifications |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Nitrile rubber gloves are recommended for their resistance to a variety of organic solvents.[3] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A buttoned, long-sleeved laboratory coat should be worn. For larger quantities or in case of a significant spill, chemically resistant coveralls (e.g., Tychem 2000) may be necessary.[4] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[3] |
| Respiratory Protection | While generally not required if handled in a well-ventilated area, a respirator with an organic vapor cartridge may be necessary if vapors or mists are generated.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation :
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary personal protective equipment is available and in good condition.
-
Set up the experiment in a certified chemical fume hood to minimize inhalation exposure.
-
Assemble all required glassware, reagents, and waste containers.
-
-
Handling and Use :
-
When transferring the chemical, do so carefully to avoid splashing. Use a pipette or a similar device for liquid transfers.
-
If the compound is a solid, use a spatula and weigh it on a tared container within the fume hood.
-
Keep the container of this compound tightly closed when not in use.[6]
-
Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately follow the first-aid measures outlined in the SDS.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation : All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected in a designated and properly labeled hazardous waste container.
-
Container Management : The waste container should be made of a material compatible with halogenated organic compounds. It must be kept closed at all times except when adding waste.
-
Disposal Procedure : The disposal of chemical waste must be handled by trained personnel or a certified environmental management company. Do not dispose of this chemical down the drain.[6] All chemical waste should be disposed of in accordance with local, state, and federal regulations.[7]
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
For larger spills, evacuate the area and contact the institution's environmental health and safety department. Ensure adequate ventilation.[6]
-
Prevent the spilled product from entering drains.[6]
-
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. CAS 1906-95-2: Bromophentylmalonicaciddiethylester [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
